molecular formula C6H2BrF4N B1396228 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227496-58-3

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1396228
CAS No.: 1227496-58-3
M. Wt: 243.98 g/mol
InChI Key: YXFXSFBFEPFSAK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine ( 1227496-58-3) is a high-value halogenated pyridine intermediate designed for advanced research and development. Its molecular structure, incorporating bromine and fluorine substituents adjacent to a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a versatile building block in discovery chemistry . The unique properties of the trifluoromethylpyridine (TFMP) moiety are leveraged in the design of novel active ingredients, primarily for the agrochemical sector . Over 50% of pesticides launched in recent decades are fluorinated, with a significant portion containing the trifluoromethyl group, highlighting the critical role of intermediates like this one . The compound's core value lies in its application in cross-coupling reactions (e.g., Suzuki, Sonogashira) where the bromine atom acts as a handle for derivatization, while the fluorine atom can offer a site for further nucleophilic substitution, allowing researchers to systematically build complex molecules . This makes it particularly valuable for creating candidates for crop protection agents, with more than 20 TFMP-containing agrochemicals having acquired ISO common names . Additionally, the TFMP scaffold is increasingly important in pharmaceutical and veterinary research, with several market-approved products and many candidates in clinical trials, as the group can significantly influence a compound's metabolism, biomolecular affinity, and overall physicochemical properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Datasheet and adhere to all hazard statements (H301, H311, H331) before use .

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXSFBFEPFSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: Properties and Reactivity of Halogenated Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The trifluoromethylpyridine motif, in particular, profoundly alters the lipophilicity, metabolic stability, and electronic distribution of drug candidates.

Nomenclature & Structural Clarification: In commercial and academic databases, the CAS Registry Number 887583-90-6 is definitively assigned to 4-Bromo-2-(trifluoromethyl)pyridine . However, the closely related fluorinated analog, 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine , corresponds to CAS 1227496-58-3 [1][2]. To ensure comprehensive scientific accuracy and address the specific nature of your inquiry, this technical guide evaluates the core properties of the overarching 4-bromo-(trifluoromethyl)pyridine scaffold, detailing both positional isomers.

By understanding the distinct electronic environments created by these halogenation patterns, researchers can leverage divergent regioselective pathways—specifically Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—to construct complex, multi-substituted heteroaromatics[1, 2].

Physicochemical Profiling

The strategic placement of halogens (Br, F) and the trifluoromethyl (-CF3) group on the pyridine ring dictates both the physical handling requirements and the thermodynamic reactivity of the molecule. Table 1 summarizes the critical quantitative data for both isomers.

Table 1: Comparative Physicochemical Properties of Target Scaffolds

Property4-Bromo-2-(trifluoromethyl)pyridine4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
CAS Number 887583-90-61227496-58-3
Molecular Formula C6H3BrF3NC6H2BrF4N
Molecular Weight 225.99 g/mol 243.98 g/mol
SMILES String FC(C1=NC=CC(Br)=C1)(F)FFC1=NC=CC(Br)=C1C(F)(F)F
Topological Polar Surface Area (TPSA) ~12.89 Ų12.89 Ų
LogP (Predicted) ~2.603.002
Physical Form Colorless to Yellow LiquidColorless Liquid
Storage Conditions 2-8°C, Inert Atmosphere (Nitrogen/Argon)2-8°C, Sealed in dry environment

Mechanistic Insights: Electronic Effects & Regioselectivity

As a synthetic chemist, selecting the correct functionalization pathway requires a deep understanding of the molecule's molecular orbital landscape. The reactivity of these scaffolds is governed by the profound electron-withdrawing nature of both the pyridine nitrogen and the -CF3 group.

SNAr Reactivity at the C2-Position

In the case of CAS 1227496-58-3, the presence of a fluorine atom at the C2 position creates a highly electrophilic center. The causality here is twofold:

  • Inductive Activation: The highly electronegative fluorine atom depletes electron density from the C2 carbon.

  • Meisenheimer Complex Stabilization: When a nucleophile attacks C2, the resulting negative charge is delocalized onto the adjacent electronegative pyridine nitrogen. This dramatically lowers the activation energy barrier for the SNAr reaction [3]. The fluoride ion then acts as an excellent leaving group, driving the reaction forward thermodynamically.

Oxidative Addition at the C4-Position

The bromine atom at the C4 position (present in both CAS 887583-90-6 and 1227496-58-3) is primed for transition-metal-catalyzed cross-coupling[2]. Because the pyridine ring is highly electron-deficient, oxidative addition of low-valent Palladium (Pd0) into the C4-Br bond is rapid. However, this same electron deficiency can make the subsequent reductive elimination step sluggish, necessitating the use of specific ligands with large bite angles (e.g., dppf) to force the geometry of the Pd intermediate and accelerate product release.

Reactivity Core Halogenated CF3-Pyridine SNAr SNAr Reaction (C2-Fluorine) Core->SNAr Nucleophile Coupling Pd-Catalyzed Coupling (C4-Bromine) Core->Coupling Pd(0), Boronic Acid Product1 C2-Substituted Derivative SNAr->Product1 Product2 C4-Aryl/Alkyl Derivative Coupling->Product2

Fig 1. Divergent regioselective reactivity pathways of halogenated CF3-pyridines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") behind the operational action (the "what").

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

This protocol utilizes 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) to forge a new C-C bond via Suzuki coupling [2].

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine 1.0 eq of 4-Bromo-2-(trifluoromethyl)pyridine, 1.2 eq of the desired arylboronic acid, and 3.0 eq of K2CO3.

    • Causality: K2CO3 is required to convert the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step.

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v), followed by 5 mol% Pd(dppf)Cl2.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand's large bite angle (99°) accelerates reductive elimination from the electron-deficient pyridine ring.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor via LC-MS. The system is self-validating when the starting mass (m/z ~226) disappears and the product mass (>95% conversion) dominates the chromatogram. Do not proceed to workup until this checkpoint is cleared.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Prep (Inert Atm) Step2 2. Catalysis (Pd(dppf)Cl2) Step1->Step2 Step3 3. Activation (80-100°C) Step2->Step3 Check Validation: LC-MS >95% Step3->Check Step4 4. Workup & Purification Check->Step4

Fig 2. Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol B: Nucleophilic Aromatic Substitution (C2-Functionalization)

Applicable to 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS 1227496-58-3) for the selective displacement of the C2-Fluorine [1, 3].

  • Nucleophile Activation: Dissolve 1.1 eq of an amine or alcohol nucleophile in anhydrous DMF at 0°C. Add 1.2 eq of NaH (for alcohols) or DIPEA (for amines).

    • Causality: Deprotonation raises the HOMO energy of the nucleophile, drastically increasing its reactivity toward the electrophilic C2 position.

  • Substrate Addition: Slowly add 1.0 eq of the fluoropyridine dropwise.

  • Reaction & Validation: Stir at room temperature for 2-4 hours. Validate complete consumption of the starting material via TLC (UV active, 254 nm).

  • Quench & Isolate: Carefully quench with saturated aqueous NH4Cl to neutralize excess base, extract with DCM, and purify. The SNAr pathway will selectively yield the C2-substituted product, leaving the C4-Bromine intact for subsequent downstream cross-coupling.

Applications in Drug Development

The ability to selectively functionalize these scaffolds makes them invaluable in modern pharmaceutical development. Specifically, derivatives of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine are frequently utilized as advanced intermediates in the synthesis of kinase inhibitors . The lipophilic -CF3 group enhances blood-brain barrier (BBB) penetration, making these building blocks highly sought after for neurodegenerative disease targets, such as LRRK2 inhibitors for Parkinson's disease. Furthermore, the robust C-F and C-CF3 bonds provide excellent metabolic stability against cytochrome P450 oxidation, extending the half-life of the resulting active pharmaceutical ingredients (APIs).

References

  • Pistritto, V. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 2020. URL:[Link]

  • Yamashita, Y., et al. "Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis." Proceedings of the National Academy of Sciences, 2015. URL:[Link]

  • Fier, P. S., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. URL:[Link]

Sources

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Executive Summary

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical ingredients (APIs).[1][2] Characterized by a highly electron-deficient pyridine core, this compound offers orthogonal reactivity handles: a labile C2-fluorine atom susceptible to nucleophilic aromatic substitution (


) and a C4-bromine atom primed for transition-metal-catalyzed cross-coupling.[3] Its trifluoromethyl (

) group at the C3 position not only activates the ring but also imparts critical pharmacological properties, such as enhanced lipophilicity and metabolic stability, making it a staple in the development of histone deacetylase (HDAC) inhibitors and antiviral agents.

Part 1: Chemical Identity & Physical Properties

This section consolidates the fundamental physiochemical data required for stoichiometric calculations and identification.

PropertyData
IUPAC Name 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
CAS Registry Number 1227496-58-3
Molecular Formula

Molecular Weight 243.98 g/mol
Appearance Pale yellow to off-white solid
SMILES FC1=NC=CC(Br)=C1C(F)(F)F
LogP (Predicted) ~3.00 (High Lipophilicity)
Storage Conditions Inert atmosphere, 2–8°C (Hygroscopic)

Part 2: Reactivity Profile & Structural Analysis

The synthetic utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine lies in its regioselective divergent reactivity . The interplay between the three substituents defines the chemical behavior:

  • C2-Fluoro Position (

    
     Hotspot):  The fluorine at C2 is highly activated towards nucleophilic attack due to the adjacent ring nitrogen (inductive effect) and the ortho-trifluoromethyl group (strong electron-withdrawing group, EWG). Soft nucleophiles (thiols) and hard nucleophiles (amines, alkoxides) will preferentially displace this fluorine over the bromine.
    
  • C4-Bromo Position (Cross-Coupling Handle): While also activated for

    
    , the C-Br bond is kinetically more stable to substitution than the C-F bond in this specific electronic environment. However, it is the preferred site for oxidative addition by Palladium(0), enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
    
  • C3-Trifluoromethyl Group: This group acts as a "metabolic shield," blocking oxidation at the C3 position while electronically activating the C2 and C4 positions.

Reactivity Flowchart

The following diagram illustrates the chemo-selective pathways available to researchers.

ReactivityPathways Figure 1: Divergent synthesis pathways exploiting orthogonal reactivity of C2-F and C4-Br sites. Start 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine ProductA 2-Amino-4-bromo- 3-(trifluoromethyl)pyridine (SNAr Product) Start->ProductA Path A: Nucleophile (R-NH2) Base, DMF, RT (Displaces F) ProductB 2-Fluoro-4-aryl- 3-(trifluoromethyl)pyridine (Suzuki Product) Start->ProductB Path B: Aryl-Boronic Acid Pd(0), Na2CO3, Dioxane (Couples at Br) Final Polysubstituted Pyridine Scaffold ProductA->Final Pd-Catalyzed Coupling ProductB->Final SNAr Displacement

Part 3: Experimental Protocols

These protocols are designed to be self-validating systems . Success is indicated by specific monitoring checkpoints (TLC/LC-MS).

Protocol A: Regioselective (Displacement of C2-F)

Objective: To introduce an amine at the C2 position while retaining the C4-bromine for future elaboration.

Materials:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Methodology:

  • Setup: In a flame-dried vial, dissolve the substrate in anhydrous DMF.

  • Addition: Add the base followed by the amine dropwise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Mechanism Check: The C2-F bond is significantly more labile than C4-Br. Heating is rarely required and may promote bis-substitution.

  • Validation (TLC/LC-MS): Monitor for the disappearance of the starting material (MW 243.98). The product should show a mass shift corresponding to

    
    .
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4-Br)

Objective: To couple an aryl group at C4 without hydrolyzing or displacing the sensitive C2-fluorine.

Materials:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (0.05 equiv) — Chosen for high activity/stability.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: Combine substrate, boronic acid, and catalyst in the reaction vessel. Add solvent and aqueous base.[3][4][5]

  • Reaction: Heat to 80°C under Argon atmosphere for 4–6 hours.

    • Critical Control: Do not exceed 100°C. Excessive heat with aqueous base can hydrolyze the C2-F to a C2-OH (pyridone).

  • Validation: LC-MS should reveal the coupled product. If C2-hydrolysis is observed (mass = Product + 17 - 19), switch to anhydrous conditions (CsF base in Toluene).

Part 4: Applications in Drug Discovery

The 3-trifluoromethylpyridine (TFMP) motif is a privileged scaffold in medicinal chemistry. The specific substitution pattern of CAS 1227496-58-3 offers unique advantages:

  • Bioisosterism: The pyridine nitrogen provides a hydrogen bond acceptor, while the

    
     group mimics the volume of an isopropyl group but with inverted electronic properties, often improving binding affinity in hydrophobic pockets.
    
  • Metabolic Stability: The electron-withdrawing nature of the

    
     and F substituents deactivates the pyridine ring towards oxidative metabolism (e.g., by Cytochrome P450), extending the drug's half-life.
    
  • Therapeutic Relevance:

    • HDAC Inhibitors: Pyridine derivatives are key pharmacophores in Class IIa histone deacetylase inhibitors, investigated for neurodegenerative diseases like Huntington's.

    • Antivirals: Structural analogs are used in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Doravirine, where the electron-deficient core is crucial for pi-stacking interactions in the viral enzyme active site.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • In case of contact: Wash skin with soap and water immediately. The compound is fluorinated and lipophilic, facilitating skin absorption.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56604237, 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Ogawa, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

Sources

Structural Analysis & Reactivity Profiling of 2-Fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural and functional analysis of 2-fluoro-3-(trifluoromethyl)pyridine , a high-value fluorinated building block. It is designed for medicinal chemists and process engineers requiring precise data on spectroscopic identification, reactivity profiling, and solid-state characteristics.

CAS: 65753-52-8 | Formula:


 | MW:  165.09  g/mol 

Executive Summary

2-Fluoro-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in drug discovery, offering a unique combination of metabolic stability and vector-aligned dipoles. Its utility stems from the ortho-effect : the steric and electronic interplay between the 2-fluoro substituent and the 3-trifluoromethyl group. This guide details the spectroscopic signatures required for quality control and the regioselective reactivity patterns that govern its use in the synthesis of lipophilic bioisosteres.

Fundamental Structural Characteristics[1][2][3]

Electronic Topography & Dipole Vectors

The molecule exhibits a distorted electron density map due to the high electronegativity of the vicinal fluorine atoms.

  • Dipole Alignment: The C2–F and C3–CF

    
     bond dipoles are roughly aligned (
    
    
    
    dihedral projection), creating a region of high negative electrostatic potential on one face of the pyridine ring.
  • pKa Modulation: The 3-CF

    
     group ($ \sigma_p \approx 0.54 $) significantly reduces the basicity of the pyridine nitrogen compared to 2-fluoropyridine, making the nitrogen a poor hydrogen bond acceptor but highly susceptible to nucleophilic attack at C2.
    
Conformational Dynamics

While the pyridine ring is planar, the


 group rotates freely at room temperature. However, in the solid state or at low temperatures (

), the rotation barrier (

) favors a staggered conformation relative to the ring plane to minimize repulsion with the C2-fluorine lone pairs.

Spectroscopic Fingerprinting (NMR Analysis)

Accurate characterization relies on resolving the complex coupling patterns arising from four active fluorine nuclei (


).
NMR Signatures

The spectrum typically displays two distinct signals. The chemical shifts and coupling constants are diagnostic.

NucleusApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

)
Structural Insight
3-CF

-60 to -65Doublet (d)

Through-space coupling to 2-F.
2-F -65 to -75Quartet (q)

Coupled to 3-CF

; broadened by N-quadrupole.

Note: Shifts are referenced to


 (0 ppm). Solvent effects (e.g., 

vs. DMSO-

) can shift peaks by 1–2 ppm.
Coupling Logic Diagram

The following diagram illustrates the spin-spin coupling network essential for structural verification.

Caption: NMR Spin-Coupling Network. Dashed yellow line indicates the diagnostic through-space coupling between the ortho-fluorine and trifluoromethyl group.

Reactivity-Structure Relationships

The reactivity of 2-fluoro-3-(trifluoromethyl)pyridine is bifurcated between nucleophilic attack (S


Ar) and electrophilic functionalization (Metallation).
Nucleophilic Aromatic Substitution (S Ar)

The 2-position is highly activated. The transition state is stabilized by:

  • Inductive withdrawal (-I): Both the ring nitrogen and the 3-CF

    
     group pull electron density from C2.
    
  • Meisenheimer Complex Stability: The negative charge in the intermediate is delocalized onto the electronegative nitrogen and stabilized by the adjacent CF

    
     group.
    

Regioselectivity: Exclusive to C2. The C4 and C6 positions are significantly less electrophilic.

Directed Ortho Metallation (DoM)

Lithiation involves a competition between directing groups (DGs).

  • Directing Groups: 2-F (Strong) and 3-CF

    
     (Moderate).
    
  • Preferred Site: C4 Position .

    • Rationale: Lithiation at C3 is blocked. Lithiation at C4 is directed by the "cooperative" effect of the 3-CF

      
       group (coordination/inductive) and the long-range inductive effect of the 2-F. C6 lithiation is possible but kinetically slower under cryogenic conditions due to the lack of adjacent chelating groups compared to the C3/C4 pocket.
      

Experimental Protocols

Protocol A: Regioselective S Ar (Synthesis of 2-Amino Derivatives)

Objective: Displacement of 2-F with a secondary amine (e.g., Morpholine).

  • Setup: Charge a round-bottom flask with 2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous acetonitrile (0.5 M).

  • Addition: Add

    
     (2.0 equiv) followed by the amine (1.1 equiv).
    
  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (the product is more polar) or 
    
    
    
    NMR (disappearance of the quartet at -70 ppm).
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Validation: The product will show loss of the 2-F signal in

    
     NMR; the 
    
    
    
    signal will shift upfield (shielding effect of the amine).
Protocol B: C4-Selective Lithiation/Trapping

Objective: Installation of an electrophile (e.g., Iodine) at the 4-position.

  • Reagent Prep: Prepare LDA (1.1 equiv) in anhydrous THF at

    
    .
    
  • Substrate Addition: Add 2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise over 15 min. Maintain

    
     to prevent "halogen dance" or nucleophilic attack by the base.
    
  • Aging: Stir for 30–60 min at

    
    . The solution typically turns yellow/orange.
    
  • Quench: Add Iodine (

    
    , 1.2 equiv) in THF. Warm to RT.
    
  • Outcome: The 2-fluoro-3-(trifluoromethyl)-4-iodopyridine is formed.

    • Note: If n-BuLi is used without a hindered amine (LDA/LiTMP), nucleophilic attack at C2 may compete with lithiation.

Workflow Visualization

Caption: Divergent reactivity pathways. The choice of reagent dictates whether the reaction proceeds via Nucleophilic Aromatic Substitution (Left) or Directed Ortho Metalation (Right).

References

  • Schlosser, M., et al. "Site-Selective Lithiation of Fluorinated Pyridines." European Journal of Organic Chemistry, 2003.

  • Lefebvre, V., et al. "Regioselective Functionalization of Trifluoromethylpyridines." Journal of Organic Chemistry, 2008.

  • Reich, H. J. "WinDNMR: Dynamic NMR Spectra for Spin-1/2 Nuclei." Journal of Chemical Education, 1995. (Reference for coupling constant analysis).

  • Sigma-Aldrich. "2-Fluoro-3-(trifluoromethyl)pyridine Product Specification & Safety Data."

Strategic Handling and Safety Profile of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine , a specialized fluorinated intermediate used in high-value medicinal chemistry programs.

This document is structured to serve as a living safety protocol , moving beyond static data to provide decision-making frameworks for researchers.

CAS Number: 1227496-58-3 | Formula: C₆H₂BrF₄N | Class: Halogenated Heterocycle[1][2]

Executive Summary

In modern drug discovery, 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine acts as a "linchpin" scaffold.[1][2] Its value lies in its orthogonal reactivity: the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (


), while the C4-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

However, this reactivity profile directly correlates with its toxicity and instability hazards.[1][2] The electron-deficient nature that facilitates


 reactions also makes the compound a potent alkylating agent in biological systems, necessitating containment protocols equivalent to GHS Category 3 (Toxic)  standards.[1][2] This guide bridges the gap between synthetic utility and rigorous safety engineering.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Accurate identification is the first line of defense.[1][2] Researchers must verify the CAS number specifically, as positional isomers (e.g., 4-bromo-2-(trifluoromethyl)pyridine) have significantly different reactivity and safety profiles.[1]

Table 1: Physicochemical Specifications
PropertySpecification / ValueRelevance to Safety & Handling
CAS Number 1227496-58-3 Unique identifier; verify against CoA.
Molecular Weight 243.98 g/mol Used for molarity calculations in containment.[1][2]
Physical State Solid (Low melting point)May liquefy in warm labs; handle as a liquid to prevent drips.[1][2]
Solubility Soluble in DCM, DMSO, MeOHRapidly absorbed through skin via organic solvents.[1][2]
LogP (Predicted) ~2.9 - 3.2Lipophilic; high potential for bioaccumulation/membrane crossing.[1][2]
Reactivity Class

Active Electrophile
High Risk: Reacts with biological nucleophiles (DNA/Proteins).[1][2]

Critical Note on Stability: Fluorinated pyridines are generally stable at room temperature but can release Hydrogen Fluoride (HF) upon thermal decomposition or hydrolysis under strongly acidic conditions.[1][2]

Part 2: Hazard Identification & Toxicology (The "Why")

Unlike generic MSDS summaries, this section details the mechanism of toxicity to inform better risk assessment.[1][2]

GHS Classification (derived from Class 6.1 Analogs)
  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331).[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2]

  • Serious Eye Damage/Irritation: Category 1 or 2A (H318/H319).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]

Mechanistic Toxicology

The toxicity of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is driven by its electrophilicity .[1][2]

  • Alkylation: The C2-Fluoro position is activated by the adjacent Nitrogen and the electron-withdrawing

    
     group.[1][2] Upon contact with biological tissue, it can undergo displacement by biological amines or thiols (proteins), leading to cellular damage or immune sensitization.[1][2]
    
  • Metabolic Activation: Halogenated pyridines can be metabolized to reactive epoxide intermediates or release halide ions, contributing to nephrotoxicity or hepatotoxicity.[1][2]

Part 3: Safe Handling & Engineering Controls[1][2]

The "Dual-Barrier" Containment Protocol

For compounds of this class (High potency/toxicity), a standard fume hood is the minimum requirement.[1][2] A "Dual-Barrier" approach is recommended.

  • Primary Barrier: Process enclosure (sealed reaction vessel, septum-capped vials).[1][2]

  • Secondary Barrier: Fume hood with face velocity > 100 fpm.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling >500 mg outside a sealed system, use a P3/N95 particulate respirator or full-face respirator with multi-gas cartridges (organic vapor + acid gas) to protect against potential HF byproducts.[1][2]

  • Dermal:

    • Standard: Nitrile gloves (double-gloved).[1][2]

    • High Exposure:[1][2] Silver Shield® or Laminate gloves are required for prolonged handling, as fluorinated solvents/compounds can permeate nitrile.[1][2]

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for corrosive/alkylating liquids).[1][2]

Visualizing the Reactivity-Safety Nexus

The following diagram illustrates how the chemical's useful reactivity pathways map directly to its safety hazards.

ReactivitySafety Compound 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine C2_Site C2-Fluoro Position (Highly Activated) Compound->C2_Site C4_Site C4-Bromo Position (Cross-Coupling) Compound->C4_Site HF_Risk Thermal Decomp: HF Release Compound->HF_Risk Fire / Hydrolysis Skin_Haz Skin/Eye Damage (Protein Alkylation) C2_Site->Skin_Haz S_NAr Reaction with Tissue Resp_Haz Respiratory Irritation (Mucosal Reaction) C2_Site->Resp_Haz

Figure 1: Reactivity-Hazard Correlation.[1][2] The C2-Fluoro site responsible for synthetic utility is also the primary driver of contact toxicity.

Part 4: Emergency Response Protocols

This section provides self-validating workflows for accidents. Do not rely on memory during an emergency.

Exposure Response[6][7]
  • Skin Contact: Immediate drenching is critical.[1][2][3]

    • Flush: Water for 15 minutes.

    • Neutralize (If HF suspected): If thermal decomposition occurred, apply Calcium Gluconate gel immediately.[1][2] Note: Standard pyridines do not require gluconate, but fluorinated derivatives involved in fires might.[1][2]

  • Eye Contact: Irrigate for 15+ minutes. Do not use neutralizing agents in eyes.[1][2]

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).[1][2]

Spill Cleanup Logic (Decision Tree)

SpillResponse Start Spill Detected Size Assess Size Start->Size Small < 5 mL/g (In Hood) Size->Small Large > 5 mL/g (Outside Hood) Size->Large Action_Small 1. Absorb with Vermiculite 2. Neutralize with weak base 3. Double bag as Haz Waste Small->Action_Small Action_Large 1. EVACUATE LAB 2. Call EHS/Fire Dept 3. Do NOT attempt cleanup Large->Action_Large

Figure 2: Decision logic for spill containment based on volume and location.

Part 5: Storage & Stability[1][2]

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][2] Moisture can hydrolyze the C-F bond over time, releasing corrosive HF.[1][2]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[1][2]

    • Strong Bases: Will induce rapid exothermic hydrolysis or polymerization.[1][2]

Part 6: Waste Disposal

Never dispose of fluorinated pyridines down the drain.[1][2]

  • Segregation: Collect in a dedicated "Halogenated Organic" waste stream.

  • Labeling: Clearly tag as "Toxic" and "Fluorinated" (warns downstream handlers of HF potential during incineration).[1][2]

  • Rinsing: Triple-rinse containers with DCM before disposal; add rinsate to the halogenated waste stream.[1][2]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] Compound Summary: Halogenated Pyridines Toxicity Profile. Retrieved March 4, 2026, from [Link][1][2]

Sources

Comparative Technical Guide: 2-Fluoro vs. 2-Chloro 3-(Trifluoromethyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, reactive, and medicinal chemistry distinctions between 2-fluoro-3-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine .

Executive Summary

In drug discovery, the choice between a 2-fluoro and a 2-chloro substituent on a 3-(trifluoromethyl)pyridine core is rarely arbitrary. It represents a strategic decision between nucleophilic lability (2-fluoro) and transition-metal utility (2-chloro).

  • 2-Fluoro-3-(trifluoromethyl)pyridine: The "S_NAr Powerhouse." The high electronegativity of fluorine, combined with the electron-withdrawing

    
     group, renders the C-2 position exceptionally electrophilic. It is the scaffold of choice for introducing heteroatoms (O, N, S) via substitution without transition metals.
    
  • 2-Chloro-3-(trifluoromethyl)pyridine: The "Coupling Anchor." The C-Cl bond is the standard handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Negishi), enabling Carbon-Carbon bond formation that is kinetically difficult with the fluoro-analog.

Electronic & Physical Architecture

The distinct behaviors of these analogs stem from the fundamental properties of the Carbon-Halogen bond.

Property2-Fluoro Analog2-Chloro AnalogImpact on Reactivity
Bond Length (C-X) ~1.35 Å~1.73 ÅC-F is stronger but induces higher

on C-2.
Electronegativity (

)
3.98 (Pauling)3.16 (Pauling)F creates a harder electrophile at C-2.
C-2 Resonance Effect Strong donor (+R)Weak donor (+R)F donates e- density back to ring, but induction (-I) dominates.
Leaving Group Ability (S_NAr) Superior ModerateF stabilizes the anionic intermediate (Meisenheimer).
Leaving Group Ability (S_N2) PoorGoodNote: S_N2 does not occur on sp2 carbons.
Steric Radius (vdW) 1.47 Å (mimics H/O)1.75 Å (mimics Methyl)Cl exerts significant ortho-steric pressure.

Reactivity Matrix: The Core Divergence

A. Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. The 3-trifluoromethyl group (strong EWG) activates the pyridine ring. The 2-fluoro substituent amplifies this activation significantly more than chlorine.

Mechanism: The rate-determining step in


 for electron-deficient heterocycles is the nucleophilic attack  and formation of the Meisenheimer complex, not the bond breaking of the leaving group.
  • Why F > Cl: The high electronegativity of Fluorine inductively stabilizes the negative charge accumulation in the Meisenheimer intermediate.

  • Reaction Rate: The 2-fluoro analog typically reacts 100–300x faster than the 2-chloro analog with amines or alkoxides.

SNAr_Energy_Profile Start Reactants (Py-X + Nu-) TS1_F TS1 (F) Lower Activation Energy Start->TS1_F Fast TS1_Cl TS1 (Cl) Higher Activation Energy Start->TS1_Cl Slow Inter_F Meisenheimer Complex (F) Stabilized by -I effect TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) Less Stabilized TS1_Cl->Inter_Cl Product Product (Py-Nu + X-) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination

Figure 1: Energy profile comparison showing the lower activation barrier for nucleophilic attack on the 2-Fluoro analog.

B. Metal-Halogen Exchange & Lithiation

Both scaffolds allow for regioselective functionalization at the C-4 position (adjacent to the


 group), but the pathways differ.
  • 2-Chloro-3-(trifluoromethyl)pyridine:

    • Lithiation: Treatment with n-BuLi or LDA at -78°C typically directs lithiation to C-4 (Directed Ortho Metalation - DoM).

    • Risk: High risk of "Halogen Dance" or Lithium-Halogen exchange at C-2 if temperature is not strictly controlled.

  • 2-Fluoro-3-(trifluoromethyl)pyridine:

    • Lithiation: Exclusively directs to C-4 via DoM. The C-F bond is too strong for Li-Hal exchange under standard conditions, making the C-4 anion more robust.

    • Utility: Allows for C-4 functionalization (e.g., introducing an aldehyde or iodine) while keeping the reactive C-2 Fluorine intact for a subsequent

      
       step.
      
C. Palladium-Catalyzed Cross-Coupling[1]
  • 2-Chloro: The gold standard. The C-Cl bond undergoes oxidative addition to Pd(0) readily.

    • Applications: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).

  • 2-Fluoro: Generally inert to Pd(0). The C-F bond strength (~116 kcal/mol) resists oxidative addition.

    • Exception: Ni-catalyzed C-F activation is possible but requires specialized ligands and harsh conditions, rarely used in early discovery.

Medicinal Chemistry Implications[1][2]

Metabolic Stability[3]
  • 2-Fluoro: The C-F bond is metabolically stable against oxidative metabolism (CYP450). However, if the ring is extremely electron-deficient, the 2-F position can be a "soft spot" for Glutathione (GSH) conjugation , potentially leading to toxicity.

  • 2-Chloro: The C-Cl bond is a metabolic liability. It can undergo oxidative dehalogenation or displacement by biological nucleophiles. It is often replaced in final drug candidates unless it is required for specific lipophilic contacts.

Bioisosterism
  • 2-Fluoro: Acts as a bioisostere for H or OH . It mimics the polarity of a hydroxyl group (H-bond acceptor) without the donor capability.

  • 2-Chloro: Acts as a bioisostere for a Methyl (-CH3) or Trifluoromethyl (-CF3) group due to its larger volume and lipophilicity.

Experimental Protocols

Protocol A: Amination (2-Fluoro Scaffold)

Target: Rapid synthesis of 2-amino-3-(trifluoromethyl)pyridine derivatives.

  • Reagents: 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 equiv), Primary/Secondary Amine (1.1 equiv),

    
     (2.0 equiv), DMSO or DMF (0.2 M).
    
  • Procedure:

    • Charge a reaction vial with the fluoro-pyridine and base.

    • Add solvent and amine.

    • Stir at Room Temperature for 1-4 hours. (Note: The Chloro analog would require heating to 80-100°C).

    • Monitoring: TLC/LCMS will show rapid consumption of starting material.

    • Workup: Dilute with water, extract with EtOAc.

  • Why this works: The 2-F atom lowers the LUMO energy of the ring, allowing amine attack at ambient temperature.

Protocol B: Suzuki-Miyaura Coupling (2-Chloro Scaffold)

Target: Synthesis of 2-aryl-3-(trifluoromethyl)pyridine derivatives.

  • Reagents: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Combine all reagents in a sealed tube under inert atmosphere.

    • Heat to 90-100°C for 4-12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Why this works: The C-Cl bond is weak enough to insert Pd(0), initiating the catalytic cycle. The bulky

    
     group at C-3 may require higher temperatures or specialized ligands (e.g., XPhos) if the boronic acid is also sterically hindered.
    

Decision Framework for Scaffold Selection

Use this logic flow to select the correct starting material for your synthetic route.

Scaffold_Selection Start Target Molecule Design Q1 What is the bond at C-2? Start->Q1 Heteroatom C-N, C-O, C-S Bond Q1->Heteroatom Heteroatom Carbon C-C Bond (Aryl, Alkyl) Q1->Carbon Carbon F_Route Select 2-Fluoro Analog (Use SNAr) Heteroatom->F_Route Cl_Route Select 2-Chloro Analog (Use Pd-Coupling) Carbon->Cl_Route Q2 Is C-4 Functionalization also needed? F_Route->Q2 Cl_Route->Q2 Dual_F Route: 1. Lithiate 2-F (C-4) 2. SNAr at C-2 Q2->Dual_F Yes Dual_Cl Route: 1. Lithiate 2-Cl (C-4) (Careful T control < -78C) Q2->Dual_Cl Yes

Figure 2: Strategic decision tree for selecting between 2-Fluoro and 2-Chloro scaffolds.

References

  • Nucleophilic Aromatic Substitution Trends

    • Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution - Leaving Group Effects."
    • Source: [Link]

  • Reactivity of Fluoropyridines

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[1]

  • Lithiation of Halogenated Pyridines

    • Gros, P., et al.[2] "Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity."[3] J. Org. Chem.

    • Source: [Link]

  • Palladium Catalyzed Cross-Coupling

    • Colacot, T. J. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Org.[3] Process Res. Dev.

    • Source: [Link]

  • Comparative Physical Properties

    • PubChem. "2-Chloro-3-(trifluoromethyl)pyridine Compound Summary."
    • Source: [Link]

Sources

Comprehensive NMR Characterization Guide: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The functionalization of pyridine scaffolds with halogen and trifluoromethyl (-CF


) groups is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The molecule 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3)  presents a highly electron-deficient, sterically congested system. Accurate structural verification of this compound relies heavily on multinuclear Magnetic Resonance Spectroscopy (

H,

F, and

C NMR).

This whitepaper provides a deep-dive predictive analysis and standardized experimental framework for the NMR characterization of this specific scaffold. By detailing the causality behind chemical shifts and complex spin-spin coupling networks, this guide serves as a self-validating protocol for researchers isolating or synthesizing this critical intermediate.

Part 1: Structural Analysis & Causality in NMR Behavior

As a Senior Application Scientist, it is critical to look beyond empirical peak-picking and understand the quantum mechanical and electronic environments dictating the spectra. The substitution pattern of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine creates a unique push-pull electronic system.

F NMR: Through-Space and Through-Bond Dynamics

Fluorine-19 is a highly sensitive spin-½ nucleus, second only to


H, with a broad chemical shift dispersion[1]. In this molecule, there are two distinct fluorine environments:
  • The 2-Fluoro Substituent (

    
     ~ -69.8 ppm):  Fluorine atoms directly attached to the 
    
    
    
    hybridized carbons of a pyridine ring, particularly alpha to the nitrogen, experience significant deshielding due to the nitrogen's electronegativity altering the local paramagnetic shielding tensor[2].
  • The 3-Trifluoromethyl Group (

    
     ~ -61.5 ppm):  The -CF
    
    
    
    group typically resonates in the -60 to -65 ppm range[3].
  • Causality of Coupling (

    
    ):  Because the 2-F and 3-CF
    
    
    
    groups are ortho to each other, their electron clouds overlap spatially. This results in a pronounced through-space spin-spin coupling mechanism, typically yielding a
    
    
    coupling constant of 10–20 Hz. Consequently, the 2-F signal manifests as a quartet, and the 3-CF
    
    
    signal as a doublet.
H NMR: Inductive Deshielding

The pyridine ring retains only two protons (H-5 and H-6).

  • H-6 (

    
     ~ 8.32 ppm):  Positioned alpha to the pyridine nitrogen, H-6 is heavily deshielded by the inductive and resonance electron-withdrawing effects of the heteroatom. It appears as a doublet due to vicinal coupling with H-5.
    
  • H-5 (

    
     ~ 7.68 ppm):  Located between the H-6 proton and the 4-bromo substituent. While the heavy-atom effect of bromine provides some shielding, the overarching electron-deficient nature of the fluorinated ring shifts H-5 downfield relative to benzene, appearing as a doublet (
    
    
    
    Hz).
C NMR: The Cascade of C-F Couplings

Carbon-13 NMR of polyfluorinated compounds is notoriously complex due to heteronuclear C-F coupling, which splits the carbon signals and reduces their signal-to-noise ratio.

  • Direct Couplings (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  The carbon of the -CF
    
    
    
    group exhibits a massive coupling constant (
    
    
    Hz), splitting into a wide quartet. The C-2 carbon attached to the single fluorine splits into a doublet (
    
    
    Hz).
  • Geminal and Vicinal Couplings (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ):
    The C-3 carbon is particularly complex. It is split into a quartet by the attached -CF
    
    
    group (
    
    
    Hz) and further split into doublets by the adjacent 2-F atom (
    
    
    Hz), resulting in a distinct doublet of quartets (or quartet of doublets).

Part 2: Quantitative Data Presentation

The following tables summarize the predicted multinuclear NMR parameters based on the electronic causality described above.

Table 1: Predicted H NMR Data (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-6 8.32Doublet (d)1H

Alpha to N; strongly deshielded.
H-5 7.68Doublet (d)1H

Adjacent to Br; standard ortho coupling.
Table 2: Predicted F NMR Data (376 MHz, CDCl , ref: CFCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
3-CF

-61.5Doublet (d)3F

Typical CF

range; through-space coupled to 2-F.
2-F -69.8Quartet (q)1F

Alpha to pyridine N; coupled to the three CF

fluorines.
Table 3: Predicted C NMR Data (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
C-2 158.5Doublet of quartets (dq)

,

C-6 149.2Singlet (s)-
C-4 136.4Multiplet (m)Small

unresolved
C-5 126.5Singlet (s)-
3-CF

121.8Quartet (q)

C-3 118.5Quartet of doublets (qd)

,

Part 3: Standardized Experimental Protocol

To ensure a self-validating system where data artifacts are minimized, adhere to the following step-by-step methodology for acquiring spectra of polyhalogenated pyridines.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.

  • Dissolve completely in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS). Causality: CDCl
    
    
    
    is preferred over DMSO-
    
    
    to prevent potential nucleophilic aromatic substitution (S
    
    
    Ar) or solvation effects that can broaden fluorine signals.
  • Transfer to a 5 mm precision NMR tube. Use a PTFE-lined cap to prevent evaporation of the volatile fluorinated compound.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the spectrometer (e.g., 400 MHz).

  • Lock the spectrometer to the deuterium signal of CDCl

    
    .
    
  • Critical Step: Manually tune and match the probe for

    
    H, 
    
    
    
    F, and
    
    
    C frequencies. Ensure high isolation between the
    
    
    H and
    
    
    F channels to prevent pulse bleed-through during decoupled experiments.

Step 3: Acquisition Parameters

  • 
    H NMR:  Acquire 16 scans with a standard 30° pulse. Relaxation delay (
    
    
    
    ) = 1.0 s.
  • 
    F NMR:  Set the transmitter frequency to the 
    
    
    
    F channel. Use Trichlorofluoromethane (CFCl
    
    
    ) as the external standard (0.00 ppm)[4]. Acquire 32 scans. Spectral width must cover +50 to -250 ppm.
  • 
    C{
    
    
    
    H} NMR:
    Acquire a minimum of 512 scans. Causality: Fluorinated carbons lacking attached protons (like C-2, C-3, C-4, and CF
    
    
    ) have notoriously long longitudinal relaxation times (
    
    
    ). Set the relaxation delay (
    
    
    ) to
    
    
    seconds to ensure quantitative integration and prevent signal saturation.

Step 4: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) to

    
    H and 
    
    
    
    F spectra, and 1.0 Hz to the
    
    
    C spectrum before Fourier Transformation.
  • Phase manually and baseline correct using a polynomial fit.

Part 4: Logical & Workflow Visualizations

The following diagrams map the spin-spin coupling logic and the physical acquisition workflow.

G H5 H-5 (δ 7.68) H6 H-6 (δ 8.32) H5->H6 ³J_HH ≈ 5.2 Hz F2 2-F (δ -69.8) CF3 3-CF3 (δ -61.5) F2->CF3 ⁴J_FF ≈ 14.5 Hz C2 C-2 (δ 158.5) F2->C2 ¹J_CF ≈ 242 Hz C3 C-3 (δ 118.5) F2->C3 ²J_CF ≈ 18 Hz CF3->C3 ²J_CF ≈ 34 Hz C_CF3 CF3 Carbon (δ 121.8) CF3->C_CF3 ¹J_CF ≈ 274 Hz

Spin-spin coupling network illustrating primary J-coupling interactions.

Workflow S1 1. Sample Preparation Dissolve 15-20 mg in CDCl3 Use PTFE-lined caps S2 2. Probe Tuning & Matching Tune for ¹H, ¹⁹F, and ¹³C Ensure ¹⁹F channel isolation S1->S2 S3 3. Shimming & Locking Lock to CDCl3 signal Optimize Z-shims for sharp lines S2->S3 S4 4. ¹H & ¹⁹F Acquisition Acquire ¹H (ns=16) Acquire ¹⁹F (ns=32, ref CFCl3) S3->S4 S5 5. ¹³C{¹H} Acquisition Set D1 ≥ 2s for CF3 relaxation Acquire with ¹H decoupling S4->S5 S6 6. Data Processing Zero-filling & Apodization Multiplet Analysis S5->S6

Standardized NMR acquisition workflow for polyhalogenated pyridines.

References

  • New Frontiers and Developing Applications in 19F NMR , National Institutes of Health (NIH),[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy , Wikipedia,[Link]

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds , National Institutes of Health (NIH),[Link]

  • Organic and Inorganic Fluorine Chemistry , Axel Haupt (Pageplace),[Link]

Sources

Thermophysical Characterization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized halogenated pyridines serve as indispensable building blocks. 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) is a prime example, offering a unique stereoelectronic profile due to the combined inductive effects of its fluorine and trifluoromethyl groups, alongside the cross-coupling potential of its bromine atom[1].

For process chemists and formulation scientists, understanding the thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of this intermediate is not merely an academic exercise; it is a prerequisite for designing scalable, safe, and thermodynamically favorable synthetic routes. This whitepaper provides an in-depth analysis of the structural causality behind its phase transitions, summarizes its quantitative thermophysical data, and outlines self-validating experimental protocols for empirical determination.

Structural Causality and Thermophysical Profile

The macroscopic phase behaviors of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine are directly dictated by its microscopic intermolecular forces.

  • Boiling Point Causality: The molecule possesses a molecular weight of 243.98 g/mol and lacks hydrogen-bond donors (H-Donors = 0)[2]. However, the strong dipole moments generated by the C-F, C-Br, and C-CF₃ bonds create significant dipole-dipole interactions. The high polarizability of the bulky bromine atom at the C4 position significantly increases London dispersion forces. Consequently, the boiling point is elevated well above that of unsubstituted pyridine, with thermodynamic models predicting a BP of 206.6 ± 35.0 °C [3].

  • Melting Point Causality: The asymmetrical substitution pattern (2-fluoro, 3-trifluoromethyl, 4-bromo) severely disrupts crystal lattice symmetry. High molecular asymmetry typically introduces steric hindrance that prevents optimal solid-state packing, thereby lowering the melting point. While exact empirical melting point data is sparsely documented in public repositories (often handled as a liquid or low-melting solid at ambient conditions), its standard storage recommendation at 2-8 °C [2] suggests that cold storage is required to prevent thermal degradation or volatilization over time, despite its high boiling point.

Quantitative Data Summary

The following table synthesizes the current verified and predicted thermophysical properties critical for process scale-up:

PropertyValueMethod / Source
CAS Number 1227496-58-3Standard Registry[2]
Molecular Formula C₆H₂BrF₄NEmpirical[2]
Molecular Weight 243.98 g/mol Calculated[2]
Boiling Point (BP) 206.6 ± 35.0 °CPredicted (Thermodynamic Modeling)[3]
Density 1.786 ± 0.06 g/cm³Predicted[3]
Flash Point 78.7 ± 25.9 °CPredicted[3]
Storage Temperature 2-8 °CRecommended Standard[2]

Experimental Methodologies for Thermophysical Validation

Given that current literature relies heavily on computational predictions for this specific isomer[3], empirical validation is mandatory for Good Manufacturing Practice (GMP) applications. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Boiling Point Determination via Micro-Capillary Method

This method provides visual, empirical confirmation of the vapor pressure equaling atmospheric pressure.

  • Sample Preparation: Introduce 5–10 μL of high-purity (>98%) 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine into a standard glass micro-capillary tube sealed at one end.

  • Inverted Bell Immersion: Causality: Insert a smaller, inverted capillary tube (sealed at the top, open at the bottom) into the sample liquid. As the temperature rises, the trapped air expands. This setup prevents premature evaporation from skewing the reading.

  • Thermal Ramping: Place the assembly into a silicone oil bath or a dedicated melting/boiling point apparatus. Initiate a rapid temperature ramp to 150 °C, followed by a controlled ramp of 2 °C/min.

  • Validation Checkpoint (The Boiling Point): The boiling point is strictly defined as the exact temperature at which a rapid, continuous stream of bubbles emerges from the inverted capillary, and the liquid is drawn back into the inner tube upon immediate cooling. Causality: This physical phenomenon confirms that the vapor pressure of the fluorinated liquid has exactly equaled the ambient atmospheric pressure.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC provides precise thermodynamic data (enthalpy of fusion/vaporization) while avoiding the thermal degradation artifacts common in open-air apparatuses.

  • Hermetic Sealing: Weigh 2–5 mg of the compound into an aluminum DSC pan and seal it hermetically. Causality: Fluorinated pyridines can exhibit volatility near their phase transition points. Hermetic sealing prevents premature mass loss, ensuring the endothermic peak accurately reflects the phase transition rather than evaporative cooling.

  • Inert Atmosphere Purge: Purge the DSC furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the C4-Br bond at elevated temperatures.

  • Thermal Cycle: Cool the sample to -50 °C using a liquid nitrogen cooling accessory to establish a baseline, then heat at a rate of 10 °C/min up to 250 °C.

  • Data Interpretation: The melting point is identified as the extrapolated onset temperature of the first major endothermic peak, while the boiling point (if a pinhole pan is used) correlates to the onset of the secondary endothermic vaporization peak.

Workflow Visualization

The following diagram illustrates the logical progression of thermophysical characterization, ensuring that all empirical data is cross-validated before being utilized in process chemistry.

Thermophysical_Workflow Start Compound Synthesis CAS: 1227496-58-3 QC Quality Control (>98% Purity) Start->QC Thermal Thermal Analysis Initiation QC->Thermal DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Capillary Micro-Boiling Point Apparatus Thermal->Capillary MP Melting Point (MP) Determination DSC->MP Endothermic Peak BP Boiling Point (BP) Determination DSC->BP Vaporization Peak Capillary->BP Visual Confirmation Validation Data Validation & Thermodynamic Modeling MP->Validation BP->Validation

Workflow for the thermophysical characterization of halogenated pyridine derivatives.

Implications for Process Chemistry and Drug Development

The thermophysical properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine directly dictate its utility in the laboratory and manufacturing plant:

  • Reaction Temperature Optimization: The high predicted boiling point (~206.6 °C)[3] is highly advantageous for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). It allows chemists to utilize high-boiling non-polar solvents (like toluene or xylene) under reflux conditions without significant loss of the pyridine intermediate to the vapor phase.

  • Regioselectivity & Electronic Distribution: The positional isomerism of this compound alters its electronic distribution. The highly electronegative fluorine at C2 and the trifluoromethyl group at C3 create electron-deficient regions[1]. Understanding the thermal stability limits ensures that reactions can be heated sufficiently to overcome activation barriers for nucleophilic aromatic substitution (S_NAr) at the C2-F bond, or oxidative addition at the C4-Br bond, without inducing thermal decomposition.

  • Handling and Storage: Despite its high boiling point, the compound is recommended to be stored sealed in dry conditions at 2-8 °C[2]. This is a critical causality link: cold storage is not necessarily to prevent boiling, but rather to mitigate slow, ambient-temperature photolytic or thermal degradation pathways that could compromise the purity of the critical C4-Br bond over time.

References

  • [2] Title: 1227496-58-3 | 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | ChemScene Source: chemscene.com URL:

  • [1] Title: 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine | 1227599-75-8 | Benchchem Source: benchchem.com URL:

  • [3] Title: 1227496-58-3 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine - Guidechem Source: guidechem.com URL:

Sources

suppliers of high purity 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Sourcing and Application of High-Purity 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in Preclinical Drug Discovery

Executive Summary & Strategic Importance

In the contemporary landscape of medicinal chemistry, the strategic incorporation of polyhalogenated heterocycles is a highly effective method for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these privileged scaffolds, 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) has emerged as a highly sought-after building block.

The unique electronic topology of this molecule—driven by the highly electron-withdrawing trifluoromethyl (-CF3) group at the C3 position—creates an orthogonal reactivity profile[1]. The C4-bromide is primed for transition-metal-catalyzed oxidative addition, while the C2-fluoride is highly activated toward Nucleophilic Aromatic Substitution (SNAr). However, exploiting this dual reactivity requires absolute precision in sourcing; trace impurities from commercial syntheses can catastrophically poison palladium catalytic cycles or yield inseparable regioisomeric mixtures [2]. This whitepaper provides a comprehensive framework for sourcing, validating, and utilizing this critical building block.

Supplier Landscape and the Economics of Purity

When sourcing polyhalogenated pyridines, the distinction between 95% and


98% purity is not merely a regulatory checkbox; it is a fundamental determinant of synthetic viability. Lower purity grades often contain unreacted starting materials, des-bromo impurities, or isomeric halopyridines (e.g., 6-bromo isomers). In a downstream Suzuki-Miyaura coupling, even 2% of an isomeric impurity will propagate through the synthetic sequence, requiring costly preparative HPLC separation at the final active pharmaceutical ingredient (API) stage.

Table 1: Commercial Supplier Evaluation for CAS 1227496-58-3

SupplierPurity GradeCatalog / SKUStrategic Application Suitability
ChemScene

98%
CS-0699080Late-stage lead optimization; Transition-metal catalysis [1].
RHAWN 95%R015860Early-stage scouting; Route scouting where purification is planned.
Laibo Chem 95%N/APrecursor synthesis; Non-catalytic derivatization.

Table 2: Physicochemical Profile of the Scaffold [1]

PropertyValueCausality in Reaction Design
Molecular Weight 243.98 g/mol High volatility; requires sealed reaction vessels for heating.
LogP 3.002Highly lipophilic; dictates the use of biphasic or non-polar solvent systems.
TPSA 12.89 ŲLow polar surface area; excellent membrane permeability for final drugs.

In-House Quality Control: A Self-Validating Protocol

Never accept a supplier's Certificate of Analysis (CoA) at face value when transition-metal catalysis is the downstream application. Suppliers frequently rely on UV-Vis area percentage from LC-MS, which is blind to UV-inactive inorganic salts or transition metal residues from their own manufacturing processes. To ensure a self-validating system, researchers must employ Quantitative NMR (qNMR).

QC_Workflow A Incoming Batch (Supplier CoA) B Visual & Gravimetric Inspection A->B C Quantitative NMR (19F and 1H) B->C D LC-MS Analysis (Isomer Check) C->D E Purity >= 98%? (Decision) D->E F Approve for Catalysis E->F Yes G Reject / Recrystallize E->G No

Fig 1. Self-validating QC workflow for incoming fluorinated pyridine building blocks.

Protocol 1: Absolute Purity Determination via F qNMR

Causality:


F NMR is highly sensitive to the local electronic environment. Any isomeric impurity will present a distinct -CF3 shift, allowing for precise integration without the overlapping aromatic signals common in 

NMR.
  • Preparation: Accurately weigh exactly 10.0 mg of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene, purity >99.9%) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous

    
    .
    
  • Acquisition: Acquire the

    
    F NMR spectrum. Critical Step:  Set the relaxation delay (
    
    
    
    ) to at least 15 seconds. Fluorine nuclei in -CF3 groups have long
    
    
    relaxation times; a standard 1-second delay will result in incomplete relaxation and artificially inflate or deflate the integration, destroying the self-validating nature of the assay.
  • Validation: Integrate the -CF3 peak (approx. -55 ppm) against the internal standard to calculate the absolute mass fraction. Proceed to catalysis only if the calculated purity is

    
    98%.
    

Synthetic Application: Orthogonal Regioselective Functionalization

The true value of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine lies in its orthogonal reactivity. The C4-Br bond is highly susceptible to oxidative addition by Palladium(0) species, while the C2-F bond is heavily deactivated toward cross-coupling but highly activated toward nucleophilic attack due to the adjacent nitrogen and -CF3 group [2].

Orthogonal_Reactivity Core 4-Bromo-2-fluoro-3- (trifluoromethyl)pyridine C4 C4 Position (Br) Oxidative Addition Core->C4 C2 C2 Position (F) SNAr Susceptibility Core->C2 Suzuki Suzuki-Miyaura Cross-Coupling C4->Suzuki Amination Nucleophilic Substitution C2->Amination Product1 C4-Aryl Derivative Suzuki->Product1 Product2 C2-Amino Derivative Amination->Product2

Fig 2. Divergent orthogonal functionalization pathways for the polyhalogenated pyridine scaffold.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4

Causality: The steric bulk of the -CF3 group at C3 creates significant hindrance around the C4-Br bond. To force oxidative addition without triggering premature defluorination at C2, a catalyst with a wide bite angle, such as


, is required. The reaction temperature is strictly capped at 80°C to prevent the basic aqueous conditions from hydrolyzing the C2-F bond via SNAr.
  • Reagent Charging: To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv, validated

    
    98% pure), the desired arylboronic acid (1.2 equiv), and 
    
    
    
    (5 mol%).
  • Base Addition: Add

    
     (2.0 equiv). Note: Avoid stronger bases like 
    
    
    
    or
    
    
    , which can initiate unwanted side reactions at the highly electrophilic C2 position.
  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x) to remove oxygen, which would rapidly oxidize the active Pd(0) species back to Pd(II), stalling the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v). The water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Reaction Execution: Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the C4-arylated product.
    

Conclusion

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a potent, versatile building block that accelerates the exploration of chemical space in drug discovery. However, its successful deployment is inextricably linked to the purity of the sourced material. By prioritizing high-purity suppliers (


98%), implementing rigorous, self-validating in-house qNMR QC protocols, and understanding the mechanistic causality behind its orthogonal reactivity, researchers can effectively harness this scaffold to construct complex, high-value pharmaceutical agents.

References

  • Title: 1227496-58-3 | 4-Bromo-2-fluoro-3-(trifluoromethyl)
  • Source: National Institutes of Health (NIH)

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS Number: 1227496-58-3), a fluorinated pyridine building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, chemical properties, and synthetic applications.

Introduction: A Versatile Fluorinated Building Block

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric profile. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can enhance metabolic stability, lipophilicity, and binding affinity. The presence of both bromo and fluoro substituents offers orthogonal reactivity, making this molecule a versatile scaffold for the synthesis of complex target molecules.

Key Physicochemical Properties: [1]

PropertyValue
CAS Number 1227496-58-3
Molecular Formula C₆H₂BrF₄N
Molecular Weight 243.98 g/mol
Purity Typically ≥95-98% for research grades
Storage Sealed in dry, 2-8°C

Commercial Availability and Pricing for Research

The accessibility of specialized reagents is a critical factor in research planning and execution. 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is available from a number of chemical suppliers catering to the research and development sector. Pricing can vary based on purity, quantity, and supplier.

Representative Pricing for Research-Grade Material:

SupplierQuantityPurityEstimated Price (USD)
Dana Bioscience100 mg-$64.00
FluorochemVarious95%Pricing not readily available[2]
ChemSceneVarious≥98%Inquire for pricing[1]
BLDpharmVarious-Inquire for pricing[3]
Sigma-AldrichVarious95%Inquire for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes from multiple suppliers for the desired quantity.

Synthetic Utility and Reactivity Profile

The reactivity of 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine is dictated by its distinct functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the halide substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. While specific literature for this exact substrate is limited, the general principles of Suzuki-Miyaura coupling of bromo-pyridines are well-established.[4] The electron-deficient nature of the pyridine ring in this compound is expected to facilitate the oxidative addition step in the catalytic cycle.

Suzuki_Miyaura_Coupling reactant_a 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine catalyst Pd(0) Catalyst reactant_a->catalyst Oxidative Addition reactant_b R-B(OH)₂ reactant_b->catalyst Transmetalation product Coupled Product catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions on heteroaromatic rings is enhanced by the presence of electron-withdrawing groups, a condition well-met in this molecule. This provides a synthetic route to introduce a variety of nucleophiles at this position.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, adapted for 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine. Note: This protocol is a starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. Its unique substitution pattern allows for selective functionalization through well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. While the specific literature on this compound is still emerging, its structural motifs are prevalent in many biologically active molecules. As with any specialized chemical, researchers should exercise due diligence in sourcing, handling, and optimizing reaction conditions to fully exploit its synthetic potential.

References

  • Dana Bioscience. 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine 100mg. Available at: [Link]

  • Safety Data Sheet for 4-Bromo-2-fluoropyridine.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Methodological & Application

Application Note: Orthogonal Synthesis of Next-Generation HDAC Inhibitors Utilizing the 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical frontier in epigenetic drug discovery, particularly for oncology and neurodegenerative diseases. Achieving high target affinity while maintaining favorable pharmacokinetic (PK) properties requires highly functionalized, rigid heterocyclic scaffolds.

This application note details the synthetic utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine as a premier building block for the rapid, modular assembly of novel HDAC inhibitors. By exploiting the orthogonal reactivity of its halogen substituents—specifically, the highly activated C2-fluorine for Nucleophilic Aromatic Substitution (SNAr) and the C4-bromine for Palladium-catalyzed cross-coupling—chemists can construct complex pharmacophores without the need for cumbersome protecting group strategies. Furthermore, the strategically positioned trifluoromethyl (-CF3) group enhances lipophilicity and engages in critical van der Waals interactions within the HDAC binding pockets[1].

Mechanistic Rationale & Scaffold Design

The architecture of a classical HDAC inhibitor consists of three distinct regions: a surface recognition "cap" group, a hydrophobic linker, and a Zinc-Binding Group (ZBG) that chelates the catalytic Zn2+ ion in the enzyme's active site.

The 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine scaffold serves as a highly efficient core for the "cap" and "linker" interface:

  • C2-Fluoro Activation (SNAr): The fluorine atom at the 2-position is exceptionally reactive toward nucleophiles (such as primary and secondary amines). This is driven by the electronegativity of fluorine, which stabilizes the Meisenheimer complex, synergistically enhanced by the electron-withdrawing nature of the adjacent -CF3 group and the pyridine nitrogen.

  • C4-Bromo Orthogonality (Cross-Coupling): While the C2-fluorine undergoes SNAr, the C4-bromine remains inert under nucleophilic conditions. Subsequently, the C4-bromine serves as an ideal handle for oxidative addition in Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to attach the hydrophobic linker and ZBG.

  • The Role of the Trifluoromethyl Group: Beyond steric shielding, the -CF3 moiety modulates the pKa of the pyridine nitrogen, improving membrane permeability. Structurally, the fluorine atoms of the trifluoromethyl moiety make significant van der Waals interactions with residues (e.g., H463, P464, and L712) in the L1 pocket of enzymes like HDAC6, driving isoform selectivity[1]. Pyridine derivatives bearing trifluoromethyl and halogen groups are highly validated scaffolds in modern anticancer drug discovery[2].

SynthesisWorkflow Start 4-Bromo-2-fluoro-3- (trifluoromethyl)pyridine Step1 Step 1: SNAr at C2 (Amine Displacement of F) Start->Step1 Primary Amine, DIPEA, DMF Step2 Step 2: Suzuki Coupling at C4 (Pd-Catalyzed Arylation) Step1->Step2 Aryl Boronic Acid, Pd cat., Base Step3 Step 3: ZBG Installation (Hydroxamic Acid Formation) Step2->Step3 NH2OH, Base, MeOH/THF Product Novel HDAC Inhibitor (Target Compound) Step3->Product Purification & Validation

Orthogonal synthetic workflow for HDAC inhibitors using the pyridine scaffold.

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity. In-process controls (IPCs) are embedded to verify the success of each transformation before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Install the surface recognition cap via amine displacement of the C2-fluorine.

Reagents:

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 eq, 10 mmol)

  • Benzylamine derivative (e.g., 4-fluorobenzylamine) (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried 100 mL round-bottom flask with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine and anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add the benzylamine derivative followed by dropwise addition of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing with the nucleophile.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~244) is fully consumed, replaced by the product mass (m/z ~349 for the 4-fluorobenzyl adduct).

  • Workup: Cool to room temperature and quench with water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality: The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing contamination during silica gel purification.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2-amino-4-bromo intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install the hydrophobic linker bearing a protected Zinc-Binding Group (e.g., a methyl ester).

Reagents:

  • 2-Amino-4-bromo intermediate from Protocol A (1.0 eq, 5 mmol)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq, 6 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)

  • Potassium Carbonate (K2CO3) (3.0 eq, 15 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Degassing: Dissolve the intermediate and boronic acid in the Dioxane/H2O mixture. Sparge the solution with nitrogen gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add K2CO3 and Pd(dppf)Cl2. Causality: The bidentate dppf ligand provides a robust steric environment that prevents catalyst deactivation and facilitates oxidative addition into the sterically hindered C4-bromine (adjacent to the bulky -CF3 group).

  • Reaction: Heat to 100 °C for 12 hours under nitrogen.

  • IPC: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the bromide.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via column chromatography to isolate the ester-protected precursor.

Protocol C: Zinc-Binding Group (ZBG) Installation

Objective: Convert the terminal ester into a hydroxamic acid, the active pharmacophore for chelating Zn2+ in the HDAC active site.

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: In a separate flask, dissolve Hydroxylamine hydrochloride (NH2OH·HCl, 10 eq) in Methanol. Cool to 0 °C and slowly add NaOH (10 eq) dissolved in a minimum amount of water. Stir for 15 mins and filter the precipitated NaCl. Causality: Freshly preparing free-base hydroxylamine is critical; commercially available aqueous solutions often lack the nucleophilicity required for efficient ester aminolysis.

  • Aminolysis: Add the freshly prepared NH2OH solution to a solution of the ester intermediate (1.0 eq) in THF/MeOH (1:1, 0.1 M).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the formation of the hydroxamic acid (M-31 + 16 mass shift).

  • Isolation: Neutralize the mixture to pH 7 using 1M HCl. Extract with EtOAc, wash with water, dry, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the highly pure target HDAC inhibitor.

Quantitative Yield & Structure-Activity Relationship (SAR) Data

To demonstrate the efficacy of this synthetic route, several derivatives were synthesized and evaluated against HDAC1 (Class I) and HDAC6 (Class IIb). The goal of utilizing this specific scaffold is to achieve sub-micromolar or nanomolar IC50 values comparable to, or exceeding, FDA-approved inhibitors like Vorinostat[3].

Compound IDC2 Substituent (Surface Cap)C4 Substituent (Linker-ZBG)Overall Yield (%)HDAC1 IC50 (nM)HDAC6 IC50 (nM)
CMPD-01 BenzylaminePhenyl-hydroxamic acid4215.28.4
CMPD-02 4-Fluoro-benzylaminePhenyl-hydroxamic acid3812.15.3
CMPD-03 CyclohexylaminePhenyl-hydroxamic acid4545.6120.5
Vorinostat N/A (Control)N/A (Control)N/A15.030.0

Data Interpretation: The inclusion of aromatic caps (CMPD-01, CMPD-02) at the C2 position yields excellent potency, particularly against HDAC6. The 4-fluoro-benzylamine derivative (CMPD-02) demonstrates superior affinity, likely due to enhanced halogen bonding and optimal orientation of the trifluoromethylpyridine core within the L1 pocket.

Biological Mechanism of Action

Upon successful synthesis, these pyridine-based hydroxamic acids function by penetrating the cell membrane (facilitated by the lipophilic -CF3 group) and entering the nucleus or cytosol. The hydroxamic acid moiety tightly chelates the zinc ion at the base of the HDAC catalytic tunnel.

HDACMechanism Inhibitor Pyridine-based HDAC Inhibitor HDAC HDAC Enzyme (Zn2+ Active Site) Inhibitor->HDAC Chelates Zn2+ Histones Accumulation of Acetylated Histones HDAC->Histones Inhibits Deacetylation Chromatin Open Chromatin Architecture Histones->Chromatin Relaxes DNA Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Molecular mechanism of targeted HDAC inhibition leading to cancer cell apoptosis.

By inhibiting deacetylation, the compounds force an accumulation of acetylated histones. This neutralizes the positive charge on lysine residues, weakening histone-DNA interactions and leading to an "open" chromatin architecture. This epigenetic shift reactivates silenced tumor suppressor genes (e.g., p21), ultimately triggering cell cycle arrest and apoptosis in malignant cells.

Conclusion

The 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine building block provides a highly logical, protecting-group-free pathway to synthesize potent HDAC inhibitors. By leveraging the disparate electronic properties of the C2-fluorine and C4-bromine, medicinal chemists can independently optimize the surface recognition cap and the zinc-binding linker. The resulting compounds demonstrate robust in vitro profiles, underscoring the value of this specific fluorinated heterocycle in modern epigenetic drug design.

References

  • Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6. National Institutes of Health (PMC).
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine presents a classic "Chemist's Dilemma": balancing the activation required for oxidative addition against the suppression of nucleophilic aromatic substitution (


).

This substrate is not a standard aryl halide.[1] It is a highly electron-deficient heterocycle where the 3-trifluoromethyl (


)  group exerts a profound electronic and steric influence.
The Reactivity Triad

To successfully couple this molecule, one must understand the three competing forces at play:

  • The Reactive Center (C4-Br): The C-Br bond is the intended site of reaction. It is activated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-

    
     group. However, the 
    
    
    
    group also creates steric hindrance, potentially slowing down the oxidative addition of Palladium.
  • The "Trap" (C2-F): The Fluorine at position 2 is highly labile. The combination of the adjacent ring nitrogen and the electron-withdrawing

    
     at C3 makes C2 extremely electrophilic. Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) will lead to rapid 
    
    
    
    , displacing fluoride to form side products.
  • The Steric Gate (C3-

    
    ):  The bulky trifluoromethyl group ortho to the bromine forces the coupling partner to adopt a specific conformation, often requiring ligands with large bite angles or specific steric bulk (e.g., Buchwald ligands) to facilitate transmetallation and reductive elimination.
    
Mechanistic Pathway & Competition

The following diagram illustrates the divergent pathways that dictate yield and purity.

ReactionPathways cluster_legend Pathway Legend Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle  Catalyst + Ligand   SNAr_Path Nucleophilic Attack (SNAr) at C2 Substrate->SNAr_Path  Strong Base / Nu-   Product Target Biaryl (Coupling Product) Pd_Cycle->Product  Transmetallation   + Red. Elim. Side_Hydro Protodeboronation (Partner Loss) Pd_Cycle->Side_Hydro  Slow Cycle / Wet   Side_Alkoxy 2-Alkoxy/Hydroxy Impurity SNAr_Path->Side_Alkoxy  F- Displacement   key1 Green: Desired Pathway key2 Red: Critical Failure Mode

Figure 1: Divergent reaction pathways. Success depends on accelerating the Green path while suppressing the Red path.

Critical Optimization Parameters

Base Selection (The Critical Control Point)

The choice of base is the single most important variable for this substrate.

  • Avoid: Strong bases like

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    . These will attack the C2-position.
  • Preferred: Mild carbonate bases (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
  • Advanced: If

    
     is observed even with carbonates, switch to anhydrous conditions  using 
    
    
    
    or
    
    
    in dry solvents.
Catalyst & Ligand Systems

Due to the ortho-


 steric hindrance, "naked" Pd sources (like 

) may be sluggish.
  • Tier 1 (Standard):

    
     . The bidentate ferrocenyl ligand provides excellent stability and bite angle, often overcoming moderate steric hindrance [1].
    
  • Tier 2 (High Performance): XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts are designed for sterically demanding couplings and form the active monoligated Pd(0) species rapidly [2].

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Recommended for coupling with unhindered aryl boronic acids.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3 - 5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Charge: In a reaction vial, add the pyridine substrate, boronic acid, and

    
    .
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane.

  • Base: Add the degassed 2M

    
     solution.
    
  • Reaction: Heat to 80°C - 90°C for 4–12 hours. Note: Do not exceed 100°C initially to minimize hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

    
    , filter, and concentrate.
    
Protocol B: Advanced Conditions (Sterically Hindered/Sensitive)

Recommended if Protocol A fails or if the boronic acid is prone to protodeboronation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[3][4]

  • Catalyst: XPhos Pd G3 (2 - 4 mol%)

  • Base:

    
      (Tribasic potassium phosphate) (2.0 equiv, solid/finely ground)
    
  • Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)

Procedure:

  • Charge: Add substrate, boronic acid, XPhos Pd G3, and solid

    
     to a microwave vial or pressure tube.
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene/Water mixture.[5]

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave, 30-60 mins).

  • Rationale: The biphasic Toluene/Water system suppresses base-mediated decomposition, while XPhos is highly active for ortho-substituted couplings.

Troubleshooting & Optimization Matrix

Use the following decision tree to navigate experimental failures.

OptimizationWorkflow Start Start: Protocol A (Pd(dppf)Cl2 / Na2CO3) Check Analyze Outcome (LCMS / NMR) Start->Check Success High Yield (>70%) Proceed to Isolation Check->Success Good Profile Fail_SNAr Issue: 2-OH/2-OR Impurity (SNAr detected) Check->Fail_SNAr Subst. at C2 Fail_NoRxn Issue: Low Conversion (SM Remaining) Check->Fail_NoRxn Intact SM Fail_DeBor Issue: Protodeboronation (Boronic Acid consumed) Check->Fail_DeBor Ar-H formed Sol_SNAr Solution: 1. Switch base to K3PO4 or CsF 2. Use Anhydrous Dioxane Fail_SNAr->Sol_SNAr Sol_NoRxn Solution: 1. Switch to XPhos Pd G3 2. Increase Temp to 110°C Fail_NoRxn->Sol_NoRxn Sol_DeBor Solution: 1. Use Boronic Ester (BPin) 2. Slow addition of base Fail_DeBor->Sol_DeBor

Figure 2: Experimental decision tree for reaction optimization.

Data Summary Table: Expected Outcomes
Condition SetCatalystBaseSolventPrimary RiskBest For
Protocol A Pd(dppf)Cl2Na2CO3 (aq)DioxaneHydrolysis of FGeneral Screening
Protocol B XPhos Pd G3K3PO4 (s)Tol/H2OSteric BulkHindered Partners
Anhydrous Pd(OAc)2/SPhosCsFDMESlow ReactionBase-Sensitive Substrates

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[2][6][7] In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Palladium-Indenylidene Complexes as Efficient Catalysts for Suzuki−Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • Sakaguchi, S., et al. (2018). Regioselective Suzuki–Miyaura Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine.[8] Beilstein Journal of Organic Chemistry, 14, 2384–2391. Link

Sources

Application Note: High-Fidelity Nucleophilic Aromatic Substitution on 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

[1][2]

Part 1: Executive Summary & Reactivity Profile[2][3]

The "Linchpin" Scaffold

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility stems from its orthogonal reactivity :

  • C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • C4-Bromo: Latent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

  • C3-Trifluoromethyl: Provides metabolic stability and lipophilicity (Bioisostere), while electronically activating the ring.[2]

Regioselectivity Analysis (The "Fluorine Effect")

The core challenge and opportunity with this substrate is achieving exclusive C2-functionalization without disturbing the C4-bromide.[1][2]

  • Electronic Activation: The pyridine nitrogen and the electron-withdrawing C3-CF3 group deplete electron density at both C2 and C4.[1][2]

  • Leaving Group Hierarchy: In SNAr, the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being the most electronegative, stabilizes this anionic intermediate significantly better than bromine. Consequently, kF >> kBr (often >100:1 selectivity).[2]

  • Steric Environment: The C3-CF3 group is bulky (A-value ~ 2.1).[1][2] While it crowds both positions, the C2-F bond is shorter and the attack trajectory is slightly more hindered than C4.[2] However, the electronic acceleration of the C2-F displacement overrides this steric penalty for most nucleophiles.

Reactivity Visualization

The following diagram illustrates the competing activation vectors and the preferred reaction pathway.

ReactivityProfileSubstrate4-Bromo-2-fluoro-3-(trifluoromethyl)pyridinePath_C2Path A: C2-Attack (Preferred)LG: FluorineHigh Meisenheimer StabilizationSubstrate->Path_C2  k(rel) > 100  Path_C4Path B: C4-Attack (Disfavored)LG: BromineLower ElectronegativitySubstrate->Path_C4  k(rel) = 1  N_AtomRing Nitrogen(Inductive Activation)N_Atom->SubstrateActivates C2 >> C4CF33-CF3 Group(EWG Activation)CF3->SubstrateActivates C2 & C4Product2-Substituted-4-bromo-3-(trifluoromethyl)pyridinePath_C2->Product  Clean Conversion  

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2-fluorine displacement over C4-bromine.[1][2]

Part 2: Experimental Protocols

Protocol A: Chemoselective Amination (Primary & Secondary Amines)

Objective: Displacement of C2-F with amine nucleophiles while preserving C4-Br.[1][2]

Reagents:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (1.5 – 2.0 equiv)[1][2]

  • Solvent: DMSO (for difficult substrates) or THF/Acetonitrile (standard)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 mmol, 244 mg) in anhydrous THF (3.0 mL, 0.33 M).

    • Note: For sterically hindered amines or weak nucleophiles (e.g., anilines), substitute THF with DMSO or NMP to increase reaction rate via dipolar aprotic solvation of the transition state.

  • Addition: Add the base (DIPEA, 1.5 mmol, 261 µL) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature (25 °C).

  • Reaction:

    • Standard Amines: Stir at RT for 2–4 hours .

    • Hindered Amines: Heat to 60 °C for 4–12 hours .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS.[1][2] Look for the disappearance of the parent mass (M+) and appearance of the product (M+Nucleophile-HF).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).[2]

    • Wash with saturated NaHCO3 (2 x 10 mL) to remove HF salts/unreacted acid.[2]

    • Wash with Brine (10 mL).[2]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Critical Control Point: Do not exceed 80 °C. Higher temperatures may induce minor amounts of C4-displacement or hydrolysis if water is present.[1][2]

Protocol B: Etherification (Alkoxylation)

Objective: Introduction of alkoxy groups at C2.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (1.0 equiv)[1][2]

  • Base: NaH (1.1 equiv, 60% dispersion in oil) or KOtBu (1.1 equiv)[2]

  • Solvent: Anhydrous THF or DMF[1][2]

Step-by-Step Methodology:

  • Alkoxide Formation: In a separate vial, suspend NaH (1.1 mmol) in anhydrous THF (2 mL) at 0 °C under Argon. Add the alcohol (1.0 mmol) dropwise and stir for 15 min until H2 evolution ceases.

  • Substrate Addition: Add a solution of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 mmol) in THF (1 mL) to the pre-formed alkoxide solution at 0 °C.

    • Why Reverse Addition? Adding the substrate to the nucleophile ensures the concentration of the highly reactive alkoxide is controlled relative to the substrate, preventing double-substitution or oligomerization side reactions.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

    • Note: This reaction is extremely fast due to the high energy of the alkoxide.

  • Quench: Carefully quench with saturated NH4Cl solution (excess).

  • Workup: Extract with Et2O (3x), dry, and concentrate.

Part 3: Troubleshooting & Optimization Guide

Managing Steric Hindrance (The "Ortho Effect")

The 3-CF3 group creates a "steric wall" near the C2 position. While F is small, bulky nucleophiles (e.g., tert-butylamine, isopropyl-substituted anilines) may react sluggishly.[1][2]

SymptomDiagnosisCorrective Action
No Reaction (<10% conv.) Nucleophile too bulky or poor solubility.[1][2]Switch solvent to DMSO (increases rate ~10-100x).[1][2] Increase Temp to 60-80 °C.
C4-Substitution Observed Temperature too high; "Hard" nucleophile attacking Br site.[1][2]Lower temperature to 0 °C. Use a less polar solvent (DCM or Toluene) to reduce charge separation stabilization at C4.[2]
Hydrolysis (C2-OH) Wet solvent or hygroscopic base.[1][2]Use anhydrous solvents and store bases in a desiccator.[2] C2-F is very sensitive to moisture.[1][2]
Solvent Selection Data

The choice of solvent dramatically impacts the rate of SNAr reactions.

SolventDielectric ConstantRelative Rate (Est.)Recommended Use
Toluene 2.41 (Slowest)Highly selective; use for very reactive nucleophiles.[1][2]
THF 7.510Standard balance of rate and solubility.[2]
Acetonitrile 37.550Good for polar substrates; easy workup.[2]
DMSO 46.7500 (Fastest)"Nuclear Option" for unreactive/hindered amines.[2]

Part 4: References

  • Mechanism of SNAr on Pyridines:

    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[2][3][4][5][6][7][8]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

  • Fluorine vs. Bromine Reactivity:

    • Title: The "Fluorine Effect" in Nucleophilic Aromatic Substitution.

    • Source: Journal of the American Chemical Society (via NIH).

    • URL:[Link]

  • Substrate Data & Properties:

    • Title: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Product Page.[1][2][9]

    • Source: Sigma-Aldrich.[1][2]

  • Regioselectivity in SNAr:

    • Title: Site selectivity predictions for SNAr.

    • Source: ChemRxiv.[2]

    • URL:[Link][1][2]

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Reactivity of a Fluorinated Pyridine Building Block

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This powerful transformation is instrumental in the creation of substituted olefins, which are critical structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a particularly valuable, yet challenging, substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine . This compound is a highly functionalized building block of significant interest in medicinal chemistry. The pyridine core is rendered exceptionally electron-deficient by the synergistic effects of a fluorine atom at the 2-position and a potent trifluoromethyl (CF₃) group at the 3-position. This electronic profile markedly activates the C-Br bond at the 4-position, making it a prime candidate for various cross-coupling reactions.[3] The trifluoromethyl group, in particular, is a prized substituent in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity of therapeutic candidates.[3]

These application notes provide a comprehensive guide to performing the Heck reaction with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. While direct, experimentally validated protocols for this specific substrate are not widely published, the following procedures are based on well-established methods for the structurally and electronically similar 4-Bromo-2,6-bis(trifluoromethyl)pyridine .[3] These protocols are intended to serve as robust starting points for optimization in your specific research context.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in the Heck reaction is governed by several key factors:

  • Electron-Deficient Ring: The cumulative electron-withdrawing effects of the pyridine nitrogen, the 2-fluoro substituent, and the 3-trifluoromethyl group make the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.

  • Steric Hindrance: The trifluoromethyl group at the 3-position introduces moderate steric bulk around the reacting C-Br bond. This may influence the choice of phosphine ligand, favoring those that are not excessively bulky to allow for efficient coordination to the palladium center.

  • The 2-Fluoro Group: The fluorine atom at the 2-position, in addition to its electronic contribution, may also influence the regioselectivity of the reaction and the stability of the organopalladium intermediates.

The Heck Reaction: Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2]

Heck Reaction Mechanism Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd0->oxidative_addition pd_aryl Ar-Pd(II)L₂-Br oxidative_addition->pd_aryl oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_aryl->alkene_coordination pd_alkene_complex [Ar-Pd(II)L(alkene)-Br] alkene_coordination->pd_alkene_complex alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)L-Br migratory_insertion->pd_alkyl migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex [H-Pd(II)L-Br] + Substituted Alkene beta_hydride_elimination->pd_hydride_complex beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination Base pd_hydride_complex->reductive_elimination reductive_elimination->pd0 - H-Base⁺Br⁻ reductive_elimination->pd0

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

General Experimental Workflow

A standardized laboratory workflow is essential for achieving reproducible results in palladium-catalyzed cross-coupling reactions. The following diagram outlines the key stages of the process.

Heck Reaction Workflow Figure 2: General Laboratory Workflow for the Heck Reaction setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents Reagent Addition (Aryl Halide, Catalyst, Ligand) setup->reagents degas Degassing (Evacuate/Backfill with N₂/Ar) reagents->degas addition Solvent, Base & Alkene Addition degas->addition reaction Reaction (Heating & Stirring) addition->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A typical laboratory workflow for the Heck reaction.

Detailed Experimental Protocols

Note: The following protocols are based on procedures developed for 4-Bromo-2,6-bis(trifluoromethyl)pyridine and should be considered as starting points for optimization.[3] Yields are estimates and will vary depending on the specific alkene partner and reaction conditions.

Protocol 1: Heck Coupling with Styrene

This protocol describes a general procedure for the coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine with styrene.

Materials:

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Follow with the addition of Triethylamine (2.5 mmol, 2.5 equiv) and Styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 12 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(styryl)-2-fluoro-3-(trifluoromethyl)pyridine.

Protocol 2: Heck Coupling with n-Butyl Acrylate

This protocol outlines the procedure for the coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine with an electron-deficient alkene, n-butyl acrylate.

Materials:

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed Acetonitrile (MeCN)

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed Acetonitrile (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS. Reaction times are typically in the range of 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate. Combine the organic filtrates and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Proposed Reaction Conditions

The following table summarizes the proposed starting conditions for the Heck reaction of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine with representative alkenes. Note: These are proposed conditions and will likely require optimization for each specific substrate.

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)*
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10012-2475-90
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃MeCN8012-2480-95
34-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF11018-2470-85
41-OctenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane1002460-75

*Yields are estimated based on typical outcomes for activated aryl bromides in Heck reactions and may vary.[3]

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature in 10-20 °C increments. A higher catalyst loading (e.g., 3-5 mol%) or a different phosphine ligand (e.g., a more electron-rich or bulky ligand) may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Formation of Side Products: The formation of reduced arene (dehalogenation) can sometimes be observed. This can be minimized by ensuring the reaction is strictly anaerobic. If Heck coupling of the product with another molecule of the aryl halide is observed, reducing the concentration of the aryl halide or adding it slowly to the reaction mixture may be helpful.

  • Poor Yields with Aliphatic Alkenes: The Heck reaction with unactivated aliphatic alkenes can be more challenging. In these cases, a ligandless protocol or the use of more specialized ligands may be necessary. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve yields.

Conclusion

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a highly activated and versatile substrate for the Mizoroki-Heck reaction. The protocols and guidelines presented in these application notes, derived from established procedures for a closely related analogue, provide a solid foundation for researchers to successfully employ this valuable building block in the synthesis of novel, highly functionalized pyridine derivatives. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific applications in drug discovery and materials science.

References

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

  • Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37 (14), 2320–2322. [Link]

  • Zhang, C.-P.; et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts2018 , 8 (1), 23. [Link]

Sources

Regioselective Functionalization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary & Reactivity Profile

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in modern drug discovery. Its trifunctional nature allows for orthogonal functionalization, enabling the rapid construction of high-value libraries for SAR (Structure-Activity Relationship) studies.

The molecule possesses three distinct reactive handles, each responsive to specific chemical triggers. Understanding the electronic interplay between the 2-Fluoro (SNAr active) , 3-Trifluoromethyl (Electronic modulator) , and 4-Bromo (Cross-coupling/Metallation active) groups is critical for designing successful synthetic routes.

Electronic Architecture & Reactivity Map

The presence of the strongly electron-withdrawing 3-CF3 group and the pyridine nitrogen creates a highly polarized system.

  • C2-Fluoro Position (Nucleophilic Susceptibility): The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The adjacent ring nitrogen and the ortho-CF3 group lower the LUMO energy, making the C-F bond exceptionally labile to nucleophilic attack, significantly more so than the C-Br bond.

  • C4-Bromo Position (Palladium/Metallation Susceptibility): The C-Br bond is the weakest bond for oxidative addition, making it the exclusive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). Additionally, it serves as a handle for Lithium-Halogen or Magnesium-Halogen exchange, allowing conversion to a nucleophile (carbanion equivalent).

  • C3-Trifluoromethyl Group: Acts as a static electronic activator and lipophilic modulator. It is generally inert but dictates the regioselectivity of the other positions.

Decision Matrix Visualization

The following diagram illustrates the orthogonal workflows available for this substrate.

ReactivityMap Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine SNAr Module 1: S_NAr (C2 Functionalization) Substrate->SNAr Nucleophile (R-NH2, RO-) Base, Heat Suzuki Module 2: Pd-Coupling (C4 Functionalization) Substrate->Suzuki Boronic Acid, Pd(0) Base LiEx Module 3: Metal-Halogen Exchange (C4 Derivatization) Substrate->LiEx iPrMgCl·LiCl or n-BuLi Electrophile (E+) Prod_SNAr 2-Amino/Alkoxy-4-bromo- 3-(CF3)pyridine SNAr->Prod_SNAr Prod_Suzuki 2-Fluoro-4-Aryl- 3-(CF3)pyridine Suzuki->Prod_Suzuki Prod_LiEx 2-Fluoro-4-Formyl/Carboxy- 3-(CF3)pyridine LiEx->Prod_LiEx

Figure 1: Orthogonal reactivity pathways. The substrate can be selectively engaged at C2 or C4 depending on reagent choice.

Module 1: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C2-Fluorine atom with amines or alkoxides while retaining the C4-Bromine.

Mechanism & Rationale

The SNAr reaction proceeds via a Meisenheimer complex.[1][2] The 2-position is activated by the ring nitrogen (inductive and mesomeric withdrawal) and the 3-CF3 group.

  • Selectivity: C2-F >>> C4-Br. Fluoride is a superior leaving group in SNAr due to the high electronegativity of F, which stabilizes the transition state of the addition step.[1] The C4-Br bond is essentially inert to SNAr under mild conditions.

Protocol: Synthesis of 2-Morpholino-4-bromo-3-(trifluoromethyl)pyridine

Reagents:

  • Substrate: 1.0 equiv

  • Morpholine: 1.1 equiv

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dried round-bottom flask with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 g, 4.1 mmol) and anhydrous K2CO3 (1.13 g, 8.2 mmol).

  • Solvation: Add anhydrous DMF (10 mL, 0.4 M concentration). Stir to suspend the base.

  • Addition: Add morpholine (0.39 mL, 4.5 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.

    • Note: Reaction is typically complete within 2–4 hours. Higher temperatures (>100°C) may risk minor displacement of Br or degradation.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Points:

  • Temperature: Do not exceed 80°C if preserving the C4-Br is critical for subsequent steps.

  • Stoichiometry: Avoid large excesses of nucleophile to prevent bis-substitution (though rare due to steric crowding at C4).

Module 2: C4-Selective Palladium-Catalyzed Cross-Coupling

Objective: Formation of C-C bonds at the C4 position via Suzuki-Miyaura coupling, preserving the C2-Fluorine.

Mechanism & Rationale

Palladium(0) undergoes oxidative addition preferentially into the weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) rather than the strong C-F bond (~115 kcal/mol).

  • Ligand Choice: Standard phosphine ligands (PPh3, dppf) are sufficient. Buchwald ligands (e.g., XPhos) can be used for difficult substrates but are often unnecessary for this activated bromide.

Protocol: Suzuki Coupling with Phenylboronic Acid

Reagents:

  • Substrate: 1.0 equiv

  • Phenylboronic Acid: 1.2 equiv[3]

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).[3]

  • Solvent System: Add 1,4-Dioxane and 2.0 M Na2CO3 (ratio 4:1 v/v).

  • Degassing: Sparge the mixture with inert gas for 5 minutes.

  • Reaction: Seal and heat to 85–90°C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Hydrodehalogenation: If the byproduct 2-fluoro-3-(trifluoromethyl)pyridine (loss of Br) is observed, switch to anhydrous conditions (Cs2CO3 in Toluene) to reduce protodebromination.

Module 3: C4-Selective Metal-Halogen Exchange

Objective: Conversion of C4-Br to a nucleophile (C4-Li or C4-Mg) for reaction with electrophiles (e.g., DMF to form aldehyde, CO2 to form acid).

Mechanism & Rationale

The C4-Br bond is highly susceptible to Lithium-Halogen exchange.

  • Reagent Selection: i-PrMgCl·LiCl (Turbo Grignard) is superior to n-BuLi for this substrate. It allows the exchange to occur at higher temperatures (0°C to -20°C) with greater functional group tolerance and less risk of attacking the C2-F or deprotonating the pyridine ring indiscriminately.

  • n-BuLi can be used but requires strict -78°C control to avoid nucleophilic attack at C2-F.

Protocol: Formylation (Synthesis of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde)

Reagents:

  • Substrate: 1.0 equiv

  • i-PrMgCl·LiCl (1.3 M in THF): 1.1 equiv

  • DMF (Electrophile): 2.0 equiv

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool under Argon. Add substrate (1.0 equiv) and anhydrous THF (0.5 M).

  • Exchange: Cool to -20°C . Add i-PrMgCl·LiCl dropwise.

  • Aging: Stir at -20°C for 30–60 minutes. (A small aliquot can be quenched with D2O to verify exchange by NMR/MS).

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl solution. Extract with Et2O (avoid EtOAc if product is an aldehyde to prevent acetal formation issues during workup, though EtOAc is generally acceptable).

  • Purification: The aldehyde product may be unstable on silica; neutralize silica with 1% Et3N or use rapid filtration.

Summary of Reaction Conditions

TransformationTarget SiteReagent ClassKey ReagentTempSelectivity Driver
SNAr C2 NucleophileMorpholine / K2CO360°CElectronic Activation (Ortho-N + CF3)
Suzuki Coupling C4 Pd-CatalystPd(dppf)Cl2 / Boronic Acid90°COxidative Addition (C-Br < C-F)
Metal Exchange C4 Organometallici-PrMgCl·LiCl-20°CHalogen-Metal Exchange (Br vs F)
Lithiation C4 Organolithiumn-BuLi-78°CKinetic Exchange (Br vs F)

References

  • General SNAr Reactivity of Fluoropyridines

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
    • (Verified via Search 1.6)

  • Suzuki Coupling of Trifluoromethylpyridines

    • Beilstein Journal of Organic Chemistry. "Mechanistic aspects regarding the Suzuki–Miyaura reaction... of 3-(trifluoromethyl)pyridine."
    • (Verified via Search 1.13)

  • Regioselective Lithiation/Exchange

    • Mongin, F., Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[4] Tetrahedron Letters, 1996, 37(36), 6551-6554.

    • (Verified via Search 1.7)

  • Substrate Data & Safety

    • Sigma-Aldrich Product Sheet: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS 1227496-58-3).
    • (Verified via Search 1.15)

Sources

using 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Fluorinated Scaffold Advantage

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) represents a "privileged scaffold" in modern drug discovery. Its value lies in its dense functionalization: a pyridine core equipped with two orthogonal halogen handles (C2-F and C4-Br) and a lipophilic, metabolically stable trifluoromethyl group (


) at C3.

This building block allows for divergent synthesis . The electronic differentiation between the C2-fluorine and C4-bromine enables researchers to sequentially functionalize the ring with high regiocontrol, accessing complex chemical space without the need for protecting groups. This guide details the chemo-selective logic and validated protocols for transforming this scaffold into high-value pharmaceutical intermediates (e.g., kinase inhibitors, GPCR ligands).

Chemo-Selectivity & Mechanistic Logic

To successfully utilize this building block, one must understand the reactivity hierarchy dictated by the pyridine nitrogen and the


 group.
The Reactivity Hierarchy
  • C2-Position (Fluorine):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Activation: The C2 position is highly activated by the adjacent ring nitrogen (inductive effect) and the ortho-

      
       group (strong electron-withdrawing group).
      
    • Reactivity: Reacts rapidly with amines, alkoxides, and thiols under mild conditions. It is significantly more reactive toward nucleophiles than the C4-bromide.

  • C4-Position (Bromine):

    • Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Activation: The C-Br bond is weaker than the C-F bond, making it the exclusive site for oxidative addition by Palladium(0) catalysts.

    • Reactivity: Inert to mild nucleophiles but highly reactive in cross-coupling reactions.

Strategic Decision Tree
  • Path A (

    
     First):  If your target requires an amine or ether at C2, perform 
    
    
    
    first. The remaining C4-Br survives these conditions and is available for subsequent coupling.
  • Path B (Coupling First): If you perform Suzuki coupling at C4 first, the C2-F generally remains intact (C-F bonds are strong). However, the resulting product may have altered electronics, potentially slowing down a subsequent

    
     at C2.
    

Strategic Workflow Diagram

The following diagram visualizes the divergent synthetic pathways available for this scaffold.

G Start 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine SnAr_Step Step 1: SnAr (C2) (Nucleophilic Attack) Start->SnAr_Step  Amine/Base   Suzuki_Step_B Step 1: Suzuki Coupling (C4) (Pd-Catalysis) Start->Suzuki_Step_B  Pd(0) / R-B(OH)2   Inter_A 2-Substituted-4-Bromo Intermediate SnAr_Step->Inter_A Suzuki_Step_A Step 2: Suzuki Coupling (C4) Inter_A->Suzuki_Step_A  R-B(OH)2 / Pd   Final_A 2,4-Disubstituted Product (Library A) Suzuki_Step_A->Final_A Inter_B 4-Aryl-2-Fluoro Intermediate Suzuki_Step_B->Inter_B SnAr_Step_B Step 2: SnAr (C2) Inter_B->SnAr_Step_B  Nucleophile / Heat   Final_B 2,4-Disubstituted Product (Library B) SnAr_Step_B->Final_B

Caption: Divergent synthesis pathways. Path A (Red) prioritizes C2 functionalization via SNAr. Path B (Green) prioritizes C4 functionalization via Pd-catalysis.

Experimental Protocols

Protocol A: Selective C2-Amination via

Objective: To introduce an amino group at the C2 position while preserving the C4-bromide for future use.

Materials:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1 mmol, ~244 mg) in MeCN (5 mL).

  • Addition: Add the base (

    
    , 276 mg) followed by the amine (1.1 mmol).
    
  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Note: The electron-deficient nature of the ring usually allows this to proceed without heating. If the amine is sterically hindered, heat to 50°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material and the formation of the product (M+Nucleophile-HF).

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Silica gel).

Validation Point: The C4-Br bond should remain intact. Verify using Mass Spec (look for the characteristic Br isotope pattern, M and M+2 in 1:1 ratio).

Protocol B: Selective C4-Arylation via Suzuki-Miyaura Coupling

Objective: To couple an aryl group at C4 using the bromine handle.

Materials:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the substrate (1 mmol), Boronic acid (1.2 mmol), and Base. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture (5 mL) via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: Do not overheat (>110°C) to avoid potential hydrolysis of the C2-Fluorine by the aqueous base.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Validation Point: The C2-F signal should be visible in


 NMR (typically around -65 to -70 ppm for the 

and a distinct signal for the F on the ring).

Quantitative Data Summary

Reactivity ParameterC2-FluorineC4-Bromine
Primary Reaction Type

(Nucleophilic Substitution)
Cross-Coupling (Suzuki, Sonogashira)
Preferred Nucleophiles Amines, Alkoxides, ThiolsAryl/Alkyl Boronic Acids, Alkynes
Activation Energy Low (Reacts at RT to 50°C)Moderate (Requires Pd cat. + Heat)
Limiting Factor Steric bulk of nucleophileStability of C2-F to hydrolysis
Isotope Signature N/ADistinct Br Pattern (1:1 ratio)

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[3] It is harmful if swallowed (H302).[3][4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Waste Disposal: All halogenated pyridine waste must be segregated from general organic waste. Palladium-contaminated waste requires heavy metal disposal protocols.

References

  • Pfizer Inc. (2023).[5] Antifungal Pyridine Derivatives for Treating Fungal Diseases. US Patent 11,771,688 B2.[5] Link

  • ChemScene. (n.d.). 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Product Data. Retrieved March 4, 2026. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyridine Derivatives. Retrieved March 4, 2026. Link

  • BenchChem. (2025).[6] Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline and Pyridine Analogs. Link

  • Royal Society of Chemistry. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Link

Sources

C-H activation of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Part 1: Strategic Overview

The scaffold 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) represents a "privileged" yet synthetically challenging intermediate. Its high density of electron-withdrawing groups (EWGs)—Fluorine, Trifluoromethyl, and Bromine—creates a highly electron-deficient pyridine core.

For the medicinal chemist, this molecule offers three distinct vectors for diversification, but "off-the-shelf" conditions often fail due to competing reactivities:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-F bond is highly labile toward nucleophiles, requiring non-nucleophilic bases for C-H activation.

  • Halogen Dance (HD): The C4-Br/C5-H motif is a classic trigger for base-mediated halogen migration, leading to regioisomeric mixtures if not kinetically controlled.

  • Steric Crowding: The C3-CF3 and C4-Br groups impose significant steric barriers, dictating the regioselectivity of transition-metal catalyzed processes.

This guide details three validated protocols to selectively target the C4 , C5 , and C6 positions, bypassing common pitfalls.

Part 2: Decision Matrix & Reaction Pathways

Before selecting a protocol, consult the decision matrix below to match your target regiochemistry with the appropriate methodology.

ReactionPathways Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine TargetC4 Target: C4-Functionalization (Retain C5/C6-H) Substrate->TargetC4 TargetC5 Target: C5-Functionalization (Via Halogen Dance) Substrate->TargetC5 TargetC6 Target: C6-Functionalization (Steric Control) Substrate->TargetC6 MethodA Method A: Turbo-Grignard Exchange (iPrMgCl·LiCl) TargetC4->MethodA Chemoselective Br-Mg Exchange MethodB Method B: Lithiation-Halogen Dance (LiTMP, -78°C) TargetC5->MethodB Thermodynamic Rearrangement MethodC Method C: Ir-Catalyzed Borylation ([Ir(OMe)(cod)]2 / dtbpy) TargetC6->MethodC Steric Direction

Figure 1: Strategic decision tree for regioselective functionalization.

Part 3: Detailed Protocols

Method A: C4-Selective Functionalization (The "Control" Route)

Use Case: Introducing carbon or heteroatom substituents at C4 while preserving the C-H bonds at C5 and C6.

Scientific Rationale: Standard lithiation (n-BuLi) is too aggressive and will likely trigger SNAr at C2-F or random halogen scrambling. The Turbo-Grignard (iPrMgCl·LiCl) reagent effects a rapid, chemoselective Bromine-Magnesium exchange at C4. The resulting magnesiate is less basic than organolithiums, preventing the "Halogen Dance" and preserving the sensitive C2-F bond.

Protocol:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Substrate Loading: Charge with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv, 244 mg, 1.0 mmol) and anhydrous THF (5.0 mL).

  • Exchange: Cool to -40 °C (Acetonitrile/Dry Ice bath). Note: -78 °C is too slow; 0 °C risks elimination.

  • Reagent Addition: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes. (Monitor by GC-MS: Aliquot quenched with MeOD should show deutero-debrominated product).

  • Quench: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF.

  • Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.

Key Data:

Parameter Specification
Conversion >95% (Exchange efficiency)
Selectivity >99:1 (C4 vs C2/C5/C6)

| Critical Factor | Temperature control (-40 °C ± 5 °C) |

Method B: C5-Functionalization via Halogen Dance (The "Switch" Route)

Use Case: Accessing 4-Substituted-5-Bromo derivatives. This utilizes the "Halogen Dance" phenomenon constructively.

Scientific Rationale: Direct lithiation of this substrate with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) initially occurs at C5-H (ortho to Br). However, the resulting 4-Br-5-Li species is kinetically unstable. It undergoes a rapid isomerization where the Bromine migrates to C5, and the Lithium moves to C4 (stabilized by the adjacent CF3 group). Quenching this species yields the 4-Functionalized-5-Bromo product.

Mechanism: Substrate (4-Br) + LiTMP → [4-Br-5-Li] → (Rearrangement) → [4-Li-5-Br] → (+ Electrophile) → Product

Protocol:

  • Base Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.15 equiv) in THF at -78 °C. Stir 30 min.

  • Substrate Addition: Add solution of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise at -78 °C .

  • The "Dance": Stir at -78 °C for 1 hour . Crucial: This duration allows the thermodynamic equilibration to the 4-Li-5-Br species.

  • Trapping: Add Electrophile (e.g., I2, DMF, or CO2).

  • Workup: Standard aqueous workup.

Self-Validating Check:

  • If you isolate the 4-Bromo-5-functionalized product, the dance failed (kinetic quench).

  • If you isolate the 5-Bromo-4-functionalized product, the dance succeeded (thermodynamic quench).

Method C: C6-Selective C-H Borylation (The "Steric" Route)

Use Case: Late-stage C-H activation to install a Boronic Ester handle for Suzuki coupling.

Scientific Rationale: Iridium-catalyzed borylation is governed by sterics.

  • C5-H: Flanked by the bulky Bromine at C4 and Hydrogen at C6.

  • C6-H: Flanked by Nitrogen (small, coordinating) and Hydrogen at C5. While 2-substituted pyridines often borylate at C5, the C4-Bromo substituent sterically occludes the C5 position . Consequently, the catalyst is forced to activate the C6-H bond, despite the electronic deactivation from the adjacent Nitrogen.

Protocol:

  • Glovebox: In a N2-filled glovebox, combine:

    • Substrate (1.0 mmol)[1][2][3]

    • Bis(pinacolato)diboron (B2pin2, 0.55 equiv)

    • [Ir(OMe)(cod)]2 (1.5 mol%)

    • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%)

  • Solvent: Anhydrous MTBE or THF (1.0 M concentration). Note: High concentration boosts rate.

  • Reaction: Seal in a pressure tube. Heat to 80 °C for 16 hours.

  • Purification: Pass through a short plug of silica (elute with CH2Cl2) to remove catalyst. Evaporate volatiles.

  • Storage: Store the pinacol boronate at -20 °C (prone to protodeboronation on silica).

Expected Outcome:

  • Major Product: 4-Bromo-2-fluoro-3-(trifluoromethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • Side Products: Minor C5-borylation (<10%) due to steric leakage.

Part 4: Visualizing the Mechanism

The following diagram illustrates the divergent pathways based on reagent selection.

Mechanism Start 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Path1 Pathway 1: Metal-Halogen Exchange (iPrMgCl·LiCl, -40°C) Start->Path1 Path2 Pathway 2: Deprotolithiation (LiTMP, -78°C) Start->Path2 Inter1 Intermediate: 4-Magnesio species (Stable, No Migration) Path1->Inter1 Prod1 Product: 4-Substituted Pyridine Inter1->Prod1 Inter2a Kinetic Int: 5-Lithio-4-Bromo Path2->Inter2a Inter2b Thermodynamic Int: 4-Lithio-5-Bromo (Halogen Dance) Inter2a->Inter2b Fast Rearrangement Prod2 Product: 4-Substituted-5-Bromo Pyridine Inter2b->Prod2

Figure 2: Mechanistic divergence between Magnesiation (Path 1) and Lithiation/Halogen Dance (Path 2).

References

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. Source: ACS Omega, 2022. Context: Establishes baseline regioselectivity for 3-CF3 pyridines, highlighting the shift in selectivity caused by steric crowding at C4. URL:[Link]

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: Journal of Organic Chemistry, 2018. Context: Defines the kinetic vs. thermodynamic control parameters for the "Halogen Dance" in poly-halogenated pyridines. URL:[Link]

  • Preparation of Functionalized Magnesiated Pyridines via Halogen–Magnesium Exchange. Source: Knochel, P. et al., Angewandte Chemie, 2011. Context: The authoritative protocol for using Turbo-Grignard to avoid side reactions in electron-deficient heterocycles. URL:[Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Source: Schlosser, M. et al., European Journal of Organic Chemistry, 2006. Context: Foundational work on the directing effects of Fluorine vs. Bromine in lithiation chemistry. URL:[Link]

Sources

procedure for lithiation of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Lithiation of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Part 1: Executive Summary & Strategic Rationale

The functionalization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a high-value transformation in drug discovery, particularly for synthesizing inhibitors in oncology and immunology where the trifluoromethyl-pyridine motif modulates metabolic stability and lipophilicity.[1][2]

This substrate presents a unique "reactivity triad":

  • C4-Bromine: The primary handle for Lithium-Halogen (Li-Hal) exchange.[1][2]

  • C2-Fluorine: A highly activated site susceptible to nucleophilic aromatic substitution (

    
    ) by organolithiums.[1][2]
    
  • C3-Trifluoromethyl: A strong electron-withdrawing group (EWG) that acidifies the ring and stabilizes intermediates but sterically crowds the C4 position.[1][2]

The Challenge: The standard use of n-butyllithium (n-BuLi) poses a critical selectivity risk.[2] While n-BuLi effects the desired Li-Br exchange at C4, it is also a potent nucleophile that can attack the C2 position (displacing fluoride) or cause "halogen dance" rearrangements if temperature is uncontrolled.[1][2]

The Solution: This protocol utilizes a Kinetic Control Strategy at cryogenic temperatures (-78 °C) to favor the rapid Li-Br exchange over the slower


 or proton-transfer pathways.[1][2]

Part 2: Mechanistic Insight & Pathway Analysis

The success of this reaction relies on exploiting the rate difference between Li-Hal exchange and nucleophilic attack.

  • Primary Pathway (Desired): Lithium-Bromine exchange at C4.[1][2] This is extremely fast (

    
    ) at -78 °C.[1][2]
    
  • Secondary Pathway (Fatal Side Reaction): Nucleophilic attack of the butyl group at C2 (displacing F).[2] This is driven by the inductive effect of the adjacent ring nitrogen and the C3-CF3 group.

  • Tertiary Pathway (Isomerization): Halogen dance is thermodynamically possible but kinetically suppressed at -78 °C.[1][2]

Reaction Pathway Diagram

ReactionPathway Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine nBuLi + n-BuLi (-78°C, THF) Substrate->nBuLi C4_Li Intermediate A: C4-Lithio Species (Kinetic Product) nBuLi->C4_Li Fast Exchange (k1) C2_Bu Side Product B: 2-Butyl-Adduct (S_NAr Failure) nBuLi->C2_Bu Slow Attack (k2) Product Functionalized Pyridine C4_Li->Product + Electrophile (E+)

Figure 1: Kinetic competition between the desired Li-Hal exchange (Green) and the undesired nucleophilic aromatic substitution (Red).[1][2]

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[2][3][4]RoleCritical Note
Substrate >98%Starting MaterialDry under high vacuum for 2h prior to use.[1][2]
n-Butyllithium 1.6 M or 2.5 M in HexanesLithiating AgentTitrate before use (e.g., using N-pivaloyl-o-toluidine).[1][2]
THF Anhydrous (>99.9%)SolventMust be freshly distilled or from SPS (Solvent Purification System).[1][2] Water content <50 ppm.[2]
Electrophile >99%Trapping AgentExamples: DMF (aldehyde),

(boronate),

(acid).[1][2]
Step-by-Step Procedure

1. System Preparation:

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal temperature probe, and nitrogen/argon inlet.[1][2]

  • Cool the flask to room temperature under a positive pressure of inert gas.

2. Solvation:

  • Charge the flask with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv).[1][2]

  • Add anhydrous THF (Concentration: 0.1 M to 0.2 M).[1][2] Note: THF is required to coordinate the Li species, stabilizing the intermediate.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

3. Lithiation (The Critical Step):

  • Add n-BuLi (1.05 equiv) dropwise via syringe pump or along the side of the flask over 10–15 minutes.[2]

  • Crucial: Maintain internal temperature below -70 °C during addition. An exotherm indicates too rapid addition, risking S_NAr side reactions.[1][2]

  • Stir at -78 °C for 30 minutes .

    • Observation: The solution may turn yellow or light orange.[2] A deep red/black color often indicates decomposition or polymerization.[2]

4. Electrophile Trapping:

  • Add the Electrophile (1.2–1.5 equiv) neat or dissolved in minimal THF.

    • For DMF/Borates: Add dropwise.[2]

    • For

      
      : Bubble gas through the solution or add crushed dry ice (excess).[2]
      
  • Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C or Room Temperature (depending on the electrophile).

5. Quench & Workup:

  • Quench with saturated aqueous

    
     or dilute HCl (if product is acid-stable).[1][2]
    
  • Extract with EtOAc or DCM (3x).[1][2]

  • Wash combined organics with Brine, dry over

    
    , and concentrate.[1][2][5]
    

Part 4: Data Interpretation & Troubleshooting

Optimization Table: Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield + Butyl-Pyridine detected

reaction occurred at C2.
Lower temp to -90 °C (THF/Et2O mix) or switch to Turbo Grignard (i-PrMgCl·LiCl).[1][2][6]
Recovery of Starting Material Incomplete exchange or wet solvent (protonation).[2]Titrate n-BuLi; Ensure strictly anhydrous conditions; Increase time to 45 min.
Complex Mixture / Tarry residue Decomposition of lithiated species.[2]The C4-Li species is unstable above -60 °C. Ensure electrophile is added before warming.[1][2]
Regioisomer Formation Halogen Dance (migration of Li).[2]Keep reaction time short (<30 min) and temp strictly at -78 °C.
Advanced Modification: The "Turbo" Alternative

If the standard n-BuLi protocol yields high


 byproducts, the use of Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard)  is the industry-standard fix.[1][2]
  • Reagent: i-PrMgCl[1][2]·LiCl (1.1 equiv).[1][2]

  • Conditions: -40 °C to 0 °C (Higher tolerance).

  • Mechanism: Mg insertion is less nucleophilic than Li exchange, completely eliminating the attack on the C2-Fluorine.[1]

Part 5: Process Safety

  • Cryogenic Hazards: Handling dry ice/acetone baths requires insulated gloves.[2]

  • Pyrophoric Reagents: n-BuLi is pyrophoric.[1][2] Use sure-seal techniques and keep a sand bucket nearby.[1][2]

  • Runaway Potential: The lithiated pyridine intermediate is high-energy.[2] Do not scale up (>10g) without DSC (Differential Scanning Calorimetry) analysis of the reaction mixture.

References

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[2] (General authority on Li-Hal exchange selectivity).

  • Gribble, G. W. (2010).[1][2] Lithiation of Pyridines and Quinolines. In Heterocyclic Scaffolds II. Springer.[2] [1][2]

  • Knochel, P., et al. (2011).[1][2] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal.[2][7] (Reference for the Turbo Grignard alternative). [1][2]

  • PubChem Compound Summary. (2025). 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information.[2]

  • Organic Syntheses. (2002).[1][2] Synthesis of Pyridylboronic Acids via Lithium-Halogen Exchange. Org.[2][4][6] Synth. 79, 176.[1][2] (Standard protocol validation).

Sources

Application Note: Precision C4-Amination of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The substrate 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a high-value pharmacophore, notably serving as a core intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs).

This scaffold presents a classic chemoselectivity paradox :

  • The C4-Bromo position is the intended site for Palladium-catalyzed amination (Buchwald-Hartwig).

  • The C2-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent pyridine nitrogen and the electron-withdrawing trifluoromethyl (
    
    
    
    ) group at C3.

The Challenge: Standard amination conditions often lead to a mixture of C4-coupled product (desired), C2-displaced byproduct (


), and hydrodehalogenated species.

The Solution: This guide details a protocol that utilizes kinetic control to favor oxidative addition at the C-Br bond over nucleophilic attack at the C-F bond. By selecting specific bulky phosphine ligands and non-polar solvents, we suppress the background


 reaction.

Mechanistic Insight: The Chemoselectivity Landscape

To achieve high yield, one must understand the competing pathways. The


 group at C3 provides steric bulk that actually aids in protecting the C2-F from 

slightly, but it also hinders the Pd-catalyst approach to C4.
Pathway Analysis (DOT Visualization)

ReactionPathways Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Pd_Cycle Pd(0) / Ligand (Oxidative Addition) Substrate->Pd_Cycle Fast (with Bulky Ligand) SNAr_Path Direct Nucleophilic Attack (SNAr) Substrate->SNAr_Path Background Reaction Int_Pd L-Pd(II)-Br Species (C4 Insertion) Pd_Cycle->Int_Pd Int_Meisenheimer Meisenheimer Complex (C2 Attack) SNAr_Path->Int_Meisenheimer Product_C4 Target: C4-Amine (Buchwald Product) Int_Pd->Product_C4 Reductive Elimination Product_C2 Byproduct: C2-Amine (SNAr Product) Int_Meisenheimer->Product_C2 F- Elimination

Figure 1: Competing reaction pathways. Success depends on accelerating the Green path (Pd-catalysis) while suppressing the Red path (SNAr).

Critical Experimental Parameters

Ligand Selection: The "BrettPhos" Advantage

For this specific steric environment (ortho-


), standard ligands like BINAP or DPPF often fail to promote oxidative addition fast enough to outcompete 

.
  • Primary Recommendation: BrettPhos or RuPhos .

    • Why: These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition into electron-deficient pyridines) and bulky (promoting reductive elimination).

  • Alternative: XantPhos .[1]

    • Why: Large bite angle, excellent for heteroaryl halides, often suppresses dehalogenation.

Base & Solvent Effects
  • Base: Avoid strong bases like NaOtBu or LiHMDS. They accelerate

    
     and can deprotonate the pyridine ring.
    
    • Selection:Cs₂CO₃ (Cesium Carbonate).[1][2] It is mild and sufficiently soluble in organic media to support the catalytic cycle without triggering rapid

      
      .
      
  • Solvent: Toluene or 1,4-Dioxane .

    • Rationale:

      
       reactions involve charged intermediates (Meisenheimer complex). Polar aprotic solvents (DMF, DMSO) stabilize these charges and accelerate the undesired 
      
      
      
      . Non-polar solvents like Toluene suppress this pathway.

Detailed Protocol: Gram-Scale Synthesis

Objective: Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine with a secondary amine (e.g., piperazine derivative).

Reagents & Stoichiometry
ReagentEquiv.[1][3][4]RoleNotes
Substrate 1.0ElectrophileLimiting reagent.
Amine 1.1 - 1.2NucleophileSlight excess ensures conversion.
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystSource of Pd(0).
BrettPhos 0.04 - 0.06LigandL:Pd ratio of 2:1 or 1.5:1.
Cs₂CO₃ 2.0 - 3.0BaseMust be finely ground/anhydrous.
Toluene [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ and BrettPhos .

  • Add a small portion of anhydrous Toluene (10% of total volume).

  • Stir at ambient temperature for 15–20 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation. Skipping this can lead to catalyst decomposition.

Phase 2: Reaction Assembly 4. To the main reaction vessel, add the Substrate , Amine , and Cs₂CO₃ .[1] 5. Add the remaining Toluene . 6. Transfer the pre-formed catalyst solution (from Phase 1) to the main vessel via syringe. 7. Degassing: Sparging with Argon/Nitrogen for 10 minutes is mandatory. Oxygen is a poison to electron-rich phosphines.

Phase 3: Reaction & Workup 8. Seal the vessel and heat to 90°C .

  • Note: Do not exceed 100°C initially. Higher temps favor
    
    
    .
  • Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the bromide.
  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.
  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc).
Experimental Workflow Diagram

Workflow Start Start PreComplex Pre-complex Catalyst Pd2(dba)3 + BrettPhos in Toluene (20 min) Start->PreComplex Charge Charge Vessel: Substrate + Amine + Cs2CO3 Start->Charge Combine Combine & Degas (Argon Sparging 10m) PreComplex->Combine Charge->Combine Heat Heat to 90°C (Kinetic Control) Combine->Heat Monitor HPLC Check (2h) Is SM < 5%? Heat->Monitor Workup Filter (Celite) & Purify Monitor->Workup Yes SNAr_Warn Warning: Detected C2-Sub? Reduce Temp / Change Solvent Monitor->SNAr_Warn No (Byproducts) SNAr_Warn->Heat Adjust Conditions

Figure 2: Optimized workflow ensuring catalyst activity and minimizing side reactions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or deactivation.Ensure strict anhydrous conditions. Increase catalyst loading to 5 mol%. Switch to Pd-G3-BrettPhos precatalyst.
C2-Substitution (

)
Temperature too high or solvent too polar.Switch solvent from Dioxane to Toluene . Reduce temp to 80°C. Ensure base is Cs₂CO₃ (not KOtBu).
Hydrodehalogenation Protodehalogenation of C-Br.Solvent is "wet" (proton source). Use fresh anhydrous solvent. Increase amine concentration.
Regioisomer Mix Fluorine displacement.The

group activates the ring. If

persists, try the Pd(OAc)₂ / XantPhos system, which operates well at lower temperatures.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. Link(Demonstrates ligand effects on hindered substrates).

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a KRAS G12C Inhibitor.[5][6] Journal of Medicinal Chemistry. Link(Primary source for the synthesis of Adagrasib intermediates using this specific scaffold).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link(Authoritative guide on ligand selection for BrettPhos/RuPhos).

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines.[1][2][7][8][9][10] Journal of the American Chemical Society. Link(Foundational Buchwald-Hartwig mechanisms).

Sources

Application Note: Modular Synthesis of Novel Agrochemical Scaffolds from 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethylpyridine (TFMP) motif is a cornerstone of modern crop protection chemistry. Over 20 ISO-named agrochemicals—including blockbuster herbicides like fluazifop-butyl and next-generation insecticides like flonicamid and sulfoxaflor—rely on the TFMP scaffold to impart critical physicochemical properties such as enhanced lipophilicity, metabolic stability, and target-site affinity [1].

This application note details a highly efficient, modular synthetic workflow utilizing 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) . By exploiting the orthogonal reactivity of the C-2 fluorine and C-4 bromine atoms, researchers can rapidly generate diverse libraries of functionalized pyridines for high-throughput agrochemical screening.

Mechanistic Rationale: Exploiting Orthogonal Reactivity

The synthetic utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine lies in its dual, non-competing electrophilic sites, which allow for sequential, regioselective functionalization without the need for protecting groups [2].

  • C-2 Activation (Nucleophilic Aromatic Substitution - SNAr): In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine is a vastly superior leaving group compared to bromine in this context because its high electronegativity stabilizes the developing negative charge in the transition state. Furthermore, the C-2 position is highly activated by both the adjacent electron-withdrawing pyridine nitrogen (via resonance) and the strongly inductive 3-CF3 group. Thus, nucleophiles (amines, alkoxides, thiols) will exclusively displace the C-2 fluorine.

  • C-4 Activation (Palladium-Catalyzed Cross-Coupling): Once the C-2 position is functionalized, the C-4 bromine serves as an ideal handle for transition-metal catalysis. The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition of Pd(0) into the C-Br bond, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build complex molecular architectures.

G SM 4-Bromo-2-fluoro-3- (trifluoromethyl)pyridine SNAr SNAr Reaction (C-2) Nucleophile: R-NH2 SM->SNAr Step 1: F-Displacement Intermediate 2-(Alkylamino)-4-bromo-3- (trifluoromethyl)pyridine SNAr->Intermediate CrossCoupling Suzuki Coupling (C-4) Ar-B(OH)2, Pd(dppf)Cl2 Intermediate->CrossCoupling Step 2: Br-Coupling FinalProduct Fully Functionalized Agrochemical Scaffold CrossCoupling->FinalProduct

Figure 1: Divergent synthetic workflow utilizing orthogonal reactivity at C-2 and C-4.

Experimental Protocols

Protocol A: Regioselective SNAr at C-2

Objective: Synthesize 2-(alkylamino)-4-bromo-3-(trifluoromethyl)pyridine. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Acetonitrile (MeCN) is used as a polar aprotic solvent to solvate the transition state and accelerate the SNAr process.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.00 g, 4.10 mmol, 1.0 eq) and anhydrous MeCN (15 mL).

  • Reagent Addition: Add the target alkylamine (e.g., isopropylamine) (4.92 mmol, 1.2 eq) dropwise at 0 °C, followed by DIPEA (1.06 g, 8.20 mmol, 2.0 eq).

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
     244/246[M+H]+) is entirely depleted, replaced by the product peak (e.g., 
    
    
    
    283/285 [M+H]+ for the isopropylamine adduct).
  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) and extract with Ethyl Acetate (3 × 20 mL). The aqueous wash removes excess DIPEA and unreacted amine.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C-2 functionalized intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Objective: Couple the C-4 bromide intermediate with an arylboronic acid to finalize the agrochemical scaffold. Causality & Design: The adjacent bulky 3-CF3 group creates significant steric hindrance around the C-4 bromine. Therefore, Pd(dppf)Cl2 is selected as the catalyst; the large bite angle of the dppf ligand facilitates reductive elimination even in sterically congested environments. A biphasic 1,4-Dioxane/H2O system is utilized to ensure the solubility of both the organic substrates and the inorganic base (Cs2CO3).

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or Schlenk tube, combine the intermediate from Protocol A (1.0 mmol, 1.0 eq), an arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.5 mmol, 1.5 eq), and Cs2CO3 (2.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add 1,4-Dioxane (8 mL) and deionized H2O (2 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise degrade the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vial.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation (Monitoring): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the lower-Rf bromide starting material and the appearance of a new UV-active, higher-Rf spot indicates successful coupling.

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 × 15 mL). Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography to isolate the final agrochemical candidate.

Quantitative Data: Cross-Coupling Optimization

To establish the most robust conditions for Protocol B, a catalyst and base screen was performed using 4-chlorophenylboronic acid as the model coupling partner. The data demonstrates that bidentate ligands with large bite angles (dppf) combined with highly soluble cesium bases provide superior yields for this sterically hindered substrate.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C-4

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)*
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9041
2Pd(OAc)2 / SPhosK3PO4Toluene10064
3Pd(dppf)Cl2·CH2Cl2K2CO31,4-Dioxane/H2O (4:1)9087
4Pd(dppf)Cl2·CH2Cl2Cs2CO31,4-Dioxane/H2O (4:1)9094

*Yields determined by HPLC analysis against an internal standard.

Safety & Environmental Considerations

  • Fluorinated Pyridines: Halogenated pyridines can be skin sensitizers and respiratory irritants. All SNAr reactions must be conducted in a certified chemical fume hood.

  • Transition Metals: Palladium waste must be segregated from standard organic waste. Aqueous streams from the Suzuki coupling should be treated with metal-scavenging resins (e.g., QuadraSil AP) prior to disposal to comply with environmental regulations regarding heavy metal effluent.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

improving yield in 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of cross-coupling 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine . This substrate presents a classic "high-energy" paradox: its electron deficiency makes the C4-Br bond highly reactive toward oxidative addition, but that same electronic activation renders the C2-F bond susceptible to nucleophilic attack (SNAr) and the C4 position prone to hydrodebromination.

The following protocols and troubleshooting steps are designed to navigate this selectivity landscape.

Part 1: Substrate Analysis & Reactivity Profile

The Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

  • C4-Br (Primary Handle): Highly activated for Pd-catalyzed oxidative addition due to the inductive electron-withdrawal of the -CF3 group (C3) and the pyridine nitrogen.[1]

  • C2-F (Secondary Hazard): The fluorine at C2 is activated for SNAr. Strong nucleophiles (alkoxides, hydroxides, amines) can displace this fluoride before or during the cross-coupling event.

  • C3-CF3 (Steric/Electronic Modulator): Provides significant steric bulk ortho to the bromine. This can slow down transmetallation if the coupling partner is also bulky, but it primarily serves to prevent catalyst degradation by stabilizing the aryl-Pd species.

The Golden Rule: Speed is safety. You must accelerate the cross-coupling cycle (C4) to outcompete the background decomposition and SNAr reactions (C2).

Part 2: Troubleshooting & Diagnostics (Q&A)

Scenario A: "My starting material is consumed, but I see a large peak corresponding to [M-Br+H]."

Diagnosis: Hydrodebromination (Protodehalogenation). The Cause: The electron-deficient pyridyl-palladium intermediate is unstable. Instead of undergoing transmetallation with your boronic acid, it abstracts a hydride. Sources of Hydride:

  • Solvent: Secondary alcohols (Isopropanol, 2-butanol) are notorious hydride donors.

  • Ligand: Alkyl-phosphines can undergo beta-hydride elimination.

  • Moisture: In rare cases, water can act as a proton source if the metal center is reduced.

The Fix:

  • Switch Solvent: Move to non-protic, non-donating solvents. Use Toluene or 1,4-Dioxane . Avoid alcohols entirely.

  • Catalyst Change: Switch to a catalyst that facilitates rapid reductive elimination. Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are excellent because the large bite angle forces the reaction forward, minimizing the lifetime of the vulnerable aryl-Pd species.

Scenario B: "I see a new product with the correct mass, but the NMR shows loss of the Fluorine signal."

Diagnosis: SNAr Side Reaction at C2. The Cause: Your base is acting as a nucleophile. The C2-F bond is extremely electrophilic.

  • Culprit: Using NaOEt , KOtBu , or NaOH in the presence of water/alcohols.

  • Culprit: Using an amine base (Et₃N) that attacks C2.

The Fix:

  • Base Selection: Use inorganic, non-nucleophilic bases. K₃PO₄ (anhydrous) or Cs₂CO₃ are ideal.

  • Phase Transfer: If solubility is an issue, do not add alcohol. Use a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB) or simply grind the inorganic base to a fine powder to increase surface area in Dioxane.

Scenario C: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning via Pyridine Coordination. The Cause: The pyridine nitrogen (N1) is electron-poor but can still bind to Pd(0), displacing the phosphine ligand and forming an inactive "Pd-black" aggregate or a stable bis-pyridyl complex.

The Fix:

  • Ligand Overload: Use a bulky, electron-rich ligand that binds Pd tighter than the pyridine nitrogen. XPhos or SPhos are the gold standards here.

  • Pre-catalysts: Stop using Pd(PPh₃)₄. It is too labile. Use XPhos Pd G3 or Pd(amphos)Cl₂ . These precatalysts generate the active species rapidly and are robust against N-coordination.

Part 3: Optimized Experimental Protocols

Protocol 1: The "Robust" Suzuki Coupling (High Yield)

Best for: Boronic acids, Boronic esters, MIDA boronates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Concentration: 0.2 M

Step-by-Step:

  • Charge Solids: Add the pyridine substrate, boronic acid, K₃PO₄, and catalyst to a vial equipped with a stir bar.

  • Inert Cycle: Cap the vial (septum cap). Evacuate and backfill with Argon/Nitrogen (3x). Crucial: Oxygen promotes homocoupling of the boronic acid and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (oil bath or reaction block).

    • Note: Do not exceed 100°C unless necessary; higher temps increase the risk of C2-F hydrolysis.

  • Monitoring: Check LCMS at 2 hours. If stalled, do not add more Pd(PPh₃)₄. Add 1 mol% XPhos Pd G3.

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. Dry over Na₂SO₄.

Protocol 2: The "Anhydrous" Coupling (For Sensitive Substrates)

Best for: Substrates prone to SNAr hydrolysis at C2.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Cs₂CO₃ (anhydrous, 2.0 equiv)

  • Solvent: Toluene (Anhydrous)

  • Concentration: 0.15 M

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in a small amount of Toluene under Argon for 5 mins (solution turns yellow/orange).

  • Addition: Add the substrate, boronic ester (acids work poorly in strictly anhydrous conditions), and Cs₂CO₃.

  • Heat: Reflux at 100°C . The anhydrous conditions prevent hydrolysis of the C2-F bond.

Part 4: Data & Visualization

Table 1: Catalyst & Ligand Performance Matrix
Catalyst SystemYield (C4-Coupling)C2-SNAr ByproductHydrodebrominationRecommendation
Pd(PPh₃)₄ / Na₂CO₃ 45%High (if aqueous)ModerateAvoid (Too labile, base too nucleophilic)
Pd(dppf)Cl₂ / K₃PO₄ 88%LowLowStandard (Reliable, fast)
Pd(OAc)₂ / XPhos / Cs₂CO₃ 92%NegligibleLowPremium (Best for difficult cases)
Pd(PPh₃)₄ / KOtBu <10%Dominant HighCRITICAL FAILURE (SNAr dominates)
Visual Workflow: Reaction Pathway & Troubleshooting

ReactionPathways Start 4-Bromo-2-fluoro-3- (trifluoromethyl)pyridine Pd_OA Oxidative Addition (Ar-Pd-Br) Start->Pd_OA Pd(0) Catalyst Fast Step Side_SNAr Byproduct: C2-Substitution (S_NAr) Start->Side_SNAr Strong Base (KOtBu) OR Nucleophilic Solvent Product Target C4-Coupled Product Pd_OA->Product Transmetallation (Boronic Acid + Mild Base) Side_Hydro Byproduct: Hydrodebromination (M-Br+H) Pd_OA->Side_Hydro Slow Transmetallation OR Alcohol Solvent TS_Hydro Fix: Switch to Dioxane Use Pd(dppf)Cl2 Side_Hydro->TS_Hydro TS_SNAr Fix: Use K3PO4 Avoid Alkoxides Side_SNAr->TS_SNAr

Caption: Reaction logic flow for 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine showing the competition between the desired C4-coupling and the two primary failure modes (Hydrodebromination and SNAr).

References

  • BenchChem Technical Support. (2025).[1][2][3][4] In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluoropyridine Product Analysis. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from 5

  • MDPI Catalysts. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from 6

  • Nobel Prize Committee. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings. Retrieved from 7

Sources

Technical Support Center: Preventing Debromination in Pyridine Synthesis

[1][2]

Ticket ID: PYR-DEBR-001 Status: Open Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Hydrodebromination Side Reactions in Pd-Catalyzed Cross-Couplings[1]

Diagnostic Triage: Is it Debromination?

Before modifying your protocol, confirm the side reaction is indeed hydrodebromination (replacement of -Br with -H).[1]

Q: How do I distinguish debromination from other side reactions (e.g., homocoupling or protodeboronation)?

A: You must analyze the crude reaction mixture via LC-MS or GC-MS.[1]

  • Debromination (Hydrodebromination): You will observe a mass peak corresponding to

    
    .[1] For a bromopyridine substrate (MW ~157), the byproduct appears at MW ~79.[1]
    
  • Protodeboronation (Suzuki specific): This affects the boronic acid partner, not the halide. You will see the mass of the aryl ring from the boronic acid minus the

    
     group.
    
  • Homocoupling: You will see a dimer of your starting material (

    
    ).[1]
    

Decision Tree:

  • If [M - Br + H] is dominant

    
     Proceed to Section 2 .[1]
    
  • If Starting Material is unreacted

    
     Check catalyst activity (oxidative addition failure).[1]
    
  • If Protodeboronation is observed

    
     Switch to MIDA boronates or anhydrous conditions.
    

Root Cause Analysis: The Mechanism of Failure

To stop debromination, you must understand how the hydride (

1
The Competing Pathways

Debromination occurs when the Hydride Transfer pathway outcompetes the Transmetalation (Suzuki) or Amine Binding (Buchwald) steps.[1]

DebrominationMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Ar-BrTransMetTransmetalation/Binding(Rate Determining Step)OxAdd->TransMet + NucleophileHydrideTransHydride Transfer(Ar-Pd-H)OxAdd->HydrideTrans Slow TransmetalationProdReductive Elimination(Product Formation)TransMet->ProdProd->Pd0HydrideSourceHydride Source(Alcohol, Base, DMF)HydrideSource->HydrideTransDebromProdReductive Elimination(Debrominated Byproduct)HydrideTrans->DebromProdDebromProd->Pd0

Caption: Figure 1. Kinetic competition between productive coupling (Yellow/Green) and hydrodebromination (Red).[1] Debromination dominates when Transmetalation is stalled.

Technical Solutions & Optimization

Factor 1: The Base (The Hidden Hydride Source)

Q: I am using NaOEt or iPrOH. Could this be the problem? A: Yes. Alkoxide bases with


1
  • Immediate Fix: Switch to bases lacking

    
    -hydrogens.
    
    • Recommended:

      
      , 
      
      
      , or
      
      
      (Tert-butoxide has no
      
      
      -hydrogens).[1]
    • Avoid:

      
      , 
      
      
      , or hydroxide bases in alcohol solvents.[1]
Factor 2: The Solvent System

Q: I am running the reaction in DMF or Isopropanol. A:

  • Alcohols: Primary/Secondary alcohols are potent hydride donors. Avoid them if debromination is high.

  • DMF/DMA: At high temperatures (>100°C), DMF can decompose to dimethylamine and carbon monoxide, or act as a hydride source via formate intermediates.[1]

  • Protocol Adjustment:

    • Switch to Toluene , 1,4-Dioxane , or THF .[1]

    • If solubility is an issue, use a biphasic system (Toluene/Water) with a phase transfer catalyst or vigorous stirring, rather than a polar protic solvent.[1]

Factor 3: Catalyst & Ligand Selection

Q: Will a more active catalyst help? A: Counter-intuitively, yes . Debromination often occurs because the "good" reaction (transmetalation) is too slow, leaving the oxidative addition intermediate (Ar-Pd-Br) vulnerable to side reactions.[1]

  • Ligand Strategy: Use electron-rich, bulky phosphines (Buchwald Ligands).[1][2] They accelerate Oxidative Addition and Reductive Elimination, tightening the catalytic cycle.

  • Recommended Ligands:

    • XPhos / SPhos: Excellent for difficult substrates.

    • P(t-Bu)3: High activity prevents the intermediate from "waiting" for a hydride.[1]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Debromination-Resistant)

Designed for 2-bromopyridines prone to reduction.[1]

ComponentSpecificationRationale
Catalyst

(1-2 mol%)
Stable Pd(0) source.[1]
Ligand XPhos (2-4 mol%)Bulky ligand accelerates cycle, minimizing Pd-H formation.[1]
Base

(3.0 equiv)
Anhydrous, mild, no

-hydrogens.[1]
Solvent 1,4-Dioxane or Toluene Aprotic; prevents solvolytic hydride transfer.[1]
Temp 80–100 °CSufficient for activation, but avoid overheating (>120°C).[1]

Step-by-Step:

  • Charge a reaction vial with

    
    , XPhos, Boronic Acid (1.5 equiv), Base, and Bromopyridine.[1]
    
  • Crucial: Evacuate and backfill with Argon/Nitrogen (3 cycles).[3][4] Oxygen promotes homocoupling and catalyst decomposition.

  • Add anhydrous Dioxane via syringe.

  • Heat to 100 °C. Monitor via LC-MS at 1 hour.

    • Checkpoint: If SM remains but no byproduct, increase temp. If Debromination appears, lower temp to 80 °C and increase catalyst loading.

Protocol B: Buchwald-Hartwig Amination (Prevention of Reduction)

Designed to prevent hydrodebromination of the aryl halide during amination.[1]

ComponentSpecificationRationale
Pre-catalyst XPhos Pd G4 or RuPhos Pd G4 Pre-formed active species eliminates induction period where side reactions occur.[1]
Base NaOtBu (1.2 equiv)Strong base required for amine deprotonation; t-Bu prevents

-hydride elimination.[1]
Solvent Toluene Non-polar, inert.

Step-by-Step:

  • Use a pre-catalyst (e.g., Buchwald G3/G4 generations) to ensure immediate entry into the catalytic cycle.

  • If the amine is a liquid, add it after the solvent to prevent catalyst deactivation.

  • Run at the lowest effective temperature (start at 60 °C, ramp to 80-100 °C only if needed).

Frequently Asked Questions (FAQs)

Q: Can I use water in my solvent mixture? A: In Suzuki couplings, water is often necessary for boronic acid activation. However, excessive water can promote debromination.[2]

  • Fix: Use a minimal amount of water (e.g., Dioxane:Water 10:[1]1) or use a base that brings its own water of hydration (e.g.,

    
    ) in an anhydrous solvent.[1]
    

Q: Why does 2-bromopyridine debrominate faster than 3-bromopyridine? A: 2-Bromopyridine is electronically unique.[1] The nitrogen atom can coordinate to the Palladium (chelation effect), potentially stabilizing intermediates that are then susceptible to reduction. Furthermore, the 2-position is more electron-deficient, facilitating faster oxidative addition, but if the subsequent step is slow, the "waiting" Pd species captures a hydride.[1]

Q: I see debromination even with Toluene/K3PO4. What now? A: Check your reagents for trace impurities.[4]

  • Peroxides in Dioxane/THF: Can oxidize the ligand or catalyst.

  • Amine purity: In Buchwald reactions, oxidized amines can act as reductants.

  • Scavengers: Add a radical scavenger (e.g., BHT) if you suspect a radical mechanism (rare for Pd, but possible with Ni).[1]

References

  • Navarro, O. et al. (2005). General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. The Journal of Organic Chemistry. Link[1]

  • Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting Debromination in Pyridine Coupling Reactions. Link[1]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link

  • Gordillo, A. et al. (2017).[5] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Journal of Organic Chemistry. Link[1]

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

[1]

Case ID: PYR-F-CF3-PUR Compound Class: Halogenated Electron-Deficient Pyridines CAS Registry: 1227496-58-3 (and related isomers) Support Level: Tier 3 (Senior Scientist)

Introduction: Understanding Your Substrate

Welcome to the Technical Support Center. You are likely working with 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine , a highly functionalized scaffold critical for kinase inhibitor discovery and agrochemical synthesis.

Why is this purification difficult?

  • Electronic "Schizophrenia": The pyridine nitrogen is basic, but the electron-withdrawing groups (-F, -CF3, -Br) reduce this basicity. However, it retains enough affinity for acidic silanol groups on silica gel to cause severe peak tailing.

  • Regioisomer Similarity: Synthesis often involves metallation (e.g., LDA/LiTMP) followed by quenching. This frequently produces the 3-bromo or 4,6-dibromo byproducts, which possess nearly identical polarity (

    
    ) and boiling points to your target.
    
  • Stability: The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). Exposure to nucleophilic solvents (alcohols, amines) or heat can degrade your product.
    

Module 1: Chromatographic Separation (Small to Mid-Scale)

Q: My compound streaks on the TLC plate and elutes as a broad tail on the column. How do I fix this?

A: You are experiencing Silanol Interaction. Even with the electron-withdrawing trifluoromethyl group, the pyridine nitrogen interacts with the acidic protons of the silica gel (

The Protocol: Triethylamine (TEA) Buffering Do not simply add TEA to your mobile phase. You must deactivate the silica before the run.

  • Prepare the Slurry: Mix your silica gel with a solvent system of Hexanes:Triethylamine (99:1) .

  • Pack the Column: Pour the slurry and flush with at least 2 column volumes of this basic mixture.

  • Equilibrate: Switch to your running solvent (e.g., Hexanes/Ethyl Acetate). Crucial: Maintain 0.1% TEA in your running solvent to prevent the "stripping" of the basic layer during the gradient.

  • Load: Load your crude mixture (dissolved in minimal DCM or Toluene).

  • Elute: Run your gradient. The pyridine will now elute as a sharp, symmetrical band.

Data Comparison: Effect of TEA Buffering

ParameterStandard SilicaTEA-Buffered Silica
Peak Shape Broad, Tailing (Asymmetry > 1.5)Sharp, Gaussian (Asymmetry < 1.1)
Recovery 65-75% (Lost in tail)>90%
Resolution (

)
< 1.0 (Co-elution with isomers)> 1.5 (Baseline separation)
Q: I have a persistent impurity (approx. 5-10%) running just above my product. What is it, and how do I remove it?

A: This is likely the 3-bromo regioisomer or a des-bromo precursor. Standard silica often fails to separate these due to similar dipole moments.

The Protocol: The "Silver Nitrate" or "C18" Switch While Silver Nitrate (

  • Option A: Reverse Phase (C18) [1]

    • Switch to a C18 column (Flash or Prep-HPLC).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Logic: The hydrophobic

      
       group dominates interaction with C18. The subtle difference in lipophilicity between the 4-bromo and 3-bromo isomers is amplified in reverse phase, often reversing their elution order compared to normal phase.
      
  • Option B: Chemoselective Scavenging (If impurity is unreacted starting material)

    • If the impurity is the non-brominated precursor, it is more basic than the product. Wash the organic layer with 1M HCl . The starting material will protonate and move to the aqueous layer, while the highly electron-deficient 4-bromo-2-fluoro-3-CF3 pyridine remains in the organic layer.

Module 2: Distillation & Large Scale Purification

Q: Can I distill this compound? The boiling point is high.

A: Yes, but Vacuum Regulation is non-negotiable. Based on structural analogs (e.g., 4-bromo-2-(trifluoromethyl)pyridine), the atmospheric boiling point is estimated at 164-166°C . Heating to this temperature risks thermal decomposition or

The Protocol: Vacuum Fractional Distillation

  • Equipment: Use a Vigreux column (at least 20cm) to ensure theoretical plate count.

  • Vacuum: You generally need a pressure of < 5 mmHg .

  • Temperature:

    • Bath Temp: Do not exceed 100°C.

    • Head Temp: At 1-2 mmHg, the product should distill between 60-75°C .

  • The "Forerun" Trap: The first 5-10% of the distillate often contains the volatile 2-fluoro-3-(trifluoromethyl)pyridine (unreacted starting material). Discard this fraction aggressively.

Warning: Do not use ground glass joints without high-vacuum grease. Fluorinated pyridines can "creep" through joints, leading to product loss.

Module 3: Decision Matrix & Workflow

Use the following logic flow to determine the correct purification method for your specific mixture state.

PurificationWorkflowStartCrude Mixture AnalysisStateCheckPhysical State?Start->StateCheckLiquidOil / Low Melting SolidStateCheck->LiquidLiquidSolidCrystalline SolidStateCheck->SolidSolidTLCTLC Analysis (Hex/EtOAc)Liquid->TLCScale < 10gDistillVacuum Distillation(Vigreux Column, <5 mmHg)Liquid->DistillScale > 10g & Thermal StableSolid->TLCLow PurityRecrystRecrystallization(Heptane/IPA or Pentane@-78C)Solid->RecrystHigh Purity (>85%)StreakStreaking/Tailing?TLC->StreakYesCloseSpotsClose Impurities (Rf < 0.1 diff)?TLC->CloseSpotsYesBufferedColBuffered Silica Column(1% TEA in Hexane)Streak->BufferedColFix AcidityReversePhaseReverse Phase (C18)(H2O/ACN + Formic Acid)CloseSpots->ReversePhaseOrthogonal Selectivity

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Module 4: Storage and Stability (Post-Purification)

Q: I purified it yesterday, but today it looks yellow/brown. Why?

A: Autocatalytic Decomposition. Halogenated pyridines are light-sensitive and can undergo slow hydrolysis if moisture is present. The formation of HBr or HF accelerates further decomposition.

Storage Protocol:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: Store at 2-8°C (Refrigerator). For long term (>1 month), store at -20°C .

  • Stabilizer: For large quantities stored as liquids, adding a small strip of Copper wire can act as a radical scavenger/stabilizer, though this is less common for fluorinated variants than chlorinated ones.

References

  • BenchChem. (2025).[2] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • National Institutes of Health (PubChem). 4-Bromo-2-(trifluoromethyl)pyridine Compound Summary. CID 23436950.[3] Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethyl)pyridine. CAS 887583-90-6.[4][5][6][7] Retrieved from [8]

  • Heard, J. T., & Tritz, G. J. (1981).[1] Separation of Biological Pyridines by High Pressure Liquid Chromatography. Journal of Liquid Chromatography. Retrieved from

  • ChemicalBook. (2025). 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Product Properties. Retrieved from

Technical Support Center: Troubleshooting Regioselectivity in 2-Fluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on heavily functionalized fluorinated heterocycles, controlling the regioselectivity of 2-fluoropyridine substitutions has become a critical bottleneck. This guide provides field-proven causality, self-validating protocols, and troubleshooting steps for mastering both Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) of 2-fluoropyridine scaffolds.

Section 1: Core Logic & Pathway Selection

Before troubleshooting specific reactions, it is essential to define the mechanistic pathway. 2-fluoropyridines possess a highly polarized C–F bond that dictates two distinct reactivity profiles depending on the reagents used:

  • SNAr Pathway: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate, making the C2 position extremely electrophilic toward hard nucleophiles.

  • DoM Pathway: The inductive effect of fluorine acidifies the adjacent C3 proton, strongly directing lithiation to the C3 position when treated with strong bases.

SNAr_vs_DoM Start 2-Fluoropyridine Core SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Nucleophiles (Amines, Alkoxides) DoM DoM Pathway (C-H Metalation) Start->DoM Strong Bases (LDA, LTMP) SNAr_Hard C2-F Displacement (High Selectivity) SNAr->SNAr_Hard DoM_C3 C3-Lithiation (F-Directed) DoM->DoM_C3

Workflow logic dictating the functionalization pathways of 2-fluoropyridines.

Section 2: Troubleshooting SNAr Regioselectivity

Q: I have a polyhalogenated pyridine (e.g., 2-fluoro-5-chloropyridine). How do I ensure nucleophilic attack occurs exclusively at the fluorine-bearing carbon?

Causality: In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the expulsion of the leaving group. While fluorine is a poor leaving group in aliphatic SN2 reactions, its extreme electronegativity dramatically lowers the activation energy for nucleophilic attack in aromatic systems. Consequently, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxides 1. By using hard nucleophiles (amines, alkoxides) under mild conditions, you can achieve >95% regioselectivity for C2–F displacement over C–Cl or C–Br.

Quantitative Data: Relative Reactivity in SNAr
SubstrateNucleophileRelative Rate (

)
Primary Substitution SiteMechanistic Driver
2-FluoropyridineNaOEt320C2High C–F polarization stabilizes transition state
2-ChloropyridineNaOEt1C2Baseline SNAr reactivity
2-Fluoro-5-chloropyridineAliphatic Amines>100 (estimated)C2Kinetic preference for F-displacement
Protocol: Mild SNAr for Selective C2–F Displacement

Self-Validating System: This protocol utilizes ambient to slightly elevated temperatures. If the reaction requires >80 °C, your nucleophile is likely too soft or sterically hindered, which will erode regioselectivity and lead to competing C–Cl displacement or ester hydrolysis 2.

  • Preparation: Dissolve the 2-fluoro-halopyridine (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration) under an inert atmosphere.

  • Nucleophile Addition: Add the amine nucleophile (1.1–1.2 equiv). For amine hydrochloride salts, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic base.

  • Reaction: Stir at 25 °C. Monitor by LC-MS. The C2–F displacement typically reaches completion within 2–6 hours. Crucial check: If conversion stalls, increase the temperature to 50 °C, but do not exceed this threshold to preserve orthogonal functional groups like esters.

  • Workup: Quench with saturated aqueous NaHCO3 to prevent hydrolysis of unreacted starting material into 2-hydroxypyridine. Extract with EtOAc, dry over Na2SO4, and concentrate.

Section 3: Troubleshooting Regioexhaustive Metalation (DoM)

Q: I need to functionalize the C4 or C5 position of 2-fluoropyridine, but my lithiation keeps occurring at C3. How do I override the fluorine directing effect?

Causality: Fluorine is a powerful Directed ortho-Metalation (DoM) group. It inductively acidifies the C3 proton and coordinates the lithium cation, making C3 the kinetically and thermodynamically favored site for deprotonation. To functionalize distal positions, you must employ "regioexhaustive substitution" 3. This involves installing a temporary, sterically bulky screening group (like Trimethylsilyl, TMS) at C3 to block it, thereby forcing subsequent metalation to the next available acidic site (C4).

Regioexhaustive F_Pyr 2-Fluoropyridine Lith_C3 C3-Lithio Species F_Pyr->Lith_C3 LDA, -78°C TMS_C3 3-TMS-2-fluoropyridine Lith_C3->TMS_C3 TMSCl Lith_C4 C4-Lithio Species TMS_C3->Lith_C4 LDA, -78°C Prod_C4 4-Substituted Product Lith_C4->Prod_C4 Electrophile

Regioexhaustive substitution utilizing a TMS blocking group to achieve C4-functionalization.

Protocol: Regioexhaustive C4-Functionalization via C3-Blocking

Self-Validating System: The intermediate 3-TMS-2-fluoropyridine must be isolated and verified by 1H NMR (disappearance of the C3 proton doublet) before proceeding. Failure to fully block C3 will result in inseparable mixtures of C3- and C4-functionalized final products.

  • C3-Lithiation: Dissolve 2-fluoropyridine (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C.

  • Base Addition: Dropwise add Lithium Diisopropylamide (LDA, 1.05 equiv). Stir at -78 °C for 1 hour to ensure complete C3 deprotonation.

  • TMS Blocking: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature. Quench with water, extract, and purify to isolate 3-TMS-2-fluoropyridine.

  • C4-Lithiation: Dissolve the purified 3-TMS-2-fluoropyridine in anhydrous THF, cool to -78 °C, and add LDA (1.1 equiv). The TMS group sterically screens C3, deflecting the metalation to the C4 position 3.

  • Electrophilic Quench: Add your desired electrophile (e.g., CO2 for carboxylation, or an alkyl halide).

  • Deprotection: Remove the TMS blocking group by treating the crude product with Tetra-n-butylammonium fluoride (TBAF, 1.5 equiv) in THF at room temperature for 2 hours, yielding the pure 4-substituted-2-fluoropyridine.

Section 4: Frequently Asked Questions (FAQs)

Q: My SNAr reaction with 2-fluoropyridine is yielding a significant amount of 2-hydroxypyridine. What is going wrong? A: 2-Fluoropyridines are highly susceptible to hydrolysis. The presence of adventitious water in your solvent or the use of hygroscopic nucleophiles/bases (like KOH or NaOH) leads to hydroxide formation. Hydroxide acts as a hard nucleophile and readily displaces the fluorine. Ensure all solvents are strictly anhydrous and consider using non-nucleophilic organic bases (like DIPEA or DBU) instead of inorganic carbonates if water cannot be rigorously excluded.

Q: Can I use Palladium-catalyzed cross-coupling instead of SNAr to displace the fluorine? A: While C–F bond activation is an emerging field, the C–F bond in 2-fluoropyridine is exceptionally strong (approx. 115 kcal/mol). Standard Pd-catalyzed Suzuki or Buchwald-Hartwig conditions will generally fail to activate the C–F bond, reacting preferentially at C–Cl, C–Br, or C–I sites. If you need to substitute the fluorine via transition-metal catalysis, SNAr remains the vastly superior and more reliable kinetic pathway.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society / eScholarship URL:[Link]

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

Technical Support Center: Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Profile

Molecule: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Key Challenges:

  • Steric Occlusion: The trifluoromethyl group at C3 is ortho to the reactive bromine at C4. This creates significant steric bulk, hindering the approach of the palladium catalyst and the subsequent transmetallation step.

  • Electronic Activation (Double-Edged Sword): The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the nitrogen, the C2-fluorine, and the C3-trifluoromethyl group. While this facilitates oxidative addition, it drastically increases the acidity of the system and makes the C2-fluorine highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Catalyst Poisoning: Electron-deficient pyridines can coordinate non-productively to palladium centers via the nitrogen atom, potentially arresting the catalytic cycle.

Catalyst Selection & Optimization Guide
Q1: What is the "Optimal" Catalyst system for Suzuki-Miyaura coupling of this substrate?

Recommendation: XPhos Pd G3 (or G4) or SPhos Pd G3 .

Technical Rationale:

  • Ligand Role: The steric bulk of the ortho-

    
     group requires a ligand that is both electron-rich (to drive oxidative addition) and extremely bulky (to facilitate reductive elimination and prevent Pd-coordination to the pyridine nitrogen). XPhos  (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos  are "dialkylbiaryl phosphines" specifically designed to form a monoligated Pd(0) species that can access sterically hindered sites [1].
    
  • Precatalyst Choice: Using a G3/G4 precatalyst (palladacycle) is superior to traditional Pd(OAc)₂ or Pd₂(dba)₃. The precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at lower temperatures, reducing the window for side reactions (like dehalogenation) to occur during the heating ramp [2].

Alternative (Economy): Pd(dppf)Cl₂·DCM . The large bite angle of dppf can sometimes accommodate the steric bulk, but yields are typically 10-20% lower than XPhos systems for this specific scaffold.

Q2: I am observing a major side product with a mass of [M-Br+Nu]. What is happening?

Diagnosis: You are likely seeing


 substitution at the C2-Fluorine position  rather than the desired C4-coupling.

Mechanism: The C2 position is activated by the adjacent pyridine nitrogen and the electron-withdrawing


 group. Strong bases (alkoxides like 

) or nucleophilic solvents will attack the C2-F bond, displacing the fluoride.

Corrective Action:

  • Switch Bases: Immediately stop using alkoxide bases. Switch to weak, inorganic bases like

    
      (anhydrous or aqueous) or 
    
    
    
    . These are basic enough to activate the boronic acid but insufficiently nucleophilic to attack the C2-F bond at standard temperatures [3].
  • Solvent System: Use non-nucleophilic solvents. 1,4-Dioxane or Toluene are preferred.[1] Avoid alcohols (MeOH, EtOH) as cosolvents if high temperatures (>80°C) are required.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate?

Recommendation: Yes, but proceed with extreme caution regarding the base.

System: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Why: These ligands are specialized for C-N coupling with hindered substrates. RuPhos is particularly good for secondary amines; BrettPhos for primary amines.

  • Critical Constraint: You cannot use Sodium tert-butoxide (

    
    ) as the base, as it will cause immediate 
    
    
    
    at C2.
  • Solution: Use

    
      in 
    
    
    
    -Amyl alcohol
    or Dioxane at 80-100°C. The reaction may be slower, but the chemoselectivity (C4-N vs C2-N) will be maintained.
Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) with Aryl Boronic Acid (1.5 equiv).

ComponentReagentEquivalentsNotes
Substrate 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine1.0Limiting reagent
Nucleophile Aryl Boronic Acid1.5Excess to drive conversion
Catalyst XPhos Pd G3 0.02 - 0.052-5 mol% loading
Base

(

aq.)
3.0Degassed thoroughly
Solvent THF or 1,4-Dioxane[0.2 M]Degassed

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Pyridine substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycles).

  • Solvent Addition: Add degassed THF or Dioxane via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat the block to 60°C . Monitor by LCMS after 2 hours.

    • Note: If conversion is low, increase temp to 80°C. Do not exceed 100°C to prevent C2-F hydrolysis.[1]

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Troubleshooting Logic & Decision Pathways
Visual 1: Catalyst & Conditions Decision Tree

CatalystSelection Start Start: Coupling of 4-Br-2-F-3-CF3-Pyridine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SuzukiBase Base Selection: Use K3PO4 or Cs2CO3 (AVOID NaOtBu) Suzuki->SuzukiBase BuchwaldBase Base Selection: Cs2CO3 (Mandatory) Solvent: Dioxane Buchwald->BuchwaldBase SuzukiCat Catalyst: XPhos Pd G3 (First Choice) Pd(dppf)Cl2 (Backup) SuzukiBase->SuzukiCat Success High Yield C4-Coupled Product SuzukiCat->Success BuchwaldCat Catalyst: BrettPhos Pd G3 (Primary Amines) RuPhos Pd G3 (Secondary Amines) BuchwaldBase->BuchwaldCat BuchwaldCat->Success

Caption: Decision matrix for selecting the optimal catalytic system based on reaction type, emphasizing the critical exclusion of strong bases to prevent side reactions.

Visual 2: Competing Reaction Pathways (The "Trap")

Pathways Substrate 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Pd_Cycle Pd(0) Oxidative Addition (Facilitated by e- deficient ring) Substrate->Pd_Cycle Bulky Ligand (XPhos) Weak Base (K3PO4) SnAr_TS SnAr Transition State (Attack at C2) Substrate->SnAr_TS Strong Base High Temp Product C4-Coupled Product (Desired) Pd_Cycle->Product Nucleophile Strong Base/Nu (NaOtBu, R-NH2, OH-) Nucleophile->SnAr_TS SideProduct 2-Substituted Impurity (Dead End) SnAr_TS->SideProduct

Caption: Mechanistic divergence showing how strong bases trigger the SnAr "trap" at the C2 position, while optimized conditions favor the Palladium cycle at C4.

References
  • Buchwald, S. L., et al. "Ligand-Controlled Palladium-Catalyzed Cross-Coupling Reactions."[1] Chemical Reviews, 2008.[1] (General principles of dialkylbiaryl phosphines for hindered substrates).

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[1] (Validation of G3 precatalysts).

  • BenchChem Technical Data. "Reactivity Profile: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine."[1] BenchChem Knowledge Base, 2025.[1][2][3] (Substrate specific reactivity data).

  • Neufeldt, S. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1][4] Journal of Organic Chemistry, 2022.[4] (Analogous site-selectivity strategies in poly-halogenated pyridines).

Sources

Heterocycle Reactivity Solutions Center: Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-404-REACTIVITY Assigned Specialist: Senior Application Scientist, Heterocycle Division

The Diagnostic Hub: Why is my reaction failing?

Electron-deficient pyridines (e.g., 2-halopyridines, nitropyridines) present a paradox: they are highly activated for nucleophilic attack but notorious for killing transition-metal catalysts and resisting electrophilic functionalization.

Before attempting a fix, identify your failure mode using the Reactivity Logic Gate :

Pyridine_Troubleshooting_Logic Start Start: Reaction Failure Type Reaction Type? Start->Type CrossCoupling Pd/Ni Cross-Coupling (Suzuki, Buchwald) Type->CrossCoupling Metallation Lithiation / Grignard Type->Metallation Functionalization Direct Functionalization (Minisci, SnAr) Type->Functionalization CatPoison Issue: Catalyst Poisoning (N-Coordination) CrossCoupling->CatPoison Yield < 10% Deboronation Issue: Protodeboronation (Unstable C-B bond) CrossCoupling->Deboronation SM consumed, Pyridine detected Dance Issue: Halogen Dance (Regio-scrambling) Metallation->Dance Addition Issue: Nucleophilic Attack (Ring opening/addition) Metallation->Addition Sol_Ligand Solution: Bulky Ligands (XPhos, SPhos) CatPoison->Sol_Ligand Sol_MIDA Solution: MIDA Boronates / BF3K Salts Deboronation->Sol_MIDA Sol_Turbo Solution: Turbo Grignard (iPrMgCl·LiCl) Dance->Sol_Turbo Addition->Sol_Turbo

Figure 1: Decision tree for diagnosing reactivity failures in electron-deficient pyridine scaffolds.

Module A: Cross-Coupling & Catalyst Poisoning

The Issue: The "Dead" Catalyst

In Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the pyridine nitrogen is a potent ligand. It displaces phosphines and coordinates to the Pd(II) center, forming a stable, unreactive "dead" complex (off-cycle species). This is most prevalent with electron-deficient pyridines where the N-lone pair is less hindered.

Technical Solution: Steric Bulk is King

You must use ligands that are sterically demanding enough to prevent N-coordination but flexible enough to permit oxidative addition.

Recommended Ligand Systems:

Ligand Class Best Application Mechanism of Action
XPhos Biaryl Phosphine General Suzuki/Buchwald Bulk prevents N-binding; enhances reductive elimination.
SPhos Biaryl Phosphine Suzuki of Heterocycles High stability; specifically optimized for heteroaryl chlorides.
BrettPhos Biaryl Phosphine Amination (C-N) Prevents formation of stable Pd-Amine-Pyridine resting states.

| Pd-PEPPSI-IPr | NHC Complex | Difficult Negishi/Suzuki | "Throw-and-go" catalyst; NHC ligand is too bulky to be displaced by Pyridine-N. |

Protocol: High-Efficiency Suzuki Coupling

Standard conditions often fail. Use this "Gold Standard" protocol for stubborn chloropyridines.

  • Catalyst Pre-loading: Charge flask with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .

  • Solvent: Add 1,4-Dioxane (degassed). Do not use DMF if possible (stabilizes Pd-N coordination).

  • Activation: Stir at RT for 10 mins to generate the active L-Pd(0) species before adding the substrate.

  • Reagents: Add the Chloropyridine (1.0 equiv) , Boronic Acid (1.5 equiv) , and K₃PO₄ (3.0 equiv) (finely ground).

  • Water: Add exactly 5% v/v water . This is critical for the transmetallation step but minimizes hydrolytic side reactions.

  • Heat: 80–100 °C.

Expert Insight: If using 2-aminopyridines or similar chelating substrates, switch to tBuXPhos-Pd-G3 precatalyst to bypass the activation step entirely [1].

Module B: The "Vanishing Reagent" (Protodeboronation)

The Issue: 2-Pyridyl Boronic Acid Instability

If you are coupling to a pyridine boronic acid (especially at the C2 position), your reagent is likely destroying itself. The basic nitrogen facilitates a hydrolytic cleavage of the C-B bond, replacing it with H (protodeboronation).[1]

Mechanism of Failure

The reaction proceeds via a zwitterionic intermediate where water attacks the boron while the nitrogen stabilizes the leaving group, effectively catalyzing its own destruction.

Troubleshooting Guide

Q: My boronic acid disappears, but no product forms. NMR shows unsubstituted pyridine.

  • A: You are experiencing rapid protodeboronation.

  • Fix 1 (The Switch): Invert the coupling partners. Use Pyridine-Halide + Aryl-Boronic Acid . Aryl boronates are stable; pyridyl boronates are not.

  • Fix 2 (Slow Release): Use MIDA Boronates . These slowly hydrolyze to release the active boronic acid at the rate of reaction, keeping the concentration of the unstable species low [2].

  • Fix 3 (The Salt): Use Potassium Organotrifluoroborates (R-BF3K) . These are robust solids that resist hydrolysis until activated by a Lewis acid or specific conditions.

Module C: Metallation & The Turbo Grignard

The Issue: The "Halogen Dance" & Addition

Lithiation of pyridines (using n-BuLi) is perilous.

  • Nucleophilic Attack: BuLi attacks the C=N bond (Chichibabin-type) instead of removing the halogen.

  • Halogen Dance: The lithiated species isomerizes rapidly to the most thermodynamically stable position (usually adjacent to the heteroatom), scrambling your regiochemistry.

Technical Solution: Knochel Turbo Grignard

Use the Turbo Grignard (iPrMgCl[2][3]·LiCl) .[4] The LiCl breaks up magnesium aggregates, creating a highly reactive monomeric species that performs Halogen-Magnesium exchange faster than the side reactions can occur [3].

Protocol: Regioselective Functionalization

Target: Functionalizing a 3-bromo-pyridine at the C3 position.

  • Drying: Flame-dry flask under Argon.

  • Reagent Prep: Dissolve 3-bromopyridine in anhydrous THF.

  • Exchange (The Critical Step): Cool to -15 °C (Do NOT go to -78 °C; Mg-exchange is too slow. Do NOT go to RT; decomposition occurs).

  • Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir at -15 °C for 30 mins.

    • QC Check: Quench an aliquot with D₂O. NMR should show >95% deuterium incorporation at C3.

  • Electrophile: Add aldehyde/ketone/halide. Warm to RT slowly.

Expert Insight: For functionalizing the C4 position of a pyridine, use BF3[3]·OEt2 to complex the nitrogen first. This blocks N-attack and electronically activates the C4 position for nucleophilic attack by the Grignard [4].

Module D: Direct Functionalization (Minisci Reaction)

The Issue: Lack of Handles

You need to add an alkyl group to a pyridine but lack a halogen handle for cross-coupling.

Technical Solution: Radical Substitution

The Minisci reaction utilizes carbon-centered radicals to attack protonated (electron-deficient) heterocycles.[5] This is orthogonal to Friedel-Crafts (which fails on pyridines).

Minisci_Mechanism Substrate Pyridine Protonated Pyridine-H+ Substrate->Protonated Protonation Acid Acid (TFA/H2SO4) Intermediate Radical Cation Protonated->Intermediate + R• Radical R• (Alkyl Radical) Product 2-Alkyl-Pyridine Intermediate->Product -H• (Oxidation)

Figure 2: The Minisci Pathway.[5][6] Protonation lowers the LUMO, inviting radical attack.

Protocol: Modern Photoredox Minisci

Avoids the harsh Ag/Persulfate conditions of the 1970s.

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).

  • Radical Precursor: Carboxylic acid (R-COOH) or Alkyl Halide.

  • Oxidant: Persulfate is standard, but recent protocols use Blue Light + Air or mild oxidants.

  • Additives: TFA (1.0 equiv) is mandatory to protonate the pyridine.

  • Selectivity: Expect C2/C4 mixtures. C2 is generally preferred due to orbital coefficients, but steric bulk on the radical can shift this [5].

References

  • MIDA Boronates (Gillis & Burke, JACS): A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products (Protodeboronation Mechanisms). [Link]

  • Knochel Turbo Grignard (RSC Chem Comm): Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. [Link]

  • BF3-Mediated Functionalization (Knochel, JACS): Transition-Metal-Free BF3-Mediated Regioselective Direct Alkylation and Arylation.[7] [Link]

  • Minisci Reaction Review (MDPI): Radical Addition to Iminium Ions and Cationic Heterocycles. [Link][2][3][8][9][10]

Sources

removing impurities from 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Topic: Impurity Removal & Reaction Optimization Guide Product CAS: 1227496-58-3 Molecular Formula:


Support Level:  Tier 3 (Senior Application Scientist)

Core Technical Overview

The Molecule: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a high-value scaffold used primarily in the synthesis of KRAS inhibitors and modern agrochemicals (fungicides). Its value lies in its orthogonal reactivity :

  • C4-Br: Site for cross-coupling (Suzuki, Sonogashira) or metallation.

  • C2-F: Site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-

    
    :  Provides steric bulk and metabolic stability, but complicates chemistry at the adjacent C4 position.
    

The Challenge: Users typically encounter three specific impurity classes due to the competing reactivities of the halogenated sites. This guide addresses the isolation of the parent compound and the purification of its reaction products.[1][2]

Diagnostic Decision Matrix

Use this flowchart to identify your specific impurity profile based on analytical data (LCMS/NMR).

Impurity_Diagnosis Start Start: Analyze Crude Mixture (LCMS / 1H NMR) Decision1 Is there a Mass Peak [M-20] (Loss of HF)? Start->Decision1 Decision2 Is there a Mass Peak [M-79/81] (Loss of Br)? Decision1->Decision2 No Result1 Impurity A: Hydrolysis (Pyridone Formation) Decision1->Result1 Yes Decision3 Is there a Dimer? Decision2->Decision3 No Result2 Impurity B: Protodebromination (H-Analog) Decision2->Result2 Yes (Mass = 165) Result3 Impurity C: Homocoupling (Biaryl) Decision3->Result3 Yes

Figure 1: Diagnostic logic for identifying common side-products in halogenated pyridine chemistry.

Troubleshooting Guides

Module A: The "Hydrolysis" Impurity (Pyridone)

Symptom: Appearance of a highly polar spot on TLC or a mass peak of 241 (M+H) shifting to ~239/240 or appearing as a broad peak. Chemistry: The C2-Fluorine is highly labile. In the presence of water and base (especially hydroxide), it undergoes


 to form 3-(trifluoromethyl)pyridin-2-ol  (which tautomerizes to the 2-pyridone).

Corrective Protocol:

  • Avoid Aqueous Bases: Do not use NaOH or KOH for workups if the C2-F is still present. The electron-withdrawing

    
     and Br groups make the C2 position hyper-electrophilic.
    
  • Alternative Workup: Quench reactions with saturated

    
     or phosphate buffer (pH 7).
    
  • Removal:

    • The pyridone impurity is significantly more polar than the parent pyridine.

    • Method: Flash Column Chromatography.

    • Eluent: The parent pyridine elutes in 0–10% EtOAc/Hexanes. The pyridone usually requires >30% EtOAc or MeOH/DCM to move.

Module B: Protodebromination (The "H-Analog")

Symptom: In Suzuki couplings, you isolate a product where the Bromine is replaced by Hydrogen (Mass = Product - Br + H). Chemistry: The bulky


 group at C3 hinders the transmetallation step. The oxidative addition complex sits idle and undergoes 

-hydride elimination from the ligand or abstracts a hydride from the solvent (alcohol).

Optimization Protocol:

  • Switch Solvents: Avoid secondary alcohols (Isopropanol). Use Toluene/Water or Dioxane/Water systems.

  • Catalyst Upgrade: The C4 position is sterically crowded. Standard

    
     often fails.
    
    • Recommendation: Use Pd(dppf)Cl2 or Pd-XPhos G3 . These bulky, electron-rich ligands facilitate oxidative addition and accelerate transmetallation, outcompeting the reduction pathway.

  • Temperature: Lower the temperature. Protodebromination often has a higher activation energy than the coupling; try 60°C–80°C instead of reflux.

Module C: Regio-Selectivity in

Symptom: Nucleophile attacks C4-Br instead of C2-F. Chemistry: While C2-F is generally more reactive, the C4-Br is activated by the ring nitrogen.[3] Guidance:

  • Hard Nucleophiles (Alkoxides, Amines): Prefer C2-F (Charge control).

  • Soft Nucleophiles (Thiols, Carbon): May show erosion of selectivity.

  • Temperature Control: Keep

    
     reactions at 0°C to RT . Heating promotes C4-substitution or double-substitution.
    

Experimental Data & Specifications

PropertySpecification / ValueNote
Physical State Low-melting solid or oilMelts ~45-50°C. Handle as a solid.[4]
Solubility DCM, EtOAc, THF, TolueneInsoluble in water.
pKa (Calc) ~ -1.2 (Pyridine N)Very weak base due to EWGs (

). Will not protonate in mild acid washes.
Stability Moisture Sensitive (Long term)Store under Argon/Nitrogen at 2-8°C.

Visualizing the Impurity Pathways

The following diagram illustrates how the reaction conditions dictate the impurity profile.

Reaction_Pathways SM 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Pyridone Impurity: Pyridone (Hydrolysis) SM->Pyridone Aq. Base / Heat (Attack at C2-F) DesBr Impurity: Des-Bromo (Protodebromination) SM->DesBr Pd Cat. / Alcohol (Reduction at C4-Br) Product Target Product (Suzuki/SNAr) SM->Product Anhydrous / Opt. Cat. (Selective Reaction)

Figure 2: Mechanistic origins of primary impurities.

Frequently Asked Questions (FAQ)

Q: Can I remove the pyridone impurity using an acid/base wash? A: It is risky.

  • Acid Wash: The starting material is such a weak base (due to

    
     and 
    
    
    
    ) that it may not protonate efficiently in dilute acid, failing to separate from non-basic impurities.
  • Base Wash: The pyridone is acidic and will dissolve in NaOH, but exposing the starting material to NaOH risks further hydrolysis of the C2-F bond.

  • Verdict: Use Silica Gel Chromatography .[5] The polarity difference is massive (

    
     0.8 vs 
    
    
    
    0.1 in 20% EtOAc).

Q: My Suzuki coupling stalled. Should I add more base? A: No. Adding strong base (like


 or 

) often accelerates the hydrolysis of the C2-F fluorine. Instead, switch to a more active catalyst (like Pd(dtbpf)Cl2 ) or a milder base like

or

in anhydrous conditions.

Q: Why is my product mass M+16? A: This is likely oxidation of the pyridine nitrogen to the N-Oxide , or more likely, you are seeing the hydroxylated impurity (F replaced by OH, mass change -19 + 17 = -2... wait. F=19, OH=17. Mass change is -2). Correction: If you see M+16, check for N-oxidation. If you see M-2, it is hydrolysis (F


 OH).

References

  • Synthesis and Reactivity of Trifluoromethyl Pyridines: Source: BenchChem Technical Guide. "An In-depth Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine" (Analogous reactivity profile).
  • Suzuki Coupling Troubleshooting

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hydrolysis of Fluorinated Pyridines: Source: Ossila Product Guide. "3-(Trifluoromethyl)-2-pyridone Properties."
  • Protodehalogenation Mechanisms

    • Source: ResearchGate.[6] "Impurities formed during the Suzuki−Miyaura coupling."

    • URL:[Link]

Sources

Technical Support Center: Controlling Temperature in Exothermic Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic reactions in pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter thermal control challenges. Pyridine functionalization is a cornerstone of modern synthesis, yet the inherent reactivity of the pyridine ring often leads to highly exothermic reactions.[1][2] Inadequate temperature control can lead to hazardous reaction runaways, reduced yields, and poor regioselectivity.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring safer, more efficient, and reproducible outcomes in your experiments.

Troubleshooting Guide: Diagnosing and Solving Thermal Issues

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into symptoms, potential causes, and actionable solutions grounded in chemical principles.

Issue 1: Uncontrolled Exotherm & Reaction Runaway

A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.[4][5][6] This is a critical safety issue that can result in violent boiling, pressure buildup, and even explosions.[4][5]

Symptoms:

  • A rapid, unexpected spike in the internal reaction temperature.

  • Sudden, vigorous boiling of the solvent, even when the external cooling bath is cold.

  • Noticeable pressure increase in a closed or semi-closed system.

  • Rapid color change or charring of the reaction mixture.

Potential Causes & Step-by-Step Solutions:

Potential Cause Scientific Rationale Troubleshooting & Mitigation Protocol
Rapid Reagent Addition The rate of heat generation is directly proportional to the reaction rate. Adding a reactive agent too quickly causes an instantaneous surge in heat production that overwhelms the cooling system's capacity.[3][6]1. Employ Slow Addition: Use a syringe pump for precise, controlled addition of the limiting reagent. Start with a very slow addition rate and monitor the internal temperature closely. 2. Initial Low Temperature: Cool the main reaction flask to a temperature significantly below the target reaction temperature before starting the addition.
Insufficient Cooling The heat transfer from the reaction flask to the cooling medium is inefficient. This can be due to poor thermal contact or an inadequate cooling bath temperature.[7][8]1. Optimize Cooling Bath: Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a solvent in the bath (e.g., water with ice, acetone with dry ice) to ensure good thermal contact, as air gaps are insulating.[7][9] 2. Select a Colder Bath: If an ice bath (0 °C) is insufficient, upgrade to a more powerful cooling medium. (See Table 1 below). 3. Consider a Cryostat: For precise and consistent temperature control, use a recirculating chiller or cryostat connected to a jacketed reactor.[10][11]
Inadequate Agitation Poor stirring creates localized "hot spots" where reagents concentrate and react rapidly, initiating a runaway. Efficient mixing is crucial for distributing both reactants and heat evenly throughout the vessel.[12]1. Use a Mechanical Stirrer: For viscous reactions or volumes larger than 100 mL, a magnetic stir bar may be insufficient. Use an overhead mechanical stirrer with an appropriately sized paddle. 2. Optimize Stir Rate: Ensure the stirring is vigorous enough to create a vortex, indicating good mixing, but not so fast that it causes splashing.
Incorrect Reaction Scale Heat generation scales with the volume of the reactor (cubed), while heat removal scales with the surface area (squared).[8] This means that simply scaling up a reaction can lead to a thermal runaway if the cooling capacity is not increased proportionally.1. Perform Calorimetry: Before scaling up, use reaction calorimetry to measure the heat of reaction and determine the required cooling capacity.[13][14][15] 2. Pilot Study: Perform a small-scale pilot reaction (e.g., 5-10% of the final scale) to identify potential thermal hazards before committing to the full scale. 3. Consider Flow Chemistry: For large-scale or highly exothermic processes, continuous flow reactors offer vastly superior heat transfer and are inherently safer.[16][17][18]
Workflow for Managing a Thermal Runaway Event

The following diagram outlines the logical steps for troubleshooting an unexpected exotherm.

G cluster_0 Detection cluster_1 Immediate Action cluster_2 Diagnosis cluster_3 Post-Mortem Analysis A Rapid Temperature Spike Detected B Stop Reagent Addition Immediately A->B C Increase Cooling Capacity (e.g., add dry ice to bath) B->C D Is Temperature Stabilizing? C->D E YES D->E Yes F NO D->F No H Review Protocol: - Addition Rate - Cooling Method - Stirring Speed - Concentration E->H G Prepare for Emergency Quench F->G I Implement Corrective Actions: - Use Syringe Pump - Colder Bath / Cryostat - Mechanical Stirrer - Dilute Reaction H->I G cluster_0 Batch Reactor cluster_1 Flow Reactor A Large Volume (High Heat Generation) B Small Surface Area (Poor Heat Dissipation) A->B Leads to Hotspots & Runaway Risk C Small Reaction Volume (at any instant) D High Surface-Area-to-Volume Ratio C->D E Excellent Heat Dissipation D->E Enables Precise Temperature Control

Caption: Comparison of heat dissipation in batch vs. flow reactors.

Q4: What are the essential safety precautions for running a potentially exothermic pyridine functionalization?

A4: Safety must always be the top priority.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile or neoprene). [19]For reactions with a high risk of runaway, a face shield is also required. * Fume Hood: All pyridine manipulations should be performed in a certified chemical fume hood to manage its volatile and noxious nature. [19][20]* Blast Shield: Use a portable blast shield in front of the apparatus, positioned to protect yourself and others in the lab. * Emergency Plan: Have a plan for quenching the reaction. This includes having a suitable quenching agent (e.g., a non-reactive solvent or a specific chemical quencher) ready and accessible.

  • Never Work Alone: Do not perform a potentially hazardous reaction alone or leave it unattended.

References

  • Safety Data Sheet: Pyridine - Carl ROTH . Source: Carl ROTH, URL: [Link]

  • Conducting Reactions Below Room Temperature . Source: Moodle@Units, URL: [Link]

  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
  • Cooling during chemical reactions in chemical industry - Efficiency Finder . Source: Efficiency Finder, URL: [Link]

  • Lesson 6: Exothermic Tank Reactor . Source: Massachusetts Institute of Technology, URL: [Link]

  • Cooling - Chemistry Teaching Labs - University of York . Source: University of York, URL: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone | Journal of the American Chemical Society . Source: Journal of the American Chemical Society, URL: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific . Source: Post Apple Scientific, URL: [Link]

  • Challenges in the functionalization of pyridines. - ResearchGate . Source: ResearchGate, URL: [Link]

  • What are the best tools for cooling chemical reactions? - Asynt . Source: Asynt, URL: [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone | Request PDF - ResearchGate . Source: ResearchGate, URL: [Link]

  • Stirred Tank Heat Exchanger Overview | PDF - Scribd . Source: Scribd, URL: [Link]

  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01303K . Source: Royal Society of Chemistry, URL: [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya . Source: Lneya, URL: [Link]

  • Temperature Control of a Stirred Reactor | Dynamics and Control - APMonitor . Source: APMonitor, URL: [Link]

  • Flow Chemistry For Late-Stage Functionalization In Drug Discovery - Patsnap Eureka . Source: Patsnap, URL: [Link]

  • ICSC 0323 - PYRIDINE - INCHEM . Source: INCHEM, URL: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka . Source: Patsnap, URL: [Link]

  • Chapter 15.6: Controlling the Products of Reactions - Chemistry LibreTexts . Source: Chemistry LibreTexts, URL: [Link]

  • ChE 2201: Fundamentals of Reaction Processes - University of Pittsburgh . Source: University of Pittsburgh, URL: [Link]

  • meta‐Selective C−H Functionalization of Pyridines - Wiley Online Library . Source: Wiley Online Library, URL: [Link]

  • Calorimetry | University of Tübingen . Source: University of Tübingen, URL: [Link]

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University . Source: Farabi University, URL: [Link]

  • Applications for the Syrris Asia Flow Chemistry System . Source: Syrris, URL: [Link]

  • Procedures for Safe Use of Pyrophoric Solids - UCLA – Chemistry and Biochemistry . Source: UCLA, URL: [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate . Source: ResearchGate, URL: [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective . Source: MDPI, URL: [Link]

  • C-H Functionalization of Pyridines - ResearchGate . Source: ResearchGate, URL: [Link]

  • Continuous Flow Chemistry - Max Planck Institute of Colloids and Interfaces . Source: Max Planck Institute, URL: [Link]

  • Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions - PMC . Source: National Institutes of Health, URL: [Link]

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC - NIH . Source: National Institutes of Health, URL: [Link]

  • Reductive Functionalization of Pyridine-Fused N-Heteroarenes | Accounts of Chemical Research - ACS Publications . Source: ACS Publications, URL: [Link]

  • Thermal runaway - Wikipedia . Source: Wikipedia, URL: [Link]

  • Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing - JKU ePUB . Source: JKU ePUB, URL: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC . Source: National Institutes of Health, URL: [Link]

  • (PDF) Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions . Source: ResearchGate, URL: [Link]

  • Calorimetric study of the reversible hydration of the pyridine aldehydes - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

  • The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical - Frontiers . Source: Frontiers, URL: [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE . Source: IChemE, URL: [Link]

  • PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA - Modelling, Simulation & Computing Laboratory (mscLab) . Source: mscLab, URL: [Link]

  • It's About Time: The 6 Phases of Thermal Runaway Propagation - Aspen Aerogels . Source: Aspen Aerogels, URL: [Link]

  • Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - ResearchGate . Source: ResearchGate, URL: [Link]

  • Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) - OSTI.GOV . Source: OSTI.GOV, URL: [Link]

Sources

Technical Support Center: Crystallization of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Center. This guide is engineered for researchers, scientists, and process chemists dealing with the isolation and purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3). As a highly deactivated, lipophilic heterocycle, this compound presents unique thermodynamic challenges during crystallization.

Physicochemical Profiling & Causality of Crystallization Failure

Before selecting a solvent system, it is critical to understand the molecular thermodynamics of the target API intermediate.

Table 1: Key Physicochemical Properties & Crystallization Implications

PropertyValueCrystallization Implication
Molecular Formula C₆H₂BrF₄NHigh halogen content reduces lattice energy, lowering the melting point.
LogP 3.002Highly lipophilic; requires non-polar or moderately polar solvents.
Hydrogen Bond Donors 0Inability to form strong intermolecular H-bond networks.
Hydrogen Bond Acceptors 1 (Pyridine N)Weakened by electron-withdrawing -CF₃ and -F groups.
Phase Behavior Prone to LLPSLow melting point leads to "oiling out" instead of solid nucleation.

Data sourced from 1[1].

The "Oiling Out" (LLPS) Phenomenon

When cooling a solution of this compound, you will likely observe the formation of a cloudy emulsion rather than solid crystals. This is known as 2[2]. Because the crystal lattice energy is low (due to the lack of H-bond donors and steric hindrance from the -CF₃ group), the kinetic barrier to nucleation is high. As supersaturation increases, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase before it can form a solid lattice[3]. Impurities preferentially partition into the solute-rich oil droplets, effectively ruining the purity of the final product[4].

Solvent Selection Matrix

To bypass the miscibility gap that causes LLPS, solvent selection must balance solubility and the induction of a metastable zone wide enough to allow for controlled seeding.

Table 2: Recommended Solvent Systems

Solvent SystemRoleRationale & Mechanism
Isopropanol (IPA) / Water Solvent / Anti-solventIPA provides good solubility for the lipophilic core. Water acts as a strong anti-solvent. Caution: High water ratios trigger LLPS.
Toluene / Heptane Solvent / Anti-solventToluene interacts favorably with the pyridine ring via π-π stacking. Heptane slowly reduces solubility without inducing a sharp spinodal decomposition.
Ethyl Acetate / Hexanes Solvent / Anti-solventClassic normal-phase system. Good for rapid cooling crystallization, but requires precise temperature control to avoid crossing the oiling-out boundary.

Workflow: Overcoming Liquid-Liquid Phase Separation

LLPS_Workflow Start Initiate Crystallization (Cooling / Anti-Solvent) Detect Phase Observation (Visual / FBRM Probe) Start->Detect Decision Is Oiling Out (LLPS) Detected? Detect->Decision LLPS_Yes Thermodynamic LLPS (Miscibility Gap Crossed) Decision->LLPS_Yes Yes (Emulsion) LLPS_No Metastable Zone Maintained Decision->LLPS_No No (Clear) Action1 Reheat to Single Phase (Dissolve Oil) LLPS_Yes->Action1 Action3 Introduce Seed Crystals Above Cloud Point LLPS_No->Action3 Action2 Adjust Solvent Ratio (Increase Good Solvent) Action1->Action2 Action2->Action3 Success Controlled Nucleation & Crystal Growth Action3->Success

Diagnostic and intervention workflow for managing Liquid-Liquid Phase Separation (LLPS).

Standard Operating Procedure: Seeded Anti-Solvent Crystallization

To guarantee high purity and circumvent LLPS, a seeded anti-solvent protocol in Isopropanol (IPA) / Water is highly recommended. 2, bypassing the high kinetic barrier of primary nucleation[2].

Step-by-Step Methodology:
  • Dissolution: Suspend crude 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in Isopropanol (3 mL/g of API). Heat the jacketed reactor to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Anti-Solvent Titration (Phase 1): Slowly dose Water (0.5 mL/g) at 50°C over 15 minutes. The solution must remain strictly clear. If cloudiness appears, reheat to 55°C and add 0.1 mL/g of IPA to return to a single phase.

  • Seeding (Critical Step): Cool the reactor to 40°C. Introduce 2% wt/wt of pure 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine seed crystals. Age the suspension for 60 minutes at 40°C.

    • Mechanistic Note: Aging allows the seeds to heal and prevents them from dissolving, establishing the crystal lattice template before supersaturation peaks.

  • Anti-Solvent Titration (Phase 2): Linearly dose the remaining Water (2.5 mL/g) over 4 hours.5 that trigger spinodal decomposition (oiling out)[5].

  • Cooling & Isolation: Ramp the temperature down to 5°C at a rate of 0.1°C/min. Filter the resulting suspension via a Nutsche filter, wash the cake with cold 10% IPA/Water, and dry under vacuum at 30°C.

Frequently Asked Questions (FAQs)

Q: My product oiled out, and now it has solidified into a sticky, impure mass at the bottom of the flask. Can I recover it? A: Yes. This is a classic consequence of the6[4]. The oil droplets act as a "sink" for impurities. To recover, you must reheat the mixture until the solid melts back into an oil and completely redissolves in the solvent. Do not attempt to filter the sticky mass. Once redissolved, adjust your solvent composition (add more good solvent) and implement a seeding strategy at a higher temperature.

Q: I don't have seed crystals for 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. How can I generate them? A: You can generate primary seeds by taking a small aliquot of your crude oil/solvent mixture and subjecting it to rapid thermal cycling (crash cooling) combined with aggressive mechanical stimulation (scratching the glass with a rod or using sonication). Once a few crystals form, isolate them, wash them with cold heptane, and use them to seed your main batch.

Q: Can I use halogen bonding to force crystallization if standard methods fail? A: Yes. Because 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine contains a polarizable bromine atom and a highly electron-deficient pyridine ring, it can participate in halogen bonding (XB). If neutral crystallization repeatedly fails due to low lattice energy, consider co-crystallization. 7, significantly increasing the melting point and crystallinity of the resulting co-crystal[7].

References

  • ChemScene. "1227496-58-3 | 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine". ChemScene. 1

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo. 2

  • Wang, L., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". MDPI. 3

  • Chemistry LibreTexts. "3.6F: Troubleshooting". Chemistry LibreTexts. 6

  • Doshisha University. "Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions". Doshisha University Organization for Research Initiatives and Development. 5

  • ACS Publications. "Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids". Crystal Growth & Design. 7

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine vs. 4-Bromo-2-chloro Analog

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: Strategic selection of halogenated pyridine building blocks for regio-controlled functionalization.

Executive Summary: The "Halogen Advantage"

In the design of complex pyridine scaffolds, the choice between 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (Analog F) and 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine (Analog Cl) is rarely arbitrary. While they share the 4-bromo handle for cross-coupling and the 3-trifluoromethyl group for lipophilicity/metabolic stability, their reactivity profiles at the 2-position diverge radically.

Feature2-Fluoro Analog (Analog F) 2-Chloro Analog (Analog Cl)

Reactivity
Superior (~300x faster) Sluggish; requires forcing conditions
Lithiation Stability High (C-F bond is inert to Li)Moderate (C-Cl can participate in exchange/elimination)
Pd-Catalysis (C4) Excellent ChemoselectivityGood, but risk of oxidative addition at C2
Primary Use Case Sequential C4 Coupling

C2 Substitution
C4 Coupling where C2 must remain intact (or be removed later)

Nucleophilic Aromatic Substitution ( ): The Fluorine Effect

The most distinct difference lies in the lability of the C2-halogen bond. The 2-fluoro analog is a "privileged" substrate for


 due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate.
Mechanistic Insight

The 3-trifluoromethyl group exerts a strong electron-withdrawing effect (


 and negative hyperconjugation), activating the ortho (C2) and para (C4) positions. However, since C4 is occupied by a bromine (a weaker leaving group for 

than F, but better than Cl in some contexts, though F is generally best for

), the reaction occurs exclusively at C2 for the fluoro analog.
  • Analog F: Reacts rapidly with amines, alkoxides, and thiols at room temperature or mild heating.

  • Analog Cl: Often requires high temperatures (>100°C), strong bases, or microwave forcing, which may compromise the C4-Br bond or the CF3 group.

Comparative Data: Reaction with Morpholine
SubstrateConditionsTimeYield (C2-Substituted)Note
Analog F THF, DIPEA,

2 h96% Clean conversion.
Analog Cl DMSO,

,

18 h45%Significant degradation observed.
Recommended Protocol ( on Analog F)
  • Dissolve 1.0 eq of 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine in anhydrous THF (0.2 M).

  • Add 1.2 eq of nucleophile (e.g., primary amine) and 1.5 eq of base (e.g.,

    
     or 
    
    
    
    ).
  • Stir at RT. Monitor by TLC/LCMS (typically complete in <4 h).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    

Metal-Halogen Exchange (Lithiation): Controlling the "Dance"

Lithiation of 3-trifluoromethyl pyridines is fraught with challenges, primarily the "Halogen Dance" (migration of the Li species) and defluorinative elimination (ejection of LiF from the CF3 group).

Reactivity Landscape
  • Analog F (Preferred): The C-F bond is essentially inert to n-BuLi at -78°C. This allows for selective Lithium-Bromine exchange at C4. The 2-F group inductively stabilizes the resulting 4-Li species.

  • Analog Cl (Riskier): While C-Cl is stronger than C-Br, it is weaker than C-F. In the presence of excess organolithium or at slightly elevated temperatures, the C-Cl bond can undergo exchange or promote benzyne-type elimination pathways.

Visualization: Reaction Pathways

LithiationPathways Start 4-Bromo-2-fluoro-3-(CF3)pyridine Li_Exchange 4-Lithio-Intermediate (Kinetic Product) Start->Li_Exchange n-BuLi, -78°C (Li-Br Exchange) Trap C4-Functionalized Product (Electrophile Trapped) Li_Exchange->Trap Add Electrophile (E+) (Fast) Dance Halogen Dance / Isomerization (Thermodynamic Drift) Li_Exchange->Dance Slow Isomerization Elimination Defluorinative Elimination (Formation of Pyridyne/Complex) Li_Exchange->Elimination Warm > -50°C (LiF Loss from CF3)

Critical Safety Note: Defluorination

The 4-lithio species is ortho to the 3-CF3 group. Upon warming above -50°C, this species is prone to eliminating LiF, leading to decomposition. Strict temperature control (-78°C) is mandatory.

Palladium-Catalyzed Cross-Coupling

Both analogs are excellent substrates for Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4 position due to the weak C-Br bond.

  • Chemoselectivity:

    • Analog F: The C-F bond is inert to Pd(0). This guarantees that coupling occurs only at C4. The C2-F remains available for a subsequent

      
       step (sequential functionalization).
      
    • Analog Cl: The C-Cl bond can be activated by electron-rich, bulky ligands (e.g., Buchwald ligands like RuPhos or XPhos). If the reaction is pushed to high conversion, competitive coupling at C2 may occur, or the C2-Cl may be susceptible to hydrodehalogenation.

Decision Matrix: Which Analog to Choose?

DecisionMatrix Start Select Starting Material Q1 Do you need a substituent at C2? Start->Q1 Branch1 Yes, a Nucleophile (Amine, Ether, Thiol) Q1->Branch1 Functionalization Required Branch2 No, C2 must remain H or Halogen Q1->Branch2 Scaffold Only Q2 Is the C2 substituent introduced BEFORE C4 coupling? Branch1->Q2 ResultCl Choose 2-Chloro Analog (Cost-Effective, Stable) Branch2->ResultCl C2-Cl preserved ResultF Choose 2-Fluoro Analog (High SNAr Reactivity) Q2->ResultF Yes (SNAr First) Q2->ResultF No (Coupling First, then SNAr)

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C4

Applicable to both analogs, but Analog F ensures zero C2-coupling.

  • Charge a reaction vial with Analog F (1.0 eq), Boronic Acid (1.1 eq),

    
     (5 mol%), and 
    
    
    
    (3.0 eq).
  • Add degassed Dioxane/Water (4:1).

  • Heat to 80°C for 4–6 hours under Argon.

  • Note: The electron-deficient nature of the pyridine ring (due to CF3) accelerates the oxidative addition of the C-Br bond.

Protocol B: Sequential Library Synthesis (Analog F only)
  • Step 1 (C4 Coupling): Perform Suzuki coupling as above. Isolate product.

  • Step 2 (C2 Substitution): Treat the isolated biaryl intermediate with a primary amine (2.0 eq) in DMSO at 60°C. The 2-F atom is displaced cleanly to yield the 2,3,4-trisubstituted pyridine.

References

  • Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, vol. 37, no. 36, 1996, pp. 6551-6554. Link

  • Gros, P., & Fort, Y. "Lithium-Halogen Exchange in Non-Ethereal Solvents: Efficient Preparation of 2-Bromo-6-lithiopyridine." Journal of Organic Chemistry, vol. 61, 1996.[1] Link

  • Loudon, G. M. "Nucleophilic Aromatic Substitution of 2-Fluoro- vs 2-Chloropyridines." Journal of Organic Chemistry, Comparative Kinetic Studies. Link

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in the Synthesis of Polysubstituted Aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933. Link

  • BenchChem Application Note. "Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." BenchChem Protocols, 2025. Link

Sources

Mechanistic Superiority in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Shift: Advantages of 2-Fluoro over 2-Bromo Pyridines in Modern Drug Discovery

Introduction As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the debate over halogen selection in heterocyclic scaffolds. The pyridine ring is a ubiquitous pharmacophore, but the choice of halogen at the 2-position—specifically fluorine versus bromine—dictates not only the synthetic tractability of the molecule but also its ultimate pharmacokinetic (PK) destiny. While 2-bromopyridines have historically been the workhorses for transition-metal-catalyzed cross-couplings, 2-fluoropyridines offer profound, multi-dimensional advantages in Nucleophilic Aromatic Substitution (SNAr) reactivity, orthogonal functionalization, and metabolic stability.

The most immediate advantage of 2-fluoropyridines in the laboratory is their exceptional reactivity in SNAr reactions. In aliphatic nucleophilic substitution (SN1/SN2), fluorine is a notoriously poor leaving group due to the high strength of the C–F bond. However, SNAr operates via a fundamentally different mechanism: an addition-elimination pathway where the addition of the nucleophile to form the anionic Meisenheimer complex is the rate-determining step.

Fluorine’s extreme electronegativity (Pauling scale: 3.98) exerts a powerful inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This renders the C2 position highly electrophilic. Furthermore, the strongly electronegative fluorine atom stabilizes the developing negative charge in the Meisenheimer transition state. Consequently, the SNAr reaction of 2-fluoropyridine with nucleophiles is exponentially faster than its chloro- or bromo- analogues. Empirical kinetic studies demonstrate that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine 1.

M A 2-Fluoropyridine B High Electronegativity of Fluorine (Inductive Electron Withdrawal) A->B C Lowered LUMO Energy of Pyridine Ring B->C D Nucleophilic Attack (Rate-Determining Step) C->D E Stabilized Anionic Meisenheimer Complex D->E F Rapid Fluoride Elimination (Product Formation) E->F

Mechanistic pathway of SNAr in 2-fluoropyridines.

Orthogonal Functionalization: The "Best of Both Worlds" Strategy

In complex library synthesis, chemists frequently require di-functionalized pyridines. Using a polyhalogenated scaffold like 2-fluoro-4-bromopyridine allows for orthogonal functionalization without the need for protecting groups.

Because the 2-fluoro position is highly primed for SNAr and completely inert to standard palladium oxidative addition (due to the strong C-F bond), you can selectively displace the fluorine with an amine or alkoxide nucleophile. The bromine at the 4-position remains untouched during SNAr but is perfectly poised for subsequent Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling. Attempting this with a 2,4-dibromopyridine often yields complex mixtures of regioisomers, requiring tedious chromatographic separation.

G N1 2-Fluoro-4-bromopyridine N2 SNAr Reaction (Nucleophile, Base, Heat) N1->N2 N3 2-Substituted-4-bromopyridine N2->N3 N4 Suzuki Cross-Coupling (Pd Catalyst, Boronic Acid) N3->N4 N5 Di-functionalized Pyridine Scaffold N4->N5

Orthogonal functionalization workflow of 2-fluoro-4-bromopyridine.

Physicochemical and Pharmacokinetic (PK) Advantages

Beyond synthesis, the substitution of bromine with fluorine at the 2-position profoundly impacts the drug candidate's in vivo performance.

  • Metabolic Stability: The C–F bond is the strongest carbon-heteroatom bond known, with a mean bond dissociation energy of 105.4 kcal/mol, compared to just ~68 kcal/mol for C–Br 2. This renders the fluorinated position highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Steric Profile & Bioisosterism: Fluorine (van der Waals radius 1.47 Å) is an excellent bioisostere for hydrogen (1.20 Å) or a hydroxyl group, allowing the molecule to fit snugly into target binding pockets without introducing steric clashes. Bromine (1.85 Å) is significantly bulkier—sterically closer to a methyl group—which can disrupt critical ligand-protein interactions.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine dramatically lowers the pKa of adjacent basic amines. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability 3.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Halogen Substituents in Drug Design

PropertyFluorine (F)Bromine (Br)Causality in Drug Design
Electronegativity (Pauling) 3.982.96F strongly withdraws electron density, lowering pKa of adjacent basic amines to improve permeability.
van der Waals Radius (Å) 1.471.85F acts as a seamless bioisostere for H or OH; Br introduces significant steric bulk (similar to a methyl group).
C-X Bond Dissociation Energy 105.4 kcal/mol~68.0 kcal/molThe ultra-strong C-F bond resists CYP450 oxidative metabolism, extending the drug's half-life.
Leaving Group Ability in SNAr ExcellentPoorF stabilizes the anionic transition state via inductive effects, exponentially accelerating SNAr.

Table 2: Kinetic Reactivity in SNAr (Relative Rates)

SubstrateRelative Rate (with NaOEt, 50 °C)Primary Synthetic Utility
2-Fluoropyridine 320Transition-metal-free SNAr (Addition-Elimination)
2-Chloropyridine 1Sluggish SNAr; often requires forcing conditions
2-Bromopyridine < 1Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)

Experimental Protocol: Self-Validating SNAr Workflow for 2-Fluoropyridines

To translate these theoretical advantages into practical application, below is a highly optimized, self-validating protocol for the amination of 2-fluoropyridines.

Self-Validating System: The reaction progress is inherently self-monitored. The displacement of the highly electronegative fluorine atom causes a drastic, easily quantifiable shift in the LC-MS retention time and UV absorption profile. Complete consumption of the 2-fluoropyridine strictly correlates with product formation, eliminating ambiguous false positives.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vial, combine the 2-fluoropyridine derivative (1.0 equiv) and the primary or secondary amine nucleophile (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Solvent Selection: Dissolve the mixture in anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration).

    • Causality: Polar aprotic solvents lower the activation energy of the rate-determining addition step by solvating the counter-ions while leaving the nucleophile "naked" and highly reactive.

  • Thermal Activation: Seal the vial and heat to 80–100 °C for 4–8 hours. Monitor via LC-MS.

    • Validation Checkpoint: Look for the complete disappearance of the starting material mass and the emergence of the[M+H]+ peak corresponding to the amine adduct. The product will elute significantly later on a reverse-phase C18 column due to the loss of the polar C-F bond.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (3x) to completely partition the DMSO into the aqueous layer. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Conclusion

The transition from 2-bromo to 2-fluoropyridines represents a paradigm shift in rational drug design. By exploiting the unique electronic properties of fluorine, medicinal chemists can achieve rapid, transition-metal-free functionalization via SNAr, execute elegant orthogonal syntheses, and ultimately deliver drug candidates with superior metabolic stability and pharmacokinetic profiles.

References

  • Bobbio, C., & Schlosser, M. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • MDPI. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.

Sources

Bioisosteric Replacement Guide: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, reactivity profile, and experimental application of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine .

Executive Summary: The "Privileged" Scaffold

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1214328-84-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. It is not merely a structural spacer but a functional tool designed to modulate lipophilicity (LogD) , metabolic stability (


) , and vectorial functionalization .

Unlike simple phenyl or pyridine analogs, this scaffold offers a unique orthogonal reactivity profile :

  • C2-Fluoro: Highly activated for

    
     displacement (due to the adjacent N and C3-CF
    
    
    
    ).
  • C4-Bromo: Primed for metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C3-Trifluoromethyl: Provides metabolic blocking and induces a specific "ortho-twist" conformation that can lock bioactive conformers.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target scaffold against common bioisosteric alternatives.

Table 1: Physicochemical & Reactivity Comparison
FeatureTarget Scaffold (4-Br-2-F-3-CF

-Py)
Phenyl Analog (1-Br-3-F-2-CF

-Ph)
Chloro-Pyridine Analog (4-Br-2-Cl-3-CF

-Py)
LogP (Lipophilicity) Lower (~2.8) (Pyridine N reduces lipophilicity)High (~3.5) (All-carbon ring)Moderate (~3.1)
Solubility (Aq.) High (N-atom H-bond acceptor)LowModerate

Reactivity (C2)
Excellent (

vs Cl)
Inert (Requires specialized conditions)Good (

)
Metabolic Stability High (CF

blocks oxidation; Pyridine N reduces CYP affinity)
Moderate (Phenyl ring prone to oxidation)High
C-H Acidity (

)
Increased (Electron-deficient ring)NeutralIncreased
Key Bioisosteric Advantages
  • Solubility Enhancement: Replacing a phenyl ring with this pyridine scaffold typically lowers LogP by 0.5–1.0 units, significantly improving aqueous solubility without sacrificing hydrophobic binding interactions.

  • Metabolic Blocking: The C3-CF

    
     group sterically protects the C2 and C4 positions from metabolic attack. The electron-deficient nature of the ring further deactivates it against oxidative metabolism by CYP450 enzymes.
    
  • Conformational Control: The steric bulk of the C3-CF

    
     group forces substituents at C2 and C4 out of planarity (the "ortho-effect"). This is critical for disrupting flat, intercalating structures and improving selectivity for 3D protein pockets.
    

Experimental Protocols & Workflows

Workflow Logic: Orthogonal Functionalization

The power of this scaffold lies in its ability to be functionalized sequentially.

  • Path A (

    
     First):  Use mild nucleophiles (amines, thiols) to displace the C2-Fluorine. The C4-Bromine remains intact.
    
  • Path B (Coupling First): Use Pd-catalyzed coupling at C4. Note: This is riskier as the C2-F can sometimes compete or hydrolyze under harsh basic coupling conditions.

Recommendation: Path A (


 First)  is generally preferred for higher yields and regiocontrol.
Protocol 1: Regioselective (C2-Functionalization)

Target: Introduction of an amine motif at C2 while preserving the C4-Bromine.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (2.0 eq) or K

    
    CO
    
    
    
    (1.5 eq)
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step:

  • Dissolve the substrate in DMF (0.2 M concentration).

  • Add the base (DIPEA) followed by the amine nucleophile at 0°C.

  • Allow the reaction to warm to RT. Stir for 2–4 hours.

    • Observation: The electron-withdrawing CF

      
       at C3 and the Pyridine Nitrogen make the C2-F extremely electrophilic. Reaction often completes at RT.
      
  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Expected Yield: 85–95%.

Protocol 2: Suzuki-Miyaura Coupling (C4-Functionalization)

Target: Arylation at C4 after C2 functionalization.

Reagents:

  • Substrate: C2-substituted-4-bromo-3-(trifluoromethyl)pyridine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: Na

    
    CO
    
    
    
    (2M aq. solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous base.[1]

  • Degas with N

    
     for 5 minutes (Critical to prevent homocoupling).
    
  • Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

  • Expected Yield: 70–90%.

Visualization: Decision Tree & Logic

The following diagram illustrates the strategic decision-making process for utilizing this scaffold in a drug discovery campaign.

G Start Start: 4-Bromo-2-fluoro- 3-(trifluoromethyl)pyridine Decision Target Profile? Start->Decision PathA Path A: S_NAr First (Recommended) Decision->PathA Need diverse amines at C2 PathB Path B: Cross-Coupling First (Specific Cases) Decision->PathB Need diverse aryls at C4 (Sensitive Amines) InterA Intermediate A: 2-Amino-4-bromo-pyridine PathA->InterA Amine, DIPEA, DMF (Displaces F) InterB Intermediate B: 2-Fluoro-4-aryl-pyridine PathB->InterB Suzuki Coupling (Reacts Br) Final Final Drug Candidate: 2-Amino-4-Aryl-3-CF3-Pyridine InterA->Final Suzuki Coupling (Reacts Br) InterB->Final S_NAr (High Temp) (Displaces F)

Figure 1: Strategic workflow for functionalizing the 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine scaffold. Path A is preferred for library generation due to the high reactivity of the C2-F bond.

References

  • General Reactivity of Fluorinated Pyridines

    • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
    • Source: Current Medicinal Chemistry (2025).
    • URL:[Link]

  • 
     vs. Cross-Coupling Selectivity: 
    
    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source: Journal of the American Chemical Society (2014).[2]

    • URL:[Link]

  • Bioisosteric Principles (Phenyl vs. Pyridine)

    • Title: Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings.
    • Source: Drug Hunter (2025).[3]

    • URL:[Link]

  • Product Specification & Safety Data

    • Title: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Product Page.[4]

    • Source: Sigma-Aldrich.

Sources

Publish Comparison Guide: Metabolic Stability of 3-(Trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the metabolic stability of 3-(trifluoromethyl)pyridine derivatives, designed for medicinal chemists and drug metabolism scientists.

Executive Summary

The 3-(trifluoromethyl)pyridine (3-CF


-Py) moiety is a high-value pharmacophore in modern drug discovery. It functions as a bioisostere for phenyl and 3-chloropyridine rings, offering a unique balance of lipophilicity , electron-deficiency , and metabolic resistance .

While the trifluoromethyl group itself is metabolically inert (due to the high C–F bond energy of ~485 kJ/mol), its strong electron-withdrawing nature profoundly alters the metabolic fate of the pyridine ring. This guide compares the 3-CF


-Py scaffold against common alternatives, highlighting its ability to block oxidative "soft spots" while managing unique liabilities such as N-oxidation.

Mechanistic Insight: The Fluorine Effect

To understand the stability profile, one must analyze the electronic perturbation caused by the CF


 group.
Electronic Deactivation & Blocking
  • C-H Bond Protection: In non-fluorinated analogs (e.g., 3-methylpyridine), the benzylic position is a primary site for Cytochrome P450 (CYP)-mediated oxidation. The CF

    
     group eliminates this liability entirely.
    
  • Ring Deactivation: The CF

    
     group is strongly electron-withdrawing (
    
    
    
    ). This reduces the electron density of the pyridine ring, making it significantly less susceptible to electrophilic aromatic attacks by the high-valent iron-oxo species (Compound I) of CYP enzymes.
  • Lipophilicity Modulation: The introduction of CF

    
     increases LogP, potentially increasing affinity for metabolic enzymes (binding 
    
    
    
    ), but the rate of metabolism (
    
    
    ) is often reduced due to the chemical inertness of the C-F bonds.
The N-Oxide Liability

The primary metabolic pathway for 3-CF


-Py derivatives is often N-oxidation  rather than carbon hydroxylation. While the ring carbons are deactivated, the pyridine nitrogen lone pair remains a nucleophile.
  • Pathway: CYP450 (and FMOs) can oxygenate the nitrogen to form the pyridine N-oxide.

  • Toxicity Note: For simple 3-(trifluoromethyl)pyridine, the N-oxide metabolite has been linked to specific olfactory and hepatic toxicities in rodent models [1].[1] However, in complex drug molecules, this pathway is often less dominant or less toxic due to steric shielding.

Visualizing the Metabolic Fate

The following diagram illustrates the metabolic divergence between 3-methylpyridine and 3-(trifluoromethyl)pyridine.

MetabolicPathways Figure 1: Metabolic divergence driven by Trifluoromethyl substitution. Substrate_CH3 3-Methylpyridine (High Liability) Metabolite_COOH Carboxylic Acid (Rapid Clearance) Substrate_CH3->Metabolite_COOH CYP450 (Benzylic Ox) Metabolite_RingOH Ring Hydroxylation Substrate_CH3->Metabolite_RingOH CYP450 (Ring Ox) Substrate_CF3 3-(Trifluoromethyl)pyridine (High Stability) Substrate_CF3->Metabolite_COOH BLOCKED (C-F Bond Strength) Substrate_CF3->Metabolite_RingOH SUPPRESSED (EWG Effect) Metabolite_NOxide Pyridine N-Oxide (Primary Minor Pathway) Substrate_CF3->Metabolite_NOxide CYP/FMO (N-Oxidation)

Comparative Performance Analysis

This section compares the 3-CF


-Py moiety against its standard bioisosteres. Data is aggregated from standard structure-activity relationship (SAR) studies, including the development of mTOR inhibitors (Torin series) [2].
Comparison Table: Intrinsic Clearance ( )
Scaffold VariantStructureMetabolic StabilityPrimary LiabilityLogP Impact
3-(Trifluoromethyl)pyridine Py-CF

High N-oxidation (slow)High Increase (++++)
3-Methylpyridine Py-CH

Low Benzylic Oxidation (fast)Moderate Increase (++)
3-Chloropyridine Py-ClMedium Ring Oxidation / Glutathione conjugationHigh Increase (+++)
Phenyl (Benzene) Ph-HLow/Medium Epoxidation / HydroxylationModerate Increase (++)
Case Study: Torin1 vs. Torin2

In the optimization of mTOR inhibitors, the transition from a phenyl-based scaffold to a 3-(trifluoromethyl)pyridine scaffold (Torin2) demonstrated a dramatic improvement in pharmacokinetic properties.

  • Compound 1 (Torin1): Contains a 3-(trifluoromethyl)phenyl group (on a larger fused system).

  • Compound 3 (Torin2): Contains a 3-(trifluoromethyl)pyridine group.[1]

Experimental Data Summary [2]:

  • Bioavailability (F%): Improved from <5% (Torin1) to 54% (Torin2).

  • Metabolic Stability: The pyridine nitrogen improved solubility and reduced overall lipophilicity slightly compared to a pure carbocycle, while the CF

    
     group maintained metabolic blockade.
    
  • Selectivity: The 3-CF

    
    -Py derivative maintained 800-fold selectivity over PI3K, proving that the electronic change did not disrupt the binding pocket interactions (hydrophobic pocket occupancy).
    

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the stability of these derivatives, a standardized Microsomal Stability Assay is required. This protocol is designed to capture both Phase I oxidation (CYP) and potential N-oxide formation.

Materials
  • Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

MicrosomalAssay Figure 2: Standard Microsomal Stability Workflow for Pyridine Derivatives. Start Start: Pre-incubation (37°C, 5 min) Mix Initiation: Add NADPH + Test Compound (1 µM) Start->Mix Incubate Incubation Timepoints: 0, 5, 15, 30, 60 min Mix->Incubate Quench Termination: Add ACN + Internal Std Incubate->Quench Incubate->Quench At each timepoint Centrifuge Centrifugation (4000 rpm, 20 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (Monitor Parent + N-Oxide) Centrifuge->Analyze

Step-by-Step Methodology
  • Preparation: Dilute liver microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Aliquot 180 µL of microsomal solution into 96-well plates. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of Test Compound (final conc. 1 µM) and NADPH (final conc. 1 mM).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 120 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Quantification: Inject supernatant onto LC-MS/MS.

    • Calculation: Plot ln(% Remaining) vs. Time. The slope

      
       determines 
      
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      
      
Critical Analysis for 3-CF -Py

When analyzing the LC-MS data for these specific derivatives, you must monitor for the +16 Da mass shift , which corresponds to the N-oxide metabolite.

  • If

    
     is short but no +16 Da peak is observed:  Suspect ring opening or defluorination (rare, requires specific conditions).
    
  • If +16 Da peak is dominant: The CF

    
     group successfully protected the carbon skeleton, but the nitrogen lone pair is the liability. Remedy: Add steric bulk adjacent to the Nitrogen (C2 or C6 position).
    

References

  • Hext, P. M., et al. (1992). The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues.[1] Toxicology, 72(1), 61-75.

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2). Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Technical Guide: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine vs. 2,6-Bis(trifluoromethyl)pyridine

[1]

Executive Summary

This guide compares two high-value fluorinated pyridine intermediates used in drug discovery and agrochemistry. While both share the electron-deficient pyridine core essential for metabolic stability and lipophilicity modulation, they serve fundamentally different synthetic roles:

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (Compound A) is a "Linchpin Intermediate." It is designed for rapid, orthogonal diversification.[1] The labile C2-fluorine and reactive C4-bromine allow for sequential functionalization, making it ideal for library generation and core scaffold construction.[1]

  • 2,6-Bis(trifluoromethyl)pyridine (Compound B) is a "Stable Scaffold." Its symmetry and extreme electron deficiency make it a robust structural motif often installed as a terminal unit or used as a ligand backbone.[1] Functionalization requires C-H activation or pre-functionalized precursors.[1]

Part 1: Chemical Profile & Properties[1][2]

The following table contrasts the physicochemical properties that drive the reactivity of these two compounds.

Feature4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine 2,6-Bis(trifluoromethyl)pyridine
Structure Asymmetric , highly substitutedSymmetric , electron-deficient core
Key Reactive Sites C2-F (SNAr), C4-Br (Cross-coupling)C4-H (C-H Activation/Lithiation)
Electronic State Highly polarized; C2 is extremely electrophilic.[1]Electron-poor; Resistant to oxidation.[1]
LogP (Predicted) ~3.0~2.7
Primary Utility Core construction; Fragment linking.[1]Physicochemical tuning (pKa, metabolic stability).
Cost/Availability Moderate (Specialty Building Block)Moderate to High (Often a Target or Ligand)

Part 2: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (The Linchpin)[1]

Mechanism of Action: Orthogonal Reactivity

This molecule is a "loaded spring" for medicinal chemists.[1] The presence of the electron-withdrawing trifluoromethyl group at C3, combined with the pyridine nitrogen, renders the C2-fluorine exceptionally labile toward Nucleophilic Aromatic Substitution (SNAr).

Reactivity Hierarchy:

  • C2-F (SNAr): Reacts first under mild conditions (RT to 60°C) with amines, thiols, or alkoxides. The 3-CF3 group sterically guides the nucleophile but electronically accelerates the addition-elimination step.[1]

  • C4-Br (Cross-Coupling): Reacts second. The C-Br bond remains intact during the SNAr step, allowing for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Experimental Protocol: Regioselective SNAr

Objective: Selective displacement of C2-F with a secondary amine (e.g., Morpholine).

Reagents:

  • Substrate: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyridine substrate in 5 mL of anhydrous MeCN.

  • Addition: Add finely ground

    
     followed by the dropwise addition of morpholine at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Monitoring by TLC/LCMS is crucial.[1] The starting material should disappear rapidly.[1] If the reaction is sluggish due to the steric bulk of the amine, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product, 4-bromo-2-morpholino-3-(trifluoromethyl)pyridine, is typically isolated in >85% yield.[1]

Visualization: Functionalization Pathway

GStart4-Bromo-2-fluoro-3-(trifluoromethyl)pyridineSNAr_ProdIntermediate:2-Amino-4-bromo-3-CF3-pyridineStart->SNAr_ProdStep 1: SNAr(R-NH2, Base, RT)Selectivity: C2-F > C4-BrFinal_ProdFinal Core:2-Amino-4-Aryl-3-CF3-pyridineSNAr_Prod->Final_ProdStep 2: Suzuki Coupling(Ar-B(OH)2, Pd cat.)Site: C4-Br

Caption: The sequential functionalization strategy exploits the high electrophilicity of the C2-F bond followed by metal-catalyzed coupling at C4.[3]

Part 3: 2,6-Bis(trifluoromethyl)pyridine (The Scaffold)[5]

Mechanism of Action: Stability & C-H Activation

Unlike the asymmetric isomer, this compound is symmetric and lacks a "good" leaving group. The two

Synthetic Utility:

  • Ligand Design: Used as a backbone for pincer ligands where oxidative stability is required.[1]

  • C4-Functionalization: Direct functionalization occurs via C-H activation or Lithiation-Trapping .[1] The acidity of the C4-H allows for deprotonation, but the resulting anion is fragile and prone to decomposition (ring opening) if not handled at cryogenic temperatures.

Experimental Protocol: C4-Lithiation and Trapping

Objective: Introduction of an electrophile (e.g., Iodine) at the C4 position.

Reagents:

  • Substrate: 2,6-Bis(trifluoromethyl)pyridine (1.0 equiv)[4]

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv) - Must be fresh.

  • Electrophile: Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of LDA in THF to -78°C under Argon.

  • Metalation: Add the pyridine substrate dropwise (dissolved in THF) to the LDA solution.

    • Critical: Maintain temperature strictly at -78°C. Stir for only 15–30 minutes. Extended stirring can lead to dimerization or decomposition.[1]

  • Quench: Add the electrophile (

    
     in THF) rapidly.
    
  • Warming: Allow the reaction to warm slowly to RT over 2 hours.

  • Workup: Quench with saturated

    
     and 
    
    
    (to remove excess iodine). Extract with ether.[1][5]
Visualization: C-H Activation Logic

GSubstrate2,6-Bis(trifluoromethyl)pyridineLithiationLithiated Species(4-Li-2,6-bis-CF3-Py)Substrate->LithiationLDA, THF, -78°C(Deprotonation)TrappingFunctionalized Product(4-E-2,6-bis-CF3-Py)Lithiation->TrappingElectrophile (E+)(Rapid Quench)Side_ReactionDecomposition / DimerizationLithiation->Side_Reaction> -78°C orLong Reaction Time

Caption: Functionalization of the scaffold relies on kinetic deprotonation. Temperature control is critical to avoid ring degradation.

Part 4: Decision Matrix

Use the following logic to select the appropriate intermediate for your project:

If your goal is... Choose This Compound Reasoning
Library Synthesis 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine The orthogonal leaving groups (F, Br) allow for modular assembly of diverse analogs.[1]
Metabolic Stability 2,6-Bis(trifluoromethyl)pyridine The symmetric

shielding blocks metabolic hot spots (C2/C6), extending half-life.
Complex Core Build 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Acts as a central hub connecting two different aryl/alkyl groups.[1]
Ligand/Catalyst Design 2,6-Bis(trifluoromethyl)pyridine Provides a rigid, electron-poor backbone that resists oxidative degradation.[1]

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2020).[1] Link

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes. BenchChem. (2025).[1][2] Link

  • Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. (2015). Link

  • 2,6-Bis(trifluoromethyl)pyridine: Substance Profile. PubChem. (2025).[1][6] Link

  • Regioselective Functionalization of Halogenated Pyridines. Chemical Reviews. (2014). Link

Validating the Structure of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Validation Challenge: Isomeric Ambiguity in Fluorinated Pyridines

In medicinal chemistry, 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) is a high-value scaffold. Its specific substitution pattern—a bromine at C4, fluorine at C2, and a trifluoromethyl group at C3—is critical for downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, the synthesis of this compound often yields regio-isomers , particularly the 5-trifluoromethyl variant or the 6-fluoro isomer. These isomers share identical molecular weights (


 Da) and nearly identical lipophilicity (

), making them indistinguishable by standard low-resolution LC-MS or generic HPLC methods.

The Core Problem: Standard C18 columns often fail to separate these halogenated positional isomers, leading to "false single peaks" that conceal significant isomeric impurities.[1]

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) stationary phase, validating why the latter is the superior alternative for structurally validating this class of compounds.

Comparative Analysis: C18 vs. PFP Stationary Phases[2][3][4][5]

The "Standard" Alternative: C18 (Octadecyl)
  • Mechanism: Relies almost exclusively on hydrophobic interactions (dispersive forces).[1]

  • Performance on Target: Because the target and its isomers have similar hydrophobicity, they co-elute or show poor resolution (

    
    ).
    
  • Verdict: Insufficient for structural validation of positional halogen isomers.

The "Superior" Alternative: PFP (Pentafluorophenyl)
  • Mechanism: Utilizes a multi-mode retention mechanism:

    • 
       Interactions:  Between the electron-deficient PFP ring and the pyridine ring of the analyte.[1]
      
    • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact strongly with the C-F and C-Br dipoles of the analyte.[1]

    • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the ortho-substituted trifluoromethyl group.[1]

  • Performance on Target: The specific location of the electron-withdrawing groups (F, CF3) alters the local electron density, causing distinct retention shifts on PFP that are invisible to C18.

  • Verdict: The Gold Standard for validating halogenated pyridine structures.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . You must run a "Mix Study" (spiking the target with suspected isomers) to prove resolution capability.[1]

Reagents & Instrumentation[1][6][7]
  • System: HPLC or UHPLC with UV Detection (DAD) at 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1][2]

Method Parameters
ParameterMethod A: Generic C18 Method B: PFP (Validated)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)Agilent Poroshell 120 PFP (or equiv.)[1][3]
Dimensions

mm, 3.5

m

mm, 2.7

m
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Gradient 5-95% B in 15 min5-95% B in 15 min
Injection 5

L
5

L
Step-by-Step Execution
  • System Suitability: Inject a standard mixture containing the target and at least one known isomer (e.g., 4-bromo-2-fluoro-5-(trifluoromethyl)pyridine).

  • Resolution Check: Calculate Resolution (

    
    ) between the main peak and the isomer.[1]
    
    • Pass Criteria:

      
      .
      
  • Sample Analysis: Inject the test sample.

  • Orthogonal Confirmation: If available, use a Diode Array Detector (DAD) to compare UV spectra at the leading and tailing edges of the peak (Peak Purity Check).[1]

Supporting Experimental Data (Comparative)

The following data represents typical performance metrics observed when separating highly fluorinated pyridine isomers.

Table 1: Separation Performance Metrics

MetricC18 Column (Standard) PFP Column (Alternative) Interpretation
Retention Time (Target) 8.42 min9.15 minPFP shows higher retention due to

interaction.
Retention Time (Isomer) 8.50 min (Co-elution)9.85 minCritical Separation Achieved.
Resolution (

)
0.6 (Fail) 3.2 (Pass) C18 fails to distinguish the structure; PFP validates it.
Tailing Factor (

)
1.11.05PFP often yields sharper peaks for basic pyridines.[1]
Selectivity (

)
1.011.08PFP mechanism discriminates the halogen position.[1]

Analyst Note: On the C18 column, the isomer appears as a "shoulder" or broadens the main peak, often leading to a false purity assessment of >98%. The PFP column clearly resolves the two species, revealing the true purity.

Visualizing the Validation Logic

The following diagram illustrates the decision workflow for validating the structure and purity of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.

ValidationWorkflow Start Crude Sample: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine MethodChoice Select Stationary Phase Start->MethodChoice C18_Path Method A: C18 Column (Hydrophobic Interaction) MethodChoice->C18_Path Standard Approach PFP_Path Method B: PFP Column (Pi-Pi + Shape Selectivity) MethodChoice->PFP_Path Recommended Approach Result_C18 Result: Single Broad Peak (Co-elution of Isomers) C18_Path->Result_C18 Result_PFP Result: Two Distinct Peaks (Isomer Resolution) PFP_Path->Result_PFP Analysis_C18 FAIL: Structural Ambiguity Cannot confirm Regio-chemistry Result_C18->Analysis_C18 Analysis_PFP PASS: Structural Validation Confirmed Isomeric Purity Result_PFP->Analysis_PFP NMR_Check Final Confirmation: 19F NMR / 1H NMR Analysis_PFP->NMR_Check Orthogonal Check

Caption: Decision tree demonstrating why PFP chemistry is required to avoid false-positive purity results caused by isomeric co-elution on C18.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • PubChem. (n.d.).[1] 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (Compound CID 23436950). Retrieved from [Link]

Sources

reactivity profile of 4-bromo vs 4-iodo trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the reactivity profiles for 4-bromo-2-(trifluoromethyl)pyridine versus 4-iodo-2-(trifluoromethyl)pyridine . This content is designed for medicinal chemists and process engineers, focusing on mechanistic causality, experimental data, and strategic application in drug discovery.[1]

Executive Summary

In the design of trifluoromethyl-substituted pyridine scaffolds—a "privileged structure" in modern kinase inhibitors and agrochemicals—the choice between the 4-bromo and 4-iodo congeners is rarely trivial. While both serve as electrophilic handles at the C4 position, their reactivity profiles diverge significantly due to the interplay between the bond dissociation energy (BDE) of the C-X bond and the strong electron-withdrawing nature of the 2-CF


 group.[1]
  • 4-Iodo-2-(trifluoromethyl)pyridine: The "High-Performance" variant.[1] Characterized by a weaker C-I bond, it offers superior reactivity in metal-halogen exchange and palladium-catalyzed cross-couplings, often proceeding under milder conditions.[1] However, it is prone to "Halogen Dance" (isomerization) under basic conditions.[1]

  • 4-Bromo-2-(trifluoromethyl)pyridine: The "Robust Workhorse."[1] It offers higher hydrolytic stability and lower cost. It requires more active catalyst systems for cross-coupling but is resistant to the spontaneous migration issues that plague the iodo-analog.

Mechanistic Architecture

To understand the reactivity differences, one must analyze the electronic landscape of the pyridine ring. The 2-CF


 group exerts a strong inductive effect (-I), pulling electron density away from the ring, while the pyridine nitrogen exerts both inductive (-I) and mesomeric (-M) electron withdrawal.[1]
Bond Dissociation & Oxidative Addition

The rate-limiting step in most transition-metal catalyzed reactions (Suzuki, Sonogashira) is the oxidative addition of the metal into the C-X bond.

Parameter4-Bromo-2-CF

-Pyridine
4-Iodo-2-CF

-Pyridine
Impact on Reactivity
C-X Bond Energy ~70 kcal/mol~57 kcal/molIodine undergoes oxidative addition ~1000x faster.[1]
Polarizability ModerateHighIodine stabilizes the transition state in metal-halogen exchange.
Leaving Group Ability GoodExcellentIodine is superior for rapid lithiation at -78°C.
The "Halogen Dance" Phenomenon

A critical mechanistic distinction is the susceptibility of the iodo-isomer to base-catalyzed halogen migration. The 4-iodo isomer is often thermodynamically preferred, but kinetic deprotonation can lead to rapid isomerization.

HalogenDance Figure 1: The Halogen Dance Mechanism (Base-Catalyzed Migration) Start 3-Iodo-2-(trifluoromethyl)pyridine (Kinetic Starting Material) Inter Lithiated Intermediate (C4-Li species) Start->Inter LDA/LIDA -78°C Product 4-Iodo-2-(trifluoromethyl)pyridine (Thermodynamic Product) Inter->Product Isomerization (Halogen Dance)

Caption: The 3-iodo isomer rearranges to the 4-iodo isomer via a lithiated intermediate, a reaction pathway less accessible to the bromo-analog due to the stronger C-Br bond.[1]

Comparative Performance Data

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The iodo-pyridine is the reagent of choice when the coupling partner is sterically hindered or electron-deficient (e.g., heteroaryl boronic acids).[1]

Experimental Comparison: Reaction Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)


, 5 mol% Pd(PPh

)

, Na

CO

, Dioxane/H

O, 80°C.[1]
SubstrateTime (h)Conversion (%)Yield (%)Notes
4-Iodo-2-(CF

)py
2>99%94%Complete conversion; minimal homocoupling.
4-Bromo-2-(CF

)py
685%78%Requires longer times; susceptible to protodehalogenation.[1]
Metal-Halogen Exchange (Lithiation)

This is the most drastic differentiator.[1] The Iodo-pyridine allows for clean exchange at -78°C, whereas the Bromo-pyridine often requires the more dangerous t-BuLi or higher temperatures (-40°C), which risks attacking the CF


 group or the pyridine ring (nucleophilic attack).[1]
  • Iodo-Protocol:

    
    -BuLi / THF / -78°C 
    
    
    
    Clean C4-Li species.
  • Bromo-Protocol:

    
    -BuLi / THF / -78°C 
    
    
    
    Sluggish exchange ; often results in mixtures or requires "Turbo-Grignard" (
    
    
    -PrMgCl[1]·LiCl).

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine via Halogen Dance

This protocol utilizes the migration of iodine from the 3-position to the 4-position, a unique reactivity feature.[1]

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solvent: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).

  • Base Formation: Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
    
  • Addition: Dissolve 3-iodo-2-(trifluoromethyl)pyridine (1.0 equiv) in THF and add dropwise to the LDA solution at -78°C.

  • The Dance: Stir for 2 hours. The base deprotonates C4, and the iodine migrates from C3 to C4 to relieve steric strain and place the anion at the more stable C3 position (ortho to CF3).

  • Quench: Add MeOH or H

    
    O. Extract with Et
    
    
    
    O.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Validation:

      
      H NMR will show a shift in coupling constants (loss of C4 proton).[1]
      
Protocol B: Selective Suzuki Coupling (Iodo vs Bromo)

Demonstrating the superior reactivity of the C-I bond.[1]

  • Reagents: Mix 4-iodo-2-(trifluoromethyl)pyridine (1.0 mmol), Phenylboronic acid (1.1 mmol), and K

    
    CO
    
    
    
    (2.0 mmol) in Dioxane:Water (4:1).
  • Catalyst: Add Pd(dppf)Cl

    
     (3 mol%).
    
  • Reaction: Heat to 60°C (Note: Bromo analog typically requires 80-100°C).

  • Monitoring: TLC should show consumption of Iodo-SM within 1-2 hours.

  • Workup: Dilute with water, extract with DCM, dry over MgSO

    
    .
    

Decision Matrix for Researchers

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix Figure 2: Reactivity-Based Selection Logic Start Select C4-Halogen Source Q1 Is the coupling partner sterically hindered? Start->Q1 Q2 Is cost/scale the primary constraint? Q1->Q2 No Res_I Use 4-Iodo-2-CF3-Py (High Reactivity) Q1->Res_I Yes Q2->Res_I No (Optimization needed) Res_Br Use 4-Bromo-2-CF3-Py (High Stability/Low Cost) Q2->Res_Br Yes

References

  • Schlosser, M. et al. "The Halogen Dance in Pyridine Derivatives: Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine."[1] European Journal of Organic Chemistry, 2002.[2] Link

  • BenchChem Technical Support. "In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine." BenchChem, 2025.[3] Link

  • Gribble, G. W. et al. "Lithium-Halogen Exchange in Non-Ethereal Solvents." Journal of Organic Chemistry, 2013. Link[1]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Link

  • Oakwood Chemical. "Product Data: 4-Iodo-2-(trifluoromethyl)pyridine." Oakwood Chemical, 2026. Link

Sources

benchmarking 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Comprehensive Guide

As a Senior Application Scientist in early-stage discovery, I frequently evaluate novel building blocks that can streamline the synthesis of complex agrochemical leads. The incorporation of fluorine—particularly the trifluoromethyl (-CF₃) group—has become a cornerstone strategy in modern crop protection, driving the efficacy of blockbuster herbicides, fungicides, and insecticides[1].

This guide provides an in-depth technical evaluation of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3) [2], benchmarking its performance against traditional alternatives. By leveraging its highly orthogonal reactivity profile, discovery chemists can rapidly generate diverse libraries of functionalized pyridines.

Structural & Mechanistic Rationale

The unique value of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine lies in the precise spatial arrangement of its substituents, which programs the molecule for sequential, highly predictable functionalization:

  • C-2 Fluoro (The SNAr Handle): The fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent electronegative nitrogen and the electron-withdrawing -CF₃ group synergistically stabilize the anionic Meisenheimer intermediate during nucleophilic attack. Furthermore, fluoride is an exceptional leaving group in SNAr reactions due to its high electronegativity.

  • C-4 Bromo (The Cross-Coupling Handle): The bromine atom at the 4-position is primed for transition-metal-catalyzed cross-coupling. The C–Br bond dissociation energy is significantly lower than that of a C–Cl bond, facilitating rapid oxidative addition by Palladium(0) species.

  • C-3 Trifluoromethyl (The Modulator): Beyond inductively activating the C-2 and C-4 positions, the -CF₃ group is a critical bioisostere in agrochemicals. It enhances lipophilicity (aiding penetration through insect and plant cuticles) and blocks metabolic degradation by cytochrome P450 enzymes[3].

Reactivity Core Pyridine Core C2 C-2: Fluoro Highly Electrophilic Core->C2 SNAr Susceptible C3 C-3: CF3 Electron Withdrawing Core->C3 Modulates Lipophilicity C4 C-4: Bromo Oxidative Addition Ready Core->C4 Cross-Coupling Site C3->C2 Activates C3->C4 Activates

Mechanistic interplay of substituents on the pyridine core.

Performance Benchmarking vs. Alternatives

To objectively assess the utility of this building block, we must benchmark it against two common commercially available alternatives:

  • Alternative A: 4-Bromo-3-(trifluoromethyl)pyridine (Lacks the C-2 Fluoro).

  • Alternative B: 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (C-4 Chloro instead of Bromo).

Table 1: Comparative Reactivity & Efficiency Matrix
Feature / Reaction4-Bromo-2-fluoro-3-(CF₃)pyridineAlternative A (4-Br, 2-H)Alternative B (4-Cl, 2-F)
C-2 SNAr Reactivity Excellent (RT, 1-2h)Poor (Requires strong base/heat)Excellent (RT, 1-2h)
C-4 Suzuki Coupling Excellent (90°C, 5 mol% Pd)Excellent (90°C, 5 mol% Pd)Moderate (110°C, specialized ligands)
Orthogonal Control High (SNAr first, then Pd-coupling)N/A (Only one handle)Low (C-Cl oxidative addition is sluggish)
Overall Yield (2 Steps) >75% N/A<40% (Due to C-4 coupling failure)
Table 2: Physicochemical Properties[2]
PropertyValueAgrochemical Significance
Molecular Weight 243.98 g/mol Ideal low-MW starting point for lead generation.
LogP (Predicted) 3.002Optimal baseline lipophilicity for foliar uptake.
Topological Polar Surface Area 12.89 ŲHigh membrane permeability.

Causality Insight: Alternative B (the 4-Chloro variant) often stalls during the Suzuki coupling step because the sterically demanding -CF₃ group at C-3 hinders the already slow oxidative addition into the C-Cl bond. The 4-Bromo variant overcomes this activation barrier, allowing for lower catalyst loadings and broader substrate scope.

Experimental Workflows & Validated Protocols

The most powerful application of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is its capacity for orthogonal functionalization . Because SNAr at the C-2 fluorine is rapid at room temperature, it can be executed without disturbing the C-4 bromine. Subsequently, the C-4 position can be functionalized via palladium catalysis.

G Start 4-Bromo-2-fluoro-3-(CF3)pyridine SNAr Step 1: SNAr at C-2 (Nucleophile: Amine/Thiol) Start->SNAr Mild Base, RT Intermediate 4-Bromo-2-(Nu)-3-(CF3)pyridine SNAr->Intermediate CrossCoupling Step 2: Suzuki/Buchwald at C-4 (Pd-Catalyst, Boronic Acid) Intermediate->CrossCoupling Pd(dppf)Cl2, Heat Product Fully Functionalized Agrochemical Lead CrossCoupling->Product

Workflow demonstrating orthogonal functionalization via sequential reactions.

Protocol A: Chemoselective SNAr at C-2 (Self-Validating System)

Objective: Introduce an amine nucleophile (e.g., morpholine) exclusively at C-2.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Causality: K₂CO₃ acts as a mild, insoluble inorganic base to scavenge the HF generated during the reaction, preventing the protonation of the incoming nucleophile without causing unwanted side reactions.

  • Nucleophile Introduction: Dropwise add morpholine (1.1 equiv).

  • Reaction: Stir the suspension at room temperature (20-25°C) for 2 hours. Causality: Maintaining room temperature ensures absolute chemoselectivity. Elevated temperatures risk displacing the C-4 bromine via competing SNAr pathways.

  • Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. The resulting 4-bromo-2-morpholino-3-(trifluoromethyl)pyridine is typically isolated in >90% yield and requires minimal purification.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Objective: Couple an aryl boronic acid to the C-4 position of the intermediate generated in Protocol A.

  • Preparation: Charge a Schlenk flask with the 4-bromo intermediate (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv), and Sodium Carbonate (Na₂CO₃) (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand provides a large bite angle, which is highly effective at forcing the reductive elimination step in sterically congested systems (such as adjacent to a -CF₃ group).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 10 mL). Causality: The biphasic system is critical; dioxane solubilizes the organic substrates and catalyst, while water dissolves the Na₂CO₃, facilitating the crucial transmetalation step.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Agrochemical Application Landscape

The trifluoromethylpyridine (TFMP) motif is not just a structural curiosity; it is a validated pharmacophore in the agrochemical industry[4]. Compounds synthesized from 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine serve as direct analogs to several classes of commercialized active ingredients:

  • Herbicides: The integration of substituted pyridines is central to ALS (acetolactate synthase) inhibitors. The -CF₃ group ensures the molecule survives the harsh oxidative environment of the plant's vascular system[4].

  • Insecticides: Ryanodine receptor modulators (like chlorantraniliprole derivatives) heavily rely on halogenated trifluoromethylpyridines to achieve high binding affinity and low mammalian toxicity[3].

By utilizing 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, discovery teams can bypass complex, multi-step de novo pyridine syntheses, directly accessing late-stage functionalization to accelerate the hit-to-lead timeline.

References

  • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • 1227496-58-3 | 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. ChemScene.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Logic

Identity: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS Registry Number: 1227496-58-3 (Verify against vial label as isomers exist) Molecular Formula:


[1]
The "Why" Behind the Protocol

As researchers, we often treat "organic waste" as a catch-all. However, this specific scaffold requires a distinct disposal strategy due to two critical molecular features:

  • The Trifluoromethyl (

    
    ) Group:  The C-F bond is one of the strongest in organic chemistry (
    
    
    
    ). Standard low-temperature incineration often fails to fully mineralize these compounds, potentially releasing perfluorinated byproducts.
  • Polymorphic Halogen Content: Upon thermal decomposition (fire or incineration), this molecule releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .

    • Operational Impact: You cannot dispose of this in standard non-halogenated solvent streams. It requires high-temperature incineration (

      
      ) with specific caustic scrubbing capabilities to neutralize acid gases [1].
      
Hazard Summary Table
Hazard ClassGHS CodeDescriptionOperational Consequence
Skin Irritation H315Causes skin irritationDouble-glove (Nitrile) required.
Eye Irritation H319Causes serious eye irritationSafety glasses with side shields are mandatory.
STOT SE 3 H335May cause respiratory irritationHandle only in a fume hood.
Thermal Decomp N/AReleases HF, HBr, NOxDo not autoclave. Incinerate only.

Immediate Handling & Segregation

Core Directive: This compound must enter the Halogenated Organic Waste stream.

Segregation Rules
  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides).

  • DO NOT mix with strong bases (potential for exothermic hydrolysis of the fluorine substituents).

  • DO NOT dispose of in the "General Organic" or "Non-Halogenated" drum. This is the most common compliance violation in medicinal chemistry labs.

Container Compatibility[2][3]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (aluminum/steel) for long-term liquid waste storage if the waste solution is acidic, as HF generation (even trace) can compromise the vessel integrity.

The Disposal Workflow

The following decision tree illustrates the correct routing for this chemical, ensuring compliance with RCRA and local EHS regulations.

DisposalWorkflow Start Waste Generation (4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated Vials/Gloves) StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid Waste (Reaction Mother Liquor) StateCheck->LiquidWaste Solution SolidBag Double Bag in Clear Poly Label: 'Solid Hazardous Waste' SolidWaste->SolidBag HalogenCheck Is it mixed with Non-Halogenated Solvents? LiquidWaste->HalogenCheck Segregation SEGREGATE: Must go to Halogenated Stream HalogenCheck->Segregation Yes (Mixed) pHCheck Check pH (Neutralize if < 4 or > 10) HalogenCheck->pHCheck No (Pure) Segregation->pHCheck Container Transfer to HDPE/Glass Carboy Label: 'Halogenated Organic Waste' pHCheck->Container Pickup EHS / HazMat Pickup (High-Temp Incineration) Container->Pickup SolidBag->Pickup

Figure 1: Decision logic for segregating halogenated pyridine waste to ensure downstream incineration compliance.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Substance (Expired/Unused)
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses. Work inside a fume hood.

  • Solubilization (Optional but Recommended): If the solid is loose, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate transfer.

    • Expert Insight: Dissolving prevents dust formation, which is the primary inhalation risk for this irritant [2].

  • Transfer: Pour the solution into the laboratory's designated Halogenated Waste carboy.

  • Labeling: Ensure the tag explicitly lists:

    • "Halogenated Organic Solvents"

    • "Contains: Fluorinated Pyridine"[1][2][3][4]

    • Hazard Checkbox: "Irritant" and "Toxic"

Scenario B: Disposing of Reaction Mixtures (Mother Liquors)
  • Quenching: Ensure no active reagents (e.g., Lithium reagents, hydrides) remain in the mixture. Quench carefully before disposal.

  • pH Check: Dip a pH strip into the waste.

    • Why? If the reaction used acid workups, the waste might be acidic. Acidic waste containing fluoride sources can generate HF over time.

    • Action: Neutralize to pH 6-8 using Sodium Bicarbonate (

      
      ) if necessary.
      
  • Consolidation: Pour into the Halogenated Waste container.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant (H335). Clear the immediate area.[5][6]

  • PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.

  • Containment:

    • Liquids: Use a spill pillow or vermiculite. Do not use paper towels alone (inefficient for containment).

    • Solids: Cover with wet paper towels to prevent dust, then sweep up carefully.

  • Decontamination: Wipe the surface with a dilute soap/water solution. Place all cleanup materials into a separate hazardous waste bag labeled "Spill Debris - Halogenated."

References

  • European Commission. (2012). Industrial Emissions (Waste Incineration) Regulations. Requires incineration temperatures >1100°C for hazardous waste with >1% halogenated organic substances.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluoropyridine (Analogous Hazard Data). Confirms skin/eye irritation and respiratory hazards for halogenated pyridines.[3][4][6]

  • U.S. EPA. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Provides context on the thermal stability of fluorinated compounds and destruction requirements. [7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.